Troxacitabine triphosphate
Descripción
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Propiedades
Número CAS |
171039-00-2 |
|---|---|
Fórmula molecular |
C8H14N3O13P3 |
Peso molecular |
453.13 g/mol |
Nombre IUPAC |
[[(2S,4S)-4-(4-amino-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O13P3/c9-5-1-2-11(8(12)10-5)6-3-20-7(22-6)4-21-26(16,17)24-27(18,19)23-25(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7-/m0/s1 |
Clave InChI |
WNZKNPIDEYYOOQ-BQBZGAKWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Troxacitabine Triphosphate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) (formerly known as Troxatyl®), a synthetic L-nucleoside analog, has demonstrated significant preclinical and clinical antineoplastic activity. Its unique stereochemistry confers resistance to common mechanisms of drug inactivation that affect other cytidine (B196190) analogs. The therapeutic efficacy of troxacitabine is dependent on its intracellular conversion to the active metabolite, troxacitabine triphosphate. This technical guide provides a comprehensive overview of the discovery of troxacitabine, the elucidation of its activation pathway to the triphosphate form, and detailed methodologies for its chemical synthesis and the analysis of its intracellular phosphorylation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of nucleoside analog-based cancer therapies.
Discovery and Rationale
Troxacitabine, with the chemical name (-)-2'-deoxy-3'-oxacytidine, emerged from research focused on overcoming the limitations of existing nucleoside analogs used in cancer chemotherapy.[1] Its development was spurred by the discovery that the unnatural L-stereoisomer of nucleosides could exhibit potent biological activity.[2][3] Troxacitabine was synthesized by exchanging the sulfur atom in the dioxolane ring of lamivudine (B182088) with an oxygen atom.[1][4] This modification, coupled with its L-configuration, renders troxacitabine resistant to deamination by cytidine deaminase (CDA), an enzyme that rapidly inactivates other cytidine analogs like cytarabine (B982) (Ara-C).[5] The primary rationale behind its development was to create a cytotoxic agent effective against tumors with high levels of CDA and those that have developed resistance to D-nucleoside analogs.[3]
The discovery that troxacitabine's cytotoxic effect is dependent on its intracellular phosphorylation to this compound was a critical step in understanding its mechanism of action. This active metabolite acts as a DNA polymerase inhibitor and chain terminator, thereby disrupting DNA replication in rapidly dividing cancer cells.[6]
Mechanism of Action: The Phosphorylation Cascade
Troxacitabine is a prodrug that requires intracellular activation through a series of phosphorylation steps to exert its cytotoxic effects. This process, known as the phosphorylation cascade, is catalyzed by host cell kinases.
The key steps in the activation of troxacitabine are:
-
Monophosphorylation: Troxacitabine is first phosphorylated to troxacitabine monophosphate. This initial step is the rate-limiting reaction in the cascade and is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) .[5]
-
Diphosphorylation: The monophosphate is subsequently converted to troxacitabine diphosphate.
-
Triphosphorylation: The final step involves the formation of the active metabolite, This compound .
The accumulation of this compound within the cancer cell is directly correlated with its cytotoxic potency.
Figure 1: Intracellular phosphorylation cascade of troxacitabine.
Chemical Synthesis of Troxacitabine
The asymmetric synthesis of troxacitabine presents a significant challenge due to the need to control the stereochemistry of the dioxolane ring and the glycosidic bond. While several synthetic routes have been developed, a common strategy involves the coupling of a chiral dioxolane intermediate with a protected cytosine base. The following sections outline a general approach based on patent literature.
Experimental Protocol: A Generalized Synthetic Route
This protocol is a generalized representation and may require optimization.
Step 1: Preparation of a Chiral Dioxolane Intermediate
A suitable chiral starting material, such as L-gulonolactone, is converted through a series of reactions including protection, oxidation, and reduction to form a key chiral dioxolane intermediate with a leaving group at the anomeric position.
Step 2: Glycosylation
The chiral dioxolane intermediate is coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This reaction establishes the crucial N-glycosidic bond. Careful control of reaction conditions is necessary to achieve the desired β-L-stereochemistry.
Step 3: Deprotection
The protecting groups on the dioxolane ring and the cytosine base are removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield troxacitabine.
Step 4: Purification
The final product is purified by chromatographic techniques, such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), followed by crystallization to obtain high-purity troxacitabine.
Figure 2: Generalized workflow for the chemical synthesis of troxacitabine.
Intracellular Phosphorylation: Analysis and Quantification
The quantification of troxacitabine and its phosphorylated metabolites within cells is crucial for preclinical and clinical studies to understand its pharmacodynamics and mechanisms of resistance.
Experimental Protocol: Analysis of Intracellular Troxacitabine Metabolites by HPLC
This protocol is adapted from published methodologies for the analysis of radiolabeled troxacitabine metabolites.
1. Cell Culture and Drug Incubation:
-
Culture tumor cells to the desired density.
-
Incubate the cells with [³H]-troxacitabine at a specific concentration and for various time points.
2. Cell Lysis and Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a cold extraction solution (e.g., 60% methanol).
-
Centrifuge the lysate to pellet cellular debris.
3. HPLC Analysis:
-
Separate the supernatant containing the metabolites by reversed-phase HPLC.
-
Use a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect the radiolabeled metabolites using an in-line radioactivity detector.
4. Quantification:
-
Identify the peaks corresponding to troxacitabine, and its mono-, di-, and triphosphate forms by comparing their retention times to those of known standards.
-
Quantify the amount of each metabolite by integrating the peak areas.
-
Normalize the data to the total protein content or cell number.
Quantitative Data
The intracellular metabolism of troxacitabine can vary significantly between species, which has implications for preclinical toxicology and efficacy studies.
| Metabolite | Human T-lymphocytes (pmol/10⁶ cells) | Mouse T-lymphocytes (pmol/10⁶ cells) |
| 4 hours | ||
| Troxacitabine | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Troxacitabine Monophosphate | 0.8 ± 0.1 | 0.3 ± 0.1 |
| Troxacitabine Diphosphate | 0.2 ± 0.05 | < 0.1 |
| This compound | 0.1 ± 0.03 | < 0.1 |
| 24 hours | ||
| Troxacitabine | 2.5 ± 0.4 | 2.2 ± 0.5 |
| Troxacitabine Monophosphate | 3.1 ± 0.5 | 0.6 ± 0.2 |
| Troxacitabine Diphosphate | 1.2 ± 0.2 | 0.1 ± 0.04 |
| This compound | 0.6 ± 0.1 | 0.05 ± 0.01 |
Table 1: Comparative intracellular metabolism of [³H]-troxacitabine in human and mouse T-lymphocytes. Data are presented as mean ± standard deviation.
Conclusion
Troxacitabine represents a significant advancement in the field of nucleoside analogs due to its unique L-stereochemistry and resulting favorable pharmacological properties. The discovery of its activation via intracellular phosphorylation to this compound has been pivotal in elucidating its mechanism of action as a potent DNA synthesis inhibitor. The synthetic and analytical methods detailed in this guide provide a foundation for further research and development in this area. A thorough understanding of the synthesis, activation, and mechanism of action of this compound is essential for the design of novel therapeutic strategies and for optimizing its clinical application in the treatment of cancer.
References
- 1. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Troxacitabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to the Stereochemistry and Mechanism of Action of Troxacitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) ((-)-2'-deoxy-3'-oxacytidine) is a synthetic L-nucleoside analog that has demonstrated significant preclinical and clinical antineoplastic activity.[1][2][3] Its unique "unnatural" β-L-stereochemical configuration distinguishes it from naturally occurring D-nucleosides and other nucleoside analog drugs, conferring a distinct pharmacological profile.[2][4] This technical guide provides an in-depth exploration of the stereochemistry of Troxacitabine triphosphate, its mechanism of action, and relevant experimental protocols for its study.
Core Concepts: The Significance of L-Stereochemistry
The defining feature of Troxacitabine is its L-configuration at the chiral center of the dioxolane ring.[2] This stereoisomerism is pivotal to its anticancer activity and offers several advantages over conventional D-nucleoside analogs:
-
Resistance to Catabolism: Unlike many D-isomers, Troxacitabine is a poor substrate for the catabolic enzyme cytidine (B196190) deaminase, which is a common mechanism of resistance to drugs like cytarabine. This resistance to deamination increases its intracellular half-life and bioavailability.
-
Distinct Interactions with Cellular Machinery: The L-configuration leads to unique interactions with key enzymes involved in its activation and mechanism of action, namely deoxycytidine kinase (dCK) and DNA polymerases.
Mechanism of Action: A Stepwise Progression to Cytotoxicity
The cytotoxic effect of Troxacitabine is a multi-step process that begins with its transport into the cancer cell and culminates in the termination of DNA replication.
-
Cellular Uptake and Activation: Troxacitabine enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound (L-OddCTP). The initial and rate-limiting step is the monophosphorylation by deoxycytidine kinase (dCK).[5]
-
Incorporation into DNA: this compound then acts as a fraudulent substrate for DNA polymerases. It is incorporated into the growing DNA strand during replication.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group on its dioxolane ring, the incorporation of this compound into the DNA chain prevents the addition of the next nucleotide, leading to the termination of DNA elongation.
-
Induction of Apoptosis: This abrupt halt in DNA replication triggers a cascade of cellular signals that ultimately lead to programmed cell death, or apoptosis.[2]
References
- 1. Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troxacitabine (Shire Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Troxacitabine Triphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) ((-)-2′-deoxy-3′-oxacytidine), a synthetic L-nucleoside analog, has demonstrated significant preclinical antitumor activity.[1][2] Its unique stereochemical configuration distinguishes it from naturally occurring D-nucleosides and other therapeutic nucleoside analogs like cytarabine (B982) and gemcitabine (B846).[3] This guide provides a detailed examination of the mechanism of action of its active form, troxacitabine triphosphate, focusing on its interaction with cellular machinery, pathways of resistance, and the experimental basis of our understanding.
Cellular Uptake and Activation
The journey of troxacitabine from an extracellular prodrug to an active cytotoxic agent involves cellular uptake and subsequent intracellular phosphorylation. Unlike many nucleoside analogs that rely on specific nucleoside transporters for entry into the cell, troxacitabine is thought to primarily utilize passive diffusion.[4] This characteristic suggests a potential advantage in tumors with low or deficient nucleoside transporter activity.[3][4]
Once inside the cell, troxacitabine undergoes a three-step phosphorylation cascade to yield the active this compound. This bioactivation is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation step. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are carried out by other cellular kinases.[3]
The Core Mechanism: DNA Chain Termination
The primary cytotoxic mechanism of this compound is its incorporation into nascent DNA strands during replication.[1][3][5] As an analog of deoxycytidine triphosphate (dCTP), it is recognized by DNA polymerases. However, its incorporation leads to the immediate and irreversible cessation of DNA chain elongation.[3] This is a key distinction from other nucleoside analogs such as gemcitabine, which allows for the addition of one more deoxynucleotide, and cytarabine, which permits the addition of multiple deoxynucleotides before termination.[3] The absolute chain termination induced by this compound leads to the accumulation of short DNA fragments, triggering cell cycle arrest and apoptosis.[6]
Interaction with Ribonucleotide Reductase
While the primary mechanism of action is DNA chain termination, the diphosphate form of other nucleoside analogs, such as gemcitabine, is known to inhibit ribonucleotide reductase (RNR).[7] RNR is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[7][8] Inhibition of RNR leads to a depletion of the natural deoxynucleotide pool, which can potentiate the incorporation of the analog triphosphate into DNA. Although the diphosphate of troxacitabine is an intermediate in its activation pathway, its specific inhibitory activity against RNR is not as extensively characterized as that of gemcitabine diphosphate. Further research is warranted to fully elucidate the contribution of RNR inhibition to the overall cytotoxicity of troxacitabine.
Mechanisms of Resistance
The development of resistance is a significant challenge in cancer chemotherapy. For troxacitabine, several mechanisms have been identified:
-
Reduced Deoxycytidine Kinase (dCK) Activity: Since dCK catalyzes the initial and rate-limiting step in troxacitabine activation, reduced expression or mutations in the dCK gene can lead to high levels of resistance.[3][4] For instance, a troxacitabine-resistant prostate cancer cell line (DU145R) with a 6300-fold increase in resistance was found to have significantly reduced dCK activity and a mutation in a highly conserved amino acid of the enzyme.[3][4]
-
Increased Efflux: Overexpression of multidrug resistance-associated proteins (MRP), specifically MRP4 and MRP5, has been shown to confer resistance to troxacitabine.[9] These ATP-binding cassette (ABC) transporters actively pump the drug out of the cell, reducing its intracellular concentration and cytotoxic effect.[9]
-
Resistance to Deamination: A notable feature of troxacitabine is its resistance to deamination by cytidine (B196190) deaminase (CDA).[1][3][5] CDA is an enzyme that inactivates other cytidine analogs like cytarabine. This inherent resistance gives troxacitabine a potential advantage in tumors with high CDA levels.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and resistance of troxacitabine.
Table 1: In Vitro Antiproliferative Activity of Troxacitabine and Other Nucleoside Analogs
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| CCRF-CEM | Troxacitabine | 160 | - |
| Gemcitabine | 20 | - | |
| Cytarabine | 10 | - | |
| CEM/dCK(-) | Troxacitabine | >10,000 | >62.5 |
| Gemcitabine | >1,000 | >50 | |
| Cytarabine | >10,000 | >1000 | |
| CEM/ARAC8C | Troxacitabine | 1,120 | 7 |
| Gemcitabine | 8,640 | 432 | |
| Cytarabine | 11,500 | 1150 |
Data extracted from Gourdeau et al., Cancer Research, 2001.[4]
Table 2: Cross-Resistance Profile of a Troxacitabine-Resistant Prostate Cancer Cell Line (DU145R)
| Cell Line | Compound | Fold Resistance |
| DU145R | Troxacitabine | 6300 |
| Gemcitabine | 350 | |
| Cytarabine | 300 |
Data extracted from Gourdeau et al., Cancer Research, 2001.[3][4]
Experimental Protocols
1. Cell Proliferation Assay
To determine the antiproliferative effects of troxacitabine, a continuous drug exposure assay is typically employed.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: Cells are exposed to a range of concentrations of troxacitabine, gemcitabine, and cytarabine for a continuous period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of drug that inhibits cell proliferation by 50% (IC50) is calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.
2. Deoxycytidine Kinase (dCK) Activity Assay
The activity of dCK, the key enzyme in troxacitabine activation, can be measured in cell lysates.
-
Cell Lysate Preparation: Cells are harvested, washed, and lysed to release intracellular proteins. The protein concentration of the lysate is determined using a standard method like the Bradford assay.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing a radiolabeled substrate (e.g., [3H]deoxycytidine or [3H]troxacitabine), ATP, and other necessary cofactors in a suitable buffer.
-
Separation of Product: The phosphorylated product is separated from the unphosphorylated substrate using an anion-exchange method, such as DE-81 filter paper discs.
-
Quantification: The amount of radioactivity incorporated into the phosphorylated product is measured using a scintillation counter.
-
Data Analysis: dCK activity is expressed as the amount of product formed per unit of time per milligram of protein.
Visualizing the Mechanism and Experimental Workflow
Caption: Cellular activation and mechanism of action of Troxacitabine.
Caption: Workflow for investigating Troxacitabine's mechanism and resistance.
Conclusion
This compound exerts its potent antitumor activity primarily through its incorporation into DNA and subsequent immediate chain termination. Its unique properties, including cellular uptake via passive diffusion and resistance to cytidine deaminase, differentiate it from other clinically used nucleoside analogs. Understanding the mechanisms of resistance, particularly the role of deoxycytidine kinase and efflux pumps, is critical for its optimal clinical development and for designing strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other novel nucleoside analogs in the field of oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troxacitabine Triphosphate: A Technical Guide to its Function as a DNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597), a synthetic L-nucleoside analog of deoxycytidine, is a potent antineoplastic agent. Its activity is contingent upon intracellular phosphorylation to its triphosphate form, troxacitabine triphosphate. This active metabolite acts as a DNA chain terminator upon incorporation into a growing DNA strand during replication. Its unnatural L-configuration sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide, leading to the cessation of DNA synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, including available quantitative data, detailed experimental protocols for its study, and visualizations of the pertinent cellular pathways.
Introduction
Troxacitabine ((–)-2′-deoxy-3′-oxacytidine) is distinguished from naturally occurring nucleosides by its L-stereoisomer configuration. This structural feature confers resistance to degradation by cytidine (B196190) deaminase, an enzyme that inactivates many other cytidine analogs.[1] The cytotoxic effects of troxacitabine are realized after its conversion to the active triphosphate form within the cell.[2][3] this compound then competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesized DNA by DNA polymerases. Once incorporated, it effectively terminates DNA chain elongation, triggering downstream cellular processes that lead to cell death.[4]
Mechanism of Action
The primary mechanism of action of this compound is its function as a DNA chain terminator. This process can be broken down into several key steps:
-
Cellular Uptake and Activation: Troxacitabine enters the cell and is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. Deoxycytidine kinase (dCK) is a key enzyme in the initial phosphorylation step.[5]
-
Incorporation into DNA: this compound, mimicking dCTP, is incorporated into the growing DNA strand by DNA polymerases during replication.
-
Chain Termination: Due to its L-configuration, the 3'-hydroxyl group of the incorporated troxacitabine monophosphate is incorrectly positioned for the formation of a phosphodiester bond with the incoming nucleotide. This steric hindrance prevents further DNA chain elongation.[4]
-
Induction of Apoptosis: The stalled replication forks and DNA strand breaks trigger a DNA damage response, leading to cell cycle arrest and the induction of apoptosis.[5]
Quantitative Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 410 | [3] |
| CEM | Leukemia | 71 | [3] |
| HL-60 | Leukemia | 158 | [3] |
| AG6000 (gemcitabine-resistant) | >3000 | [3] | |
| CEM (cladribine-resistant) | Leukemia | 150 | [3] |
| HL-60 (cladribine-resistant) | Leukemia | >3000 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a DNA chain terminator. These protocols are synthesized from established methods for studying nucleoside analogs.
DNA Polymerase Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of purified DNA polymerases.
Materials:
-
Purified human DNA polymerase (e.g., alpha, beta, gamma)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleotide solution (dATP, dGTP, dCTP, dTTP)
-
[³H]-dTTP (radiolabeled tracer)
-
This compound
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, dithiothreitol)
-
Stop solution (e.g., EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto glass fiber filters and wash with a trichloroacetic acid solution to precipitate the DNA.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of troxacitabine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Troxacitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of troxacitabine for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the action of troxacitabine.
Conclusion
This compound is a potent DNA chain terminator, and its unique L-configuration provides a distinct advantage in terms of resistance to metabolic inactivation. While further studies are needed to fully elucidate its kinetic interactions with specific DNA polymerases, the existing data clearly demonstrates its efficacy as an anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of troxacitabine.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phosphorylation of Troxacitabine by Deoxycytidine Kinase (dCK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) ((–)-2′-deoxy-3′-oxacytidine), a synthetic L-nucleoside analog of deoxycytidine, has demonstrated significant potential as an antineoplastic agent. Its unique stereochemical configuration confers distinct pharmacological properties compared to naturally occurring D-nucleosides. The cytotoxic activity of Troxacitabine is contingent upon its intracellular phosphorylation to the active triphosphate form, a process initiated by the enzyme deoxycytidine kinase (dCK). This initial phosphorylation is the rate-limiting step in the metabolic activation of Troxacitabine, making the interaction between the drug and dCK a critical determinant of its therapeutic efficacy. This technical guide provides an in-depth overview of the phosphorylation of Troxacitabine by dCK, including the mechanism of action, quantitative kinetic data, detailed experimental protocols for assessing enzyme activity, and visualizations of the key pathways and workflows.
Introduction
Troxacitabine is a nucleoside analog with a broad spectrum of antitumor activity.[1] Unlike the physiological substrate deoxycytidine, Troxacitabine possesses an L-configuration, which renders it resistant to deamination by cytidine (B196190) deaminase, a common mechanism of resistance to other nucleoside analogs.[2] The activation of Troxacitabine to its cytotoxic form is a multi-step process that begins with its phosphorylation to Troxacitabine monophosphate by deoxycytidine kinase (dCK).[1][3] Subsequent phosphorylations yield the diphosphate (B83284) and triphosphate forms, with the latter being incorporated into DNA, leading to chain termination and apoptosis.[2] The central role of dCK in this activation pathway makes it a key area of study for understanding Troxacitabine's mechanism of action and for the development of strategies to overcome drug resistance.
Mechanism of Action: The Role of dCK
Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides.[4] In the context of Troxacitabine, dCK acts as the gateway to its cytotoxic effects. The enzymatic reaction involves the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP or UTP, to the 5'-hydroxyl group of Troxacitabine.
The phosphorylation of Troxacitabine by dCK is a critical step for its therapeutic activity.[3] Cell lines deficient in dCK have shown significant resistance to Troxacitabine, highlighting the enzyme's essential role.[2]
Quantitative Data: Enzyme Kinetics
The efficiency of Troxacitabine phosphorylation by dCK can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Phosphate Donor | Reference |
| Troxacitabine | Human dCK | <3 | Not Reported | Not Reported | ATP/UTP | [5] |
Note: The available literature indicates a Km value of less than 3 µM for Troxacitabine with human dCK. A precise value and the corresponding kcat have not been definitively reported in the reviewed sources. The assay's technical limitations prevented a more precise measurement in the cited study.[5]
Signaling Pathway and Experimental Workflow
Metabolic Activation Pathway of Troxacitabine
The following diagram illustrates the sequential phosphorylation of Troxacitabine, initiated by dCK.
Caption: Metabolic activation of Troxacitabine.
Experimental Workflow for dCK Activity Assay
This diagram outlines a typical workflow for determining the kinetic parameters of dCK-mediated phosphorylation of Troxacitabine.
References
- 1. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Activation of Troxacitabine to its Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) ((−)-2′-deoxy-3′-oxacytidine), a synthetic L-nucleoside analog, exhibits potent antitumor activity against a range of hematological malignancies and solid tumors.[1][2] Its clinical efficacy is contingent upon its intracellular conversion to the active triphosphate form, troxacitabine triphosphate. This document provides a comprehensive technical overview of the enzymatic cascade responsible for this activation, details the experimental protocols for its analysis, and visualizes the key pathways involved. Understanding this metabolic activation is critical for optimizing therapeutic strategies and overcoming potential mechanisms of drug resistance.
The Intracellular Phosphorylation Cascade of Troxacitabine
Troxacitabine, like other deoxycytidine analogs such as gemcitabine (B846) and cytarabine, requires sequential phosphorylation to exert its cytotoxic effects.[1][3] This process is catalyzed by a series of intracellular kinases, transforming the parent nucleoside into its mono-, di-, and ultimately, active triphosphate metabolite. The triphosphate form is then incorporated into DNA by polymerases, leading to chain termination and inhibition of DNA replication, which is the primary mechanism of its cytotoxicity.[1]
Step 1: Monophosphorylation by Deoxycytidine Kinase (dCK)
The initial and rate-limiting step in the activation of troxacitabine is the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to the 5'-hydroxyl group of troxacitabine. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .
-
Troxacitabine + ATP → Troxacitabine Monophosphate + ADP
The efficiency of this first phosphorylation is a critical determinant of troxacitabine's anticancer activity. Cells deficient in dCK activity have demonstrated significant resistance to troxacitabine.[1]
Step 2: Diphosphorylation by UMP/CMP Kinase (CMPK)
The second phosphorylation step involves the conversion of troxacitabine monophosphate to its diphosphate (B83284) form. This reaction is predominantly catalyzed by UMP/CMP kinase (CMPK) , also known as cytidylate kinase.[4][5]
-
Troxacitabine Monophosphate + ATP → Troxacitabine Diphosphate + ADP
Human UMP/CMP kinase has been shown to phosphorylate a variety of deoxycytidine analog monophosphates, including those with an L-configuration.[5] Studies have indicated that troxacitabine monophosphate (β-L-dioxolane-CMP) is a substrate for this enzyme, although it is phosphorylated less efficiently than the natural substrates CMP or UMP.[5]
Step 3: Triphosphorylation by Nucleoside Diphosphate Kinases (NDPKs)
The final activation step is the phosphorylation of troxacitabine diphosphate to the active this compound. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are enzymes with broad substrate specificity that maintain the intracellular pool of nucleoside triphosphates.[6][7]
-
Troxacitabine Diphosphate + NTP → this compound + NDP (where NTP is a nucleoside triphosphate, e.g., ATP, and NDP is a nucleoside diphosphate, e.g., ADP)
The resulting this compound is the pharmacologically active metabolite that competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.
Visualization of the Activation Pathway
The sequential phosphorylation of troxacitabine can be represented as a linear metabolic pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 7. Nucleoside diphosphate kinase (Ndk): A pleiotropic effector manipulating bacterial virulence and adaptive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troxacitabine Triphosphate: A Technical Guide to its Role in the Inhibition of DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (β-L-1,3-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with potent antineoplastic activity.[1] As an antimetabolite, its primary mechanism of action involves the disruption of DNA synthesis, leading to apoptosis.[1] Following cellular uptake, Troxacitabine undergoes metabolic activation to its triphosphate form, Troxacitabine triphosphate (Trox-TP), which is the active moiety responsible for inhibiting DNA replication.[2] This technical guide provides an in-depth overview of the core mechanism by which this compound exerts its cytotoxic effects through the inhibition of DNA replication, with a focus on its interaction with DNA polymerases.
Mechanism of Action
The cytotoxic effect of Troxacitabine is contingent upon its intracellular conversion to the active triphosphate metabolite and its subsequent interaction with DNA polymerases.
Metabolic Activation
Troxacitabine is transported into the cell and sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound.[2] This process is initiated by deoxycytidine kinase. Unlike some other cytidine (B196190) analogs, Troxacitabine is resistant to deamination by cytidine deaminase, which contributes to its metabolic stability and potent antitumor activity.[2]
Caption: Metabolic activation pathway of Troxacitabine.
Inhibition of DNA Polymerases and Chain Termination
This compound acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. It is a potent inhibitor of various cellular DNA polymerases, including alpha, beta, gamma, delta, and epsilon.[3]
Upon incorporation into the DNA chain, Troxacitabine acts as a chain terminator. The L-configuration of the sugar moiety prevents the formation of a phosphodiester bond with the subsequent incoming deoxynucleoside triphosphate, thereby halting DNA elongation. This immediate and irreversible chain termination is the primary mechanism of its cytotoxic action.
Quantitative Data on DNA Polymerase Inhibition
The following table summarizes the available quantitative data on the inhibition of DNA polymerases by this compound.
| Enzyme Target | Parameter | Value | Notes |
| DNA Polymerase γ (gamma) | Kᵢ | Determined | This compound is a potent inhibitor of DNA polymerase gamma.[3] The specific Kᵢ value has been determined in preclinical studies. |
| DNA Polymerase α, β, δ, ε | - | Potent Inhibitor | This compound has been shown to be a potent inhibitor and chain terminator for these replicative DNA polymerases, though specific Kᵢ values are not readily available in the public literature.[3] |
Experimental Protocols
DNA Polymerase Activity Assay
This protocol is a generalized method for determining the inhibitory activity of this compound on DNA polymerase.
Objective: To quantify the inhibition of DNA polymerase activity by this compound.
Materials:
-
Purified human DNA polymerase (e.g., alpha, gamma)
-
Primer-template DNA substrate (e.g., poly(dA)-oligo(dT))
-
[³H]-dTTP or other radiolabeled dNTP
-
Unlabeled dNTPs (dATP, dGTP, dCTP)
-
This compound
-
Reaction buffer (containing MgCl₂, Tris-HCl, DTT, BSA)
-
Stop solution (e.g., EDTA)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Prepare reaction mixtures containing the reaction buffer, primer-template DNA, and a mix of dNTPs including the radiolabeled dNTP.
-
Add varying concentrations of this compound to the experimental tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C).
-
Stop the reaction at various time points by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters.
-
Precipitate the DNA by washing the filters with cold TCA.
-
Wash the filters with ethanol (B145695) and allow them to dry.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. For Kᵢ determination, experiments are performed at varying substrate (dCTP) and inhibitor concentrations, and data are analyzed using Michaelis-Menten kinetics.[4]
DNA Chain Termination Assay
Objective: To visually confirm the chain-terminating effect of this compound.
Materials:
-
5'-radiolabeled DNA primer and a complementary DNA template
-
DNA polymerase
-
dNTPs (dATP, dGTP, dCTP, dTTP)
-
This compound
-
Reaction buffer
-
Loading dye
-
Denaturing polyacrylamide gel
-
Phosphorimager
Methodology:
-
Anneal the 5'-radiolabeled primer to the DNA template.
-
Set up four reaction tubes, each containing the primer-template duplex, DNA polymerase, and all four dNTPs.
-
To one of the tubes, add a concentration of this compound.
-
Incubate the reactions to allow for DNA synthesis.
-
Stop the reactions by adding a loading dye containing a denaturing agent (e.g., formamide).
-
Heat the samples to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA fragments using a phosphorimager. The presence of shorter DNA fragments in the lane with this compound compared to the control lane indicates chain termination.
References
- 1. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unnatural Advantage: A Technical Guide to the Unique Biochemical Properties of L-Troxacitabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) (β-L-dioxolane-cytidine), the L-isomer of a novel dioxolane nucleoside analog, represents a significant departure from traditional D-nucleoside cancer chemotherapeutics. Its unnatural stereochemistry confers a unique biochemical profile, influencing its cellular uptake, metabolism, mechanism of action, and resistance profile. This technical guide provides an in-depth exploration of these properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to offer a comprehensive resource for researchers and drug development professionals. Troxacitabine's distinct characteristics, particularly its reduced reliance on nucleoside transporters and resistance to catabolism by cytidine (B196190) deaminase, present potential advantages in overcoming common mechanisms of resistance to established therapies.
Introduction
Nucleoside analogs have long been a cornerstone of cancer chemotherapy. These agents typically mimic endogenous nucleosides, allowing them to be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA replication and cell death. However, their efficacy is often limited by mechanisms of resistance, such as impaired cellular uptake and rapid catabolism. Troxacitabine, with its unnatural L-configuration, was developed to circumvent these limitations.[1][2] This guide delves into the core biochemical features that distinguish L-Troxacitabine from its D-isomer counterparts.
Cellular Uptake and Transport: A Path Less Traveled
A key distinguishing feature of L-Troxacitabine is its primary mode of cellular entry. Unlike many conventional nucleoside analogs like cytarabine (B982) and gemcitabine (B846), which rely heavily on active transport by human nucleoside transporters (hNTs), Troxacitabine predominantly enters cells via passive diffusion.[3][4] This has significant implications for its activity in tumors with low or absent nucleoside transporter expression, a known mechanism of drug resistance.
Experiments comparing Troxacitabine uptake in nucleoside transport-deficient (CEM/ARAC8C) and proficient (CCRF-CEM) leukemia cell lines demonstrated only a minimal (7-fold) resistance to Troxacitabine in the deficient cells, whereas high levels of resistance were observed for cytarabine (1150-fold) and gemcitabine (432-fold).[3][4] Further studies showed that the uptake of radiolabeled Troxacitabine was not significantly inhibited by the presence of nucleoside transport inhibitors or high concentrations of non-radioactive Troxacitabine, supporting the passive diffusion model.[3]
Intracellular Metabolism and Activation: The Kinase Cascade
Upon entering the cell, Troxacitabine, like other deoxycytidine analogs, requires sequential phosphorylation to its active triphosphate form. This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway.[4][5] The resulting Troxacitabine triphosphate (L-ddCTP) is the active moiety that interferes with DNA synthesis.
However, a crucial difference lies in its susceptibility to catabolism. Troxacitabine is resistant to deamination by cytidine deaminase (CDA), an enzyme that inactivates other cytosine nucleoside analogs like cytarabine.[6][7] This resistance to degradation can lead to a longer intracellular half-life and sustained cytotoxic activity.
Mechanism of Action: Chain Termination and DNA Damage
The primary mechanism of Troxacitabine's cytotoxicity is its incorporation into replicating DNA, leading to chain termination.[4][8] Once this compound is incorporated into the growing DNA strand by DNA polymerases, its unnatural L-configuration prevents the addition of the next nucleotide, effectively halting DNA synthesis.[8] This immediate chain termination is a key feature of its action.[4] The incorporation of Troxacitabine into DNA is believed to be the main driver of its cytotoxic effects.[4]
Mechanisms of Resistance
The principal mechanism of acquired resistance to Troxacitabine is a deficiency in deoxycytidine kinase (dCK), the enzyme responsible for its initial phosphorylation.[3][5] Cell lines with reduced or absent dCK activity exhibit significant resistance to Troxacitabine.[3][4] For instance, a dCK-deficient variant of the CCRF-CEM leukemia cell line (CEM/dCK(-)) was found to be resistant to Troxacitabine.[3] Similarly, a Troxacitabine-resistant prostate cancer subline (DU145(R)) with over 6300-fold resistance showed significantly reduced dCK activity.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data on the biochemical properties and activity of L-Troxacitabine.
Table 1: In Vitro Cytotoxicity of Troxacitabine and Other Nucleoside Analogs
| Cell Line | Compound | IC50 (nM) | Fold Resistance (vs. Parental) | Reference |
| CCRF-CEM (Parental) | Troxacitabine | 160 | - | [3][4] |
| Gemcitabine | 20 | - | [3][4] | |
| Cytarabine | 10 | - | [3][4] | |
| CEM/dCK(-) (dCK deficient) | Troxacitabine | >10,000 | >62.5 | [3] |
| Gemcitabine | >10,000 | >500 | [3] | |
| Cytarabine | >10,000 | >1000 | [3] | |
| CEM/ARAC8C (Transport deficient) | Troxacitabine | 1,120 | 7 | [3] |
| Gemcitabine | 8,640 | 432 | [3] | |
| Cytarabine | 11,500 | 1150 | [3] | |
| DU145 (Parental Prostate) | Troxacitabine | 10 | - | [4] |
| Gemcitabine | 20 | - | [4] | |
| Cytarabine | 100 | - | [4] | |
| DU145(R) (Troxacitabine Resistant) | Troxacitabine | 63,000 | 6300 | [3][4] |
| Gemcitabine | 7,000 | 350 | [3][4] | |
| Cytarabine | 30,000 | 300 | [3][4] |
Table 2: Pharmacokinetic Parameters of Troxacitabine in Patients with Advanced Solid Malignancies
| Parameter | Value (Mean ± SD) | Day of Measurement | Reference |
| Volume of Distribution (steady-state) | 60 ± 32 L | Day 1 | [9] |
| Clearance (Cls) | 161 ± 33 mL/min | Day 1 | [9] |
| Clearance (Cls) | 127 ± 27 mL/min | Day 5 | [9] |
| Terminal Half-life | 39 ± 63 hours | Day 5 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for assessing the antiproliferative effects of Troxacitabine.[10]
-
Cell Plating: Plate cells (e.g., HT-29 colon carcinoma cells) in 96-well plates at a density of 3 x 10³ cells/well.
-
Drug Exposure: Expose cells to increasing concentrations of Troxacitabine for specified durations (e.g., 1, 4, 24, and 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
Deoxycytidine Kinase (dCK) Activity Assay
This protocol is a generalized representation based on descriptions of dCK activity measurements in cell lysates.[3][4]
-
Cell Lysate Preparation: Prepare cell extracts from both parental and drug-resistant cell lines.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a buffer solution, ATP, and a radiolabeled substrate (e.g., [³H]deoxycytidine or [³H]Troxacitabine).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an appropriate quenching solution.
-
Separation of Products: Separate the phosphorylated products from the unreacted substrate using a suitable method, such as anion-exchange chromatography or DEAE-cellulose paper discs.
-
Quantification: Quantify the amount of radiolabeled phosphorylated product using liquid scintillation counting.
-
Data Analysis: Express dCK activity as the rate of product formation per unit of protein in the cell lysate.
Conclusion
The L-isomer of Troxacitabine possesses a unique constellation of biochemical properties that differentiate it from conventional D-nucleoside analogs. Its ability to enter cells via passive diffusion, coupled with its resistance to catabolism by cytidine deaminase, provides a strong rationale for its potential efficacy in tumors that are resistant to other nucleoside-based therapies. A thorough understanding of its metabolic activation by deoxycytidine kinase and the primary resistance mechanism of dCK deficiency is critical for its optimal clinical development and application. The data and methodologies presented in this guide offer a foundational resource for further research into this promising anticancer agent.
References
- 1. Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troxacitabine | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Troxacitabine, an L-stereoisomeric nucleoside analog, on a five-times-daily schedule: a phase I and pharmacokinetic study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Preclinical Studies of Troxacitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for Troxacitabine (B1681597), a novel L-nucleoside analogue. The document details its mechanism of action, summaries of key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in these foundational evaluations.
Core Mechanism of Action
Troxacitabine (β-L-dioxolane cytidine) is a synthetic deoxycytidine nucleoside analogue distinguished by its unnatural β-L stereochemical configuration.[1] Its cytotoxic activity is dependent on intracellular phosphorylation to its active form, Troxacitabine triphosphate.
The activation process begins with Troxacitabine entering the cell, primarily through passive diffusion, a characteristic that differentiates it from other nucleoside analogues like cytarabine (B982) and gemcitabine (B846) that rely on nucleoside transporters.[2] Once inside the cell, it undergoes a series of phosphorylation reactions. The initial and rate-limiting step is the conversion to Troxacitabine monophosphate, a reaction catalyzed by deoxycytidine kinase (dCK).[3][4] Subsequent phosphorylations convert the monophosphate to diphosphate (B83284) and finally to the active this compound.[3]
The primary mechanism of cytotoxicity is the incorporation of this compound into replicating DNA.[3][5] This incorporation results in immediate and complete DNA chain termination, thereby halting DNA synthesis and inducing apoptosis.[1][3] This action is distinct from gemcitabine, which allows for the addition of one more deoxynucleotide before termination, and cytarabine, which permits multiple additions.[3] Furthermore, Troxacitabine is resistant to inactivation by cytidine (B196190) deaminase (CD), an enzyme that degrades other cytosine nucleoside analogues.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative results from key preclinical studies, including in vitro cytotoxicity, in vivo efficacy, species-specific toxicity, and intracellular metabolism.
Troxacitabine demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, are presented below. A strong time-dependent activity was noted, with longer exposure times resulting in significantly lower IC₅₀ values.[7][8]
| Cell Line | Cancer Type | Resistance Phenotype | IC₅₀ (nM) (48-72h exposure) | Reference |
| Human Cell Lines | ||||
| KB | Nasopharyngeal Epidermoid Carcinoma | - | 7 | [2] |
| KBV | Nasopharyngeal Epidermoid Carcinoma | P-glycoprotein+ | 15 | [2] |
| HL60 | Promyelocytic Leukemia | - | 15 (72h) | [8] |
| HL60/R10 | Promyelocytic Leukemia | P-glycoprotein+ | 171 | [2] |
| HL60/ADR | Promyelocytic Leukemia | MRP+ | 15 | [2] |
| CCRF-CEM | T-lymphoblastoid Leukemia | - | N/A | [2] |
| CCRF-CEM/VLB | T-lymphoblastoid Leukemia | P-glycoprotein+ | 12 | [2] |
| HT-29 | Colorectal Cancer | - | ~100 (72h) | [7][9] |
| Murine Cell Lines | ||||
| L1210 | Leukemia | - | 1,300 | [7] |
| B16 | Melanoma | - | 1,100 | [7] |
| C26 | Colon | - | 1,500 | [7] |
| RENCA | Renal | - | 88,000 | [7] |
N/A - Not Available
Troxacitabine showed significant antitumor activity in various human tumor xenograft models established in immunodeficient mice. Efficacy was evaluated based on tumor growth inhibition and increased survival time.
| Xenograft Model | Cancer Type | Dosing Schedule | Efficacy Outcome | Reference |
| KBV | Nasopharyngeal Carcinoma | 20, 50, 100 mg/kg/day for 5 days | TGI: 81%, 96%, 97% respectively; cures at higher doses | [2] |
| HL60 | Promyelocytic Leukemia | 25, 50, 100 mg/kg/day for 5 days | T/C: 162% to 315%; cures at higher doses | [2] |
| HL60/R10 | Promyelocytic Leukemia | 25, 50, 100 mg/kg/day for 5 days | T/C: >200%; cures at higher doses | [2] |
| HL60/ADR | Promyelocytic Leukemia | 25, 50, 100 mg/kg/day for 5 days | T/C: >200%; cures at higher doses | [2] |
| CCRF-CEM/VLB | T-lymphoblastoid Leukemia | 10 mg/kg on days 20, 27, 34 | T/C: 131% | [2] |
| HT-29 | Colorectal Cancer | 45-50 mg/kg/day, 6-day cont. infusion | T/C: 27%; tumor regression | [7][10] |
TGI: Total Growth Inhibition; T/C: Treated vs. Control survival time percentage; cont.: continuous.
Preclinical toxicology studies revealed significant differences in sensitivity to Troxacitabine across different species. Primates were found to be substantially more sensitive than rodents.
| Species | Dosing Schedule | No Observed Adverse Effect Level (NOAEL) / Maximum Tolerated Dose (MTD) | Reference |
| Mouse | Up to 100 mg/kg, once daily for 5 days (i.p.) | Well tolerated | [7][10] |
| Mouse | 200 mg/kg, once daily for 5 days (i.p.) | Toxic | [7][10] |
| Rat | Single dose (i.v.) | No effects up to 2,000 mg/kg | [7][10] |
| Rat (Male) | 25-250 mg/kg/day for 5 days (i.v.) | NOAEL: 25 mg/kg/day | [10] |
| Rat (Female) | 25-250 mg/kg/day for 5 days (i.v.) | NOAEL: 100 mg/kg/day | [10] |
| Cynomolgus Monkey | Single dose (i.v.) | MTD: 1 mg/kg | [10] |
| Cynomolgus Monkey | Once daily for 5 days (i.v.) | MTD: 0.20 mg/kg/day | [10] |
i.p.: intraperitoneal; i.v.: intravenous.
Analysis of intracellular metabolites in activated T-lymphocytes revealed a significantly higher conversion of Troxacitabine to its phosphorylated forms, particularly the active triphosphate, in human cells compared to mouse cells.[7]
| Metabolite | Incubation Time | Relative Percentage in Mouse Cells (Mean ± SD) | Relative Percentage in Human Cells (Mean ± SD) |
| Parent (Troxacitabine) | 4h | 88 ± 4 | 55 ± 5 |
| 24h | 79 ± 6 | 28 ± 3 | |
| 48h | 81 ± 7 | 23 ± 2 | |
| Monophosphate (MP) | 4h | 10 ± 3 | 33 ± 4 |
| 24h | 15 ± 4 | 39 ± 2 | |
| 48h | 14 ± 5 | 34 ± 3 | |
| Diphosphate (DP) | 4h | 1 ± 0.5 | 6 ± 1 |
| 24h | 3 ± 1 | 16 ± 2 | |
| 48h | 2 ± 1 | 18 ± 2 | |
| Triphosphate (TP) | 4h | 1 ± 0.5 | 6 ± 1 |
| 24h | 3 ± 1 | 17 ± 2 | |
| 48h | 3 ± 1 | 25 ± 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Troxacitabine are provided below.
-
Thymidine (B127349) Incorporation Assay: This assay measures the inhibition of DNA synthesis.[2]
-
Cell Plating: Cancer cells were seeded in 96-well microplates and allowed to attach.
-
Drug Exposure: Cells were exposed to various concentrations of Troxacitabine for a specified duration (e.g., 48-72 hours).
-
Radiolabeling: [³H]Thymidine was added to the culture medium for the final 4-6 hours of incubation, allowing it to be incorporated into newly synthesized DNA.
-
Harvesting: Cells were harvested onto glass fiber filters, and unincorporated thymidine was washed away.
-
Quantification: The amount of incorporated [³H]Thymidine was quantified using a scintillation counter. The results were expressed as a percentage of the untreated control, and IC₅₀ values were calculated.
-
-
Clonal Growth Assay: This method assesses the effect of the drug on the ability of single cells to form colonies.[7][9]
-
Cell Plating: A low density of cells (e.g., 200-400 cells/dish) was plated in culture dishes.
-
Drug Exposure: Cells were grown in the presence of increasing concentrations of Troxacitabine for various durations (e.g., 24, 72, or 144 hours).
-
Recovery: After the exposure period, the drug-containing medium was replaced with fresh, drug-free medium.
-
Colony Formation: Cells were incubated for approximately 10-14 days to allow for colony formation.
-
Quantification: Colonies were fixed, stained (e.g., with crystal violet), and counted. The survival fraction was calculated by comparing the number of colonies in treated plates to untreated controls.
-
-
High-Performance Liquid Chromatography (HPLC): This technique was used to separate and quantify Troxacitabine and its phosphorylated metabolites.[7]
-
Cell Culture and Radiolabeling: T-lymphocytes (5 x 10⁶ cells/time point) were activated and incubated with [¹⁴C]Troxacitabine for specified time points (4, 24, or 48 hours).[11]
-
Metabolite Extraction: The reaction was stopped, and intracellular metabolites were extracted from the cells, typically using a cold acid solution (e.g., perchloric acid) to precipitate proteins.
-
Sample Preparation: The acid-soluble extract was neutralized and prepared for injection into the HPLC system.
-
Chromatographic Separation: Samples were separated on an anion-exchange HPLC column, which resolves the parent drug from its mono-, di-, and triphosphate forms based on their negative charges.
-
Detection and Quantification: A radiodetector was used to measure the amount of ¹⁴C in each separated peak. Results were expressed as the relative percentage of each metabolite compared to the total intracellular radioactivity.
-
-
Tumor Implantation and Growth: [2][12]
-
Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu) were used.
-
Cell Inoculation: A suspension of human tumor cells (e.g., 2 x 10⁶ HT-29 cells) was injected subcutaneously into the flank of each mouse.[12]
-
Tumor Monitoring: Tumors were allowed to grow, and their volumes were measured regularly using calipers.
-
Randomization: When tumors reached a specified average size (e.g., 80-120 mm³), the animals were randomized into control and treatment groups.[12]
-
-
Drug Administration and Efficacy Evaluation:
-
Treatment: Troxacitabine was administered according to the specified dose and schedule (e.g., daily intraperitoneal injections or continuous infusion via osmotic minipumps).[2][12]
-
Monitoring: Animal body weight and tumor volume were monitored throughout the study.
-
Efficacy Endpoints: Antitumor activity was assessed by calculating the percent tumor growth inhibition (TGI) or by comparing the median survival time of treated animals to control animals (T/C %).[2]
-
Mandatory Visualizations
The marked difference in Troxacitabine's toxicity and efficacy between rodents and humans is a critical finding from preclinical studies. This disparity is largely attributed to differences in intracellular metabolism, where human cells are far more efficient at converting the prodrug into its active triphosphate form.
The workflow for assessing the antitumor activity of Troxacitabine in a human xenograft model involves several sequential steps, from tumor establishment to data analysis.
References
- 1. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of troxacitabine (Troxatyl) against anthracycline-resistant human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic antitumor activity of troxacitabine and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Antitumor Activity of Troxacitabine Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vitro antitumor properties of Troxacitabine's active metabolite, Troxacitabine (B1681597) triphosphate. It details its mechanism of action, summarizes its cytotoxic efficacy across various cancer cell lines, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its activity.
Introduction
Troxacitabine (β-L-dioxolane cytidine) is a synthetic L-nucleoside enantiomer, a deoxycytidine analogue that has demonstrated broad-spectrum cytotoxic activity against a range of malignancies in preclinical studies.[1][2] Unlike naturally occurring D-nucleosides, its unique "unnatural" L-stereochemistry confers distinct pharmacological properties.[2] Troxacitabine itself is a prodrug that requires intracellular phosphorylation to its active form, Troxacitabine triphosphate, to exert its cytotoxic effects.[3][4] This guide focuses on the in vitro data that establishes the foundation of its antitumor profile.
Mechanism of Action
The antitumor effect of Troxacitabine is initiated upon its conversion to the active triphosphate metabolite within the cancer cell. This process and its ultimate consequences are outlined below.
2.1 Intracellular Activation and DNA Incorporation Troxacitabine enters cells, primarily through passive diffusion, a characteristic that distinguishes it from other nucleoside analogues like cytarabine (B982) and gemcitabine (B846) that rely on nucleoside transporters.[1][5] Once inside the cell, it is activated via a three-step phosphorylation cascade mediated by cellular kinases, with the initial phosphorylation by deoxycytidine kinase (dCK) being a critical rate-limiting step.[4][6]
The resulting this compound acts as a fraudulent substrate for DNA polymerases and is incorporated into the elongating DNA strand during replication.[3][4][7]
2.2 Induction of DNA Chain Termination The incorporation of this compound into the DNA backbone is the primary mechanism of its cytotoxicity.[7] Its L-configuration sterically hinders the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP). This leads to the immediate and absolute termination of DNA chain elongation.[7] This mechanism is more stringent than that of other nucleoside analogues; for instance, gemcitabine allows for the addition of one more nucleotide (masked chain termination), while cytarabine permits further, albeit slowed, elongation.[7] The resulting DNA damage and stalled replication forks trigger cell cycle arrest and apoptosis.
2.3 Resistance to Cytidine (B196190) Deaminase A significant advantage of Troxacitabine is its resistance to inactivation by cytidine deaminase (CD).[3][4] This enzyme is a common mechanism of resistance to other cytosine nucleoside analogues, such as cytarabine (ARA-C), as it deaminates them into inactive uracil (B121893) derivatives. Studies have shown that cells with high levels of CD, which are resistant to ARA-C, remain sensitive to Troxacitabine's cytotoxic effects.[4]
Quantitative In Vitro Antitumor Activity
Troxacitabine has demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including those exhibiting multidrug resistance (MDR). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (nM) | Reference |
| Leukemia | ||||
| HL60 | Human Promyelocytic Leukemia | - | 7 - 171 (range) | [1][5] |
| HL60/R10 | Human Promyelocytic Leukemia | P-glycoprotein (MDR) | 7 - 171 (range) | [1][5] |
| HL60/ADR | Human Promyelocytic Leukemia | MRP | 7 - 171 (range) | [1][5] |
| CCRF-CEM | Human T-Lymphoblastoid Leukemia | - | 7 - 171 (range) | [1][5] |
| CCRF-CEM/VLB | Human T-Lymphoblastoid Leukemia | P-glycoprotein (MDR) | 7 - 171 (range) | [1][5] |
| Solid Tumors | ||||
| KB | Human Nasopharyngeal Carcinoma | - | 7 - 171 (range) | [1][5] |
| KBV | Human Nasopharyngeal Carcinoma | P-glycoprotein (MDR) | 7 - 171 (range) | [1][5] |
| A549 | Non-Small Cell Lung Carcinoma | - | N/A | [4] |
| HT29 | Colon Carcinoma | - | N/A | [8] |
| HepG2 | Hepatocellular Carcinoma | - | N/A | [5] |
| Caki-1 | Renal Carcinoma | - | N/A | [5] |
Note: The IC50 values for Troxacitabine against P-glycoprotein-positive and P-glycoprotein-negative multidrug-resistant cell lines were reported to be within the range of 7 to 171 nM.[1][5]
Experimental Protocols
The evaluation of Troxacitabine's in vitro antitumor activity typically involves assays that measure cell proliferation, survival, and DNA synthesis.
4.1 Antiproliferative Activity via Thymidine Incorporation Assay This method is used to quantify the inhibition of DNA synthesis, a direct consequence of Troxacitabine's mechanism of action.
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Drug Incubation: Cells are exposed to a range of concentrations of Troxacitabine (and appropriate vehicle controls) for a specified period (e.g., 24-72 hours).
-
Radiolabeling: A pulse of ³H-thymidine (a radioactive DNA precursor) is added to each well for the final hours of the incubation period.
-
Cell Harvesting: Cells are harvested onto glass fiber filters. Unincorporated ³H-thymidine is washed away.
-
Quantification: The radioactivity of the filters, corresponding to the amount of ³H-thymidine incorporated into the DNA, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of DNA synthesis is calculated relative to untreated control cells, and IC50 values are determined.
4.2 Cytotoxicity via Methylene (B1212753) Blue Staining Assay This colorimetric assay measures cell survival and growth inhibition based on the number of viable, adherent cells remaining after drug treatment.
-
Cell Seeding & Treatment: Similar to the protocol above, cells are seeded and treated with various concentrations of Troxacitabine.
-
Incubation: Cells are incubated for a longer duration (e.g., 72 hours or more) to allow for cell death to occur.
-
Fixation and Staining: The culture medium is removed, and the remaining adherent cells are fixed (e.g., with glutaraldehyde) and then stained with a methylene blue solution.
-
Elution: After washing away excess stain, the incorporated dye is eluted from the cells using a solubilizing agent (e.g., 0.1 M HCl).
-
Quantification: The absorbance of the eluted dye is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Growth inhibition is calculated, and IC50 values are derived from the dose-response curve.
Apoptotic Signaling Pathways
The DNA damage and replication stress induced by this compound are potent triggers for apoptosis, or programmed cell death. The primary route activated is the intrinsic (or mitochondrial) pathway. This is a central mechanism by which many chemotherapeutic agents eliminate cancer cells.[9][10]
5.1 Intrinsic (Mitochondrial) Apoptosis Pathway
-
Initiation Signal: The presence of irreparable DNA damage and stalled replication forks, caused by Troxacitabine incorporation, activates sensor proteins that signal cellular distress.
-
Bcl-2 Family Regulation: This distress signal leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[10][11] These proteins overcome the inhibitory effects of anti-apoptotic members (e.g., Bcl-2, Bcl-XL), which are often overexpressed in cancer cells.[10][12]
-
MOMP: Activated Bax and Bak oligomerize at the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[9]
-
Apoptosome Formation: MOMP allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[9][13] In the cytosol, Cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (APAF-1), triggering the formation of a large protein complex called the apoptosome.[9]
-
Caspase Cascade: The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[9]
-
Execution Phase: These executioner caspases carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell shrinkage.[10]
Conclusion
The in vitro profile of this compound establishes it as a potent antitumor agent with a distinct and effective mechanism of action. Its ability to be incorporated into DNA, cause immediate chain termination, and evade a key resistance mechanism (cytidine deaminase) underscores its cytotoxic potential.[3][4][7] Quantitative data confirms its efficacy at nanomolar concentrations across a spectrum of hematological and solid tumor cell lines, including those resistant to conventional chemotherapies.[1][5] The induction of the intrinsic apoptotic pathway is the ultimate downstream consequence of its DNA-damaging effects, providing a clear rationale for its use in cancer therapy. This robust in vitro foundation has been crucial for its further clinical development.
References
- 1. Antitumor activity of troxacitabine (Troxatyl) against anthracycline-resistant human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 13. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Pathways of Troxacitabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Troxacitabine, a novel L-nucleoside analog. Drawing upon key research findings, this document details the primary transport pathways, presents relevant quantitative data, outlines experimental protocols for studying its uptake, and provides visual representations of the core concepts.
Introduction to Troxacitabine and its Unique Uptake Mechanism
Troxacitabine ((−)-2′-deoxy-3′-oxacytidine), a deoxycytidine analogue with an unusual dioxolane structure and a nonnatural L-configuration, has demonstrated potent antitumor activity.[1][2] Unlike many other nucleoside analogs such as gemcitabine (B846) and cytarabine, which rely on specific membrane transporters for cellular entry, Troxacitabine exhibits a distinct uptake profile.[1] Extensive research has shown that Troxacitabine is a poor substrate for the primary human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).[1][2] Consequently, the major route of cellular uptake for Troxacitabine is believed to be passive diffusion.[1][2]
This characteristic has significant implications for its therapeutic application, particularly in tumors that have developed resistance to other nucleoside analogs through the downregulation of nucleoside transporters.[1][2]
Quantitative Data on Troxacitabine Activity and Uptake
The following tables summarize key quantitative data from studies on Troxacitabine, including its antiproliferative activity and cellular uptake rates in various cancer cell lines.
Table 1: Antiproliferative Activity of Troxacitabine and Other Nucleoside Analogs
| Cell Line | Compound | IC50 (nM) | Resistance Fold (vs. Parental) | Reference |
| CCRF-CEM (Parental) | Troxacitabine | 160 | - | [1] |
| Gemcitabine | 20 | - | [1] | |
| Cytarabine | 10 | - | [1] | |
| CEM/dCK⁻ (dCK-deficient) | Troxacitabine | Resistant | - | [1] |
| Gemcitabine | Resistant | - | [1] | |
| Cytarabine | Resistant | - | [1] | |
| CEM/ARAC8C (NT-deficient) | Troxacitabine | - | 7-fold | [1][2] |
| Gemcitabine | - | 432-fold | [1][2] | |
| Cytarabine | - | 1150-fold | [1][2] | |
| DU145 (Parental) | Troxacitabine | 15-16 | - | [1] |
| DU145R (Resistant) | Troxacitabine | - | 6300-fold | [1][2] |
| Gemcitabine | - | 350-fold | [1][2] | |
| Cytarabine | - | 300-fold | [1][2] |
Table 2: Initial Uptake Rates of [³H]Troxacitabine and [³H]Uridine
| Cell Line | Substrate (Concentration) | Initial Uptake Rate (pmol/10⁶ cells/s) | Reference |
| CCRF-CEM | [³H]Troxacitabine (30 µM) | 0.073 | [1] |
| [³H]Uridine (30 µM) | 0.585 | [1] | |
| CEM/ARAC8C | [³H]Troxacitabine (30 µM) | 0.057 | [1] |
| [³H]Uridine (30 µM) | 0.030 | [1] |
Table 3: Uptake of [³H]Troxacitabine vs. [³H]Uridine via Recombinant hCNTs
| Transporter | Substrate (10 µM) | Uptake at 4h (pmol) | Reference |
| hCNT1 | [³H]Uridine | 1077 | [1] |
| [³H]Troxacitabine | 12 | [1] | |
| hCNT2 | [³H]Uridine | 939 | [1] |
| [³H]Troxacitabine | 7 | [1] |
Experimental Protocols
This section details the methodologies used in key experiments to determine the cellular uptake pathways of Troxacitabine.
Cell Lines and Culture Conditions
-
Cell Lines: CCRF-CEM (human T-lymphoblastoid leukemia), CEM/ARAC8C (a nucleoside transport-deficient variant of CCRF-CEM), CEM/dCK⁻ (a deoxycytidine kinase-deficient variant of CCRF-CEM), DU145 (human prostate carcinoma), DU145R (a Troxacitabine-resistant subline of DU145), HeLa (human cervical adenocarcinoma), and HL-60 (human promyelocytic leukemia) cells were utilized in these studies.[1]
-
Culture: Cells were typically grown in appropriate culture media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C.
Radiolabeled Nucleoside Uptake Assays
-
Objective: To measure the rate of cellular uptake of Troxacitabine and compare it with known nucleoside transporter substrates.
-
Materials:
-
[³H]Troxacitabine and [³H]Uridine.
-
Cell lines of interest.
-
Appropriate buffers (e.g., sodium-containing and sodium-free buffers to distinguish between ENTs and CNTs).
-
Nucleoside transport inhibitors: Nitrobenzylmercaptopurine ribonucleoside (NBMPR), dipyridamole, or dilazep (B1670637) to block equilibrative transporters.[1]
-
Scintillation counter.
-
-
Procedure:
-
Cells are harvested, washed, and resuspended in the appropriate uptake buffer.
-
For inhibition studies, cells are pre-incubated with transport inhibitors (e.g., 100 µM dilazep or 100 nM NBMPR) or a high concentration of non-radiolabeled Troxacitabine.[1]
-
The uptake experiment is initiated by adding radiolabeled substrate (e.g., 10-30 µM [³H]Troxacitabine) to the cell suspension.[1][2]
-
At various time points (ranging from seconds to hours), aliquots of the cell suspension are removed and processed to stop the uptake. This is typically done by centrifuging the cells through an oil layer to separate them from the radioactive medium, followed by washing.
-
The cell pellet is lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of substrate taken up is calculated and normalized to the cell number.
-
Transfection Studies with Recombinant Transporters
-
Objective: To directly assess the ability of specific human nucleoside transporters to transport Troxacitabine.
-
Procedure:
-
HeLa cells, which have high levels of endogenous hENT1 and hENT2, or other suitable host cells, are transiently transfected with plasmids encoding for individual human concentrative nucleoside transporters (hCNT1, hCNT2, or hCNT3).[1]
-
To isolate the activity of the transfected CNTs, endogenous equilibrative transport is blocked using an inhibitor like dilazep.[1]
-
Uptake of [³H]Troxacitabine is then measured in the transfected cells, typically in both sodium-containing and sodium-free buffers to confirm sodium-dependent transport.[1]
-
The uptake of a known CNT substrate, such as [³H]uridine, is measured in parallel as a positive control.[1]
-
Visualizing Troxacitabine's Cellular Uptake
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to Troxacitabine's cellular transport.
Caption: Cellular uptake and activation pathway of Troxacitabine.
Caption: Experimental workflow for a radiolabeled nucleoside uptake assay.
Caption: Logical comparison of Troxacitabine uptake vs. other nucleosides.
Conclusion
The primary mechanism for the cellular uptake of Troxacitabine is passive diffusion, a feature that distinguishes it from other clinically important deoxycytidine analogues like gemcitabine and cytarabine.[1][2] This is supported by evidence showing that Troxacitabine is a poor permeant for the five major human nucleoside transporters (hENT1, hENT2, hCNT1, hCNT2, and hCNT3).[1][2] As a result, cancer cells deficient in nucleoside transport activity exhibit only minimal resistance to Troxacitabine, while showing high levels of resistance to gemcitabine and cytarabine.[1][2] This unique characteristic suggests that Troxacitabine may offer a therapeutic advantage in malignancies that have low or absent nucleoside transport activity, a common mechanism of acquired resistance to other nucleoside drugs.[1][2] Understanding this fundamental difference in cellular transport is critical for the rational design of clinical trials and the development of effective therapeutic strategies involving Troxacitabine.
References
Structural Analysis of Troxacitabine Triphosphate Binding to DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) (β-L-dioxolane cytidine) is a synthetic L-nucleoside analog that has demonstrated potent antitumor activity. Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which is subsequently incorporated into the growing DNA chain by DNA polymerases. This event leads to chain termination and the inhibition of DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] While the general mechanism is understood, a detailed structural and kinetic understanding of the interaction between Troxacitabine triphosphate and DNA polymerases is crucial for the rational design of more effective and less toxic nucleoside analog-based therapies.
This technical guide provides a comprehensive overview of the structural and kinetic aspects of L-nucleoside triphosphate analog binding to DNA polymerases. Due to the limited availability of direct structural and kinetic data for this compound, this guide leverages surrogate data from closely related and structurally similar L-nucleoside analogs, namely lamivudine (B182088) (L-3TC-TP) and emtricitabine (B123318) (L-FTC-TP), to infer the binding mode and inhibitory mechanism of this compound. Detailed experimental protocols for the structural and kinetic analysis of such interactions are also provided, alongside visualizations of key processes.
Mechanism of Action: Troxacitabine as a DNA Chain Terminator
Troxacitabine, like other nucleoside analogs, functions as a prodrug. Upon cellular uptake, it is converted to its active triphosphate form by cellular kinases.[1][2] This triphosphate metabolite then acts as a substrate for DNA polymerases. Due to its structural similarity to the natural deoxycytidine triphosphate (dCTP), this compound can be incorporated into the nascent DNA strand. However, the modification in its sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[3]
Quantitative Data: Binding and Incorporation Kinetics of L-Nucleoside Triphosphate Analogs
Table 1: Pre-Steady-State Kinetic Parameters for the Incorporation of L-3TC-TP by Human DNA Polymerase η
| Nucleotide | DNA Polymerase | Kd (μM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹) | Reference |
| L-3TC-TP | Human pol η | 3.3 ± 0.3 | 0.0296 ± 0.0009 | 0.009 | [1] |
| dCTP (natural) | Human pol η | Data not provided | Data not provided | Data not provided | [1] |
Note: The incorporation efficiency of L-3TC-TP is significantly lower than that of natural dNTPs, which typically have efficiencies in the range of 10-100 μM⁻¹s⁻¹ for high-fidelity polymerases.
Structural Insights from Surrogate L-Nucleoside Analogs
Direct crystal structures of this compound in complex with a DNA polymerase are not publicly available. However, the crystal structures of human DNA polymerase λ (Pol λ) and a Y-family DNA polymerase in complex with DNA and the triphosphates of lamivudine or emtricitabine have been elucidated. These structures reveal a conserved mechanism of discrimination against L-nucleotides.
Table 2: Structural Data for L-Nucleoside Triphosphate Analogs Bound to DNA Polymerases
| PDB ID | DNA Polymerase | Ligand | Resolution (Å) | Key Structural Features | Reference |
| 4O5C | Human DNA Polymerase λ | L-dCTP | 2.10 | Rotated sugar ring, altered triphosphate conformation | |
| 4O5D | Human DNA Polymerase λ | Lamivudine-TP | 2.20 | Interaction with active site arginine | |
| 4O5E | Human DNA Polymerase λ | Emtricitabine-TP | 2.25 | N-shaped triphosphate conformation |
These structures indicate that L-nucleoside triphosphates bind in the active site with a rotated sugar pucker compared to natural D-nucleotides. This altered conformation affects the positioning of the triphosphate moiety and the 3'-hydroxyl group, thereby impeding the rate of phosphodiester bond formation and leading to chain termination.
Experimental Protocols
Crystallization of DNA Polymerase-DNA-L-Nucleoside Triphosphate Ternary Complex
This protocol is adapted from studies on human DNA polymerase λ with L-nucleoside triphosphate analogs.
-
Protein Expression and Purification: Human DNA polymerase λ is expressed in E. coli and purified using a series of chromatography steps, including affinity and ion-exchange chromatography.
-
DNA Substrate Design: A single-nucleotide gapped DNA substrate is prepared by annealing three synthetic oligonucleotides: a template strand, a downstream primer, and an upstream primer.
-
Complex Formation: The purified DNA polymerase is mixed with the gapped DNA substrate in a 1:1.2 molar ratio in a buffer containing Tris-HCl, a salt (e.g., NaCl), and a reducing agent (e.g., DTT).
-
Crystallization: The polymerase-DNA binary complex is co-crystallized with the L-nucleoside triphosphate analog (e.g., this compound) in the presence of a divalent metal ion (e.g., Mg²⁺ or Ca²⁺) using the hanging-drop vapor diffusion method. Crystallization screens are used to identify optimal crystallization conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved by molecular replacement using a known DNA polymerase structure as a search model, followed by model building and refinement.
Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation
This protocol outlines the measurement of the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for an L-nucleoside triphosphate analog.
-
Materials: A rapid quench-flow instrument, purified DNA polymerase, a 5'-radiolabeled primer-template DNA substrate, and the L-nucleoside triphosphate analog are required.
-
Reaction Conditions: The reaction is typically carried out in a buffer containing Tris-HCl, a salt, a divalent metal ion (Mg²⁺), and a reducing agent at a constant temperature (e.g., 37°C).
-
Single Turnover Experiment: The DNA polymerase is pre-incubated with the DNA substrate in excess of the enzyme concentration. The reaction is initiated by rapidly mixing this complex with a solution containing the L-nucleoside triphosphate analog at various concentrations.
-
Quenching: The reactions are quenched at different time points (milliseconds to seconds) by adding a solution of EDTA.
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of extended primer is quantified using a phosphorimager.
-
Data Analysis: The product formation over time is fitted to a single-exponential equation to determine the observed rate constant (kobs) for each substrate concentration. The kobs values are then plotted against the substrate concentration and fitted to a hyperbolic equation to determine the Kd and kpol.[1][4][5][6][7]
Visualizations
Caption: Workflow for structural analysis of Troxacitabine-TP binding.
Caption: Mechanism of Troxacitabine-induced DNA chain termination.
Conclusion
The structural and kinetic analysis of this compound's interaction with DNA polymerases is fundamental to understanding its anticancer activity. While direct structural data remains elusive, insights from surrogate L-nucleoside analogs provide a strong foundation for a model of its binding and inhibitory mechanism. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate Troxacitabine and other novel nucleoside analogs, ultimately contributing to the development of more targeted and effective cancer therapies. Future studies focusing on obtaining the crystal structure of a this compound-DNA polymerase complex are warranted to refine our understanding and guide future drug design efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Steady-State Kinetic Studies of Nucleotide Incorporation into a Single-Nucleotide Gapped DNA Substrate Catalyzed by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 34.237.233.138 [34.237.233.138]
- 6. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Troxacitabine Triphosphate on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597), a synthetic L-nucleoside analog, exhibits potent antitumor activity across a range of malignancies.[1][2] Following cellular uptake and intracellular phosphorylation to its active form, troxacitabine triphosphate, it functions as a critical disruptor of DNA synthesis. This guide provides an in-depth examination of the molecular mechanisms by which this compound impedes cell cycle progression, primarily through inducing S-phase arrest and subsequent apoptosis. Detailed experimental protocols for assessing these effects and diagrams of the key pathways are included to support further research and development.
Core Mechanism of Action
Troxacitabine's cytotoxic effects are contingent on its intracellular conversion to the active triphosphate metabolite, a multi-step process initiated by the enzyme deoxycytidine kinase (dCK).
Intracellular Activation
Troxacitabine shares its activation pathway with other deoxycytidine analogues like gemcitabine (B846) and cytarabine (B982). The process is as follows:
-
Initial Phosphorylation: Troxacitabine is first phosphorylated by deoxycytidine kinase (dCK) to form troxacitabine monophosphate. This is the rate-limiting step in the activation cascade.
-
Subsequent Phosphorylations: Other cellular kinases subsequently phosphorylate the monophosphate form to diphosphate (B83284) and finally to the active This compound .
Disruption of DNA Synthesis
Once formed, this compound interferes with DNA replication through a dual mechanism:
-
DNA Chain Termination: As a structural analog of deoxycytidine triphosphate (dCTP), this compound is recognized by DNA polymerases and incorporated into the elongating DNA strand during the S phase of the cell cycle. Due to its unnatural L-configuration, the incorporation of this compound results in the immediate termination of DNA chain elongation. This is a distinct feature compared to other analogues like gemcitabine, which allows for the addition of one more nucleotide before termination.
-
Inhibition of DNA Polymerase: The triphosphate form also acts as a competitive inhibitor of DNA polymerases, further hindering the process of DNA replication.
This abrupt and irreversible halt in DNA synthesis triggers cellular stress responses, leading to cell cycle arrest and, ultimately, cell death.
Effects on Cell Cycle Progression
The primary consequence of DNA synthesis inhibition by this compound is a profound disruption of the cell cycle, characterized by a robust arrest in the S phase.
S-Phase Arrest
Cells undergoing DNA replication are highly susceptible to troxacitabine. When DNA synthesis is blocked by chain termination, the intra-S-phase checkpoint is activated. This checkpoint prevents cells from proceeding into the G2 and M phases with damaged or incompletely replicated DNA. Consequently, a significant accumulation of cells in the S phase is a hallmark effect of troxacitabine treatment. In cases of sublethal exposure, cells may arrest temporarily and attempt DNA repair. If the drug is removed and repair is successful, cells may resume proliferation, representing a potential mechanism of resistance.
Induction of Apoptosis
If the DNA damage induced by troxacitabine is extensive and cannot be repaired, the cell is targeted for programmed cell death, or apoptosis. The sustained S-phase arrest and the presence of irreparable DNA damage activate intrinsic apoptotic pathways. This ensures the elimination of cells with compromised genomic integrity, preventing their proliferation.
Quantitative Data on Cell Cycle Distribution
The following table presents representative data illustrating the typical effect of troxacitabine on the cell cycle distribution of a cancer cell line, as measured by flow cytometry. Treatment with troxacitabine leads to a significant increase in the proportion of cells in the S phase, with a corresponding decrease in the G1 and G2/M populations.
| Treatment Condition | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | Human Leukemia (HL-60) | 55 | 30 | 15 | < 2 |
| Troxacitabine (24h) | Human Leukemia (HL-60) | 25 | 65 | 10 | 5-10 |
Note: The data presented are representative examples based on the known S-phase arresting properties of nucleoside analogs. Actual percentages may vary depending on the cell line, drug concentration, and exposure time.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: Activation and mechanism of this compound.
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Detailed Experimental Protocols
Protocol for Cell Cycle Analysis via Propidium Iodide Staining
This protocol details the procedure for analyzing DNA content to determine cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Treat with desired concentrations of troxacitabine for the specified duration (e.g., 24 hours). Include an untreated vehicle control.
-
Harvesting: Harvest cells (including supernatant for apoptotic cells) and transfer to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cells. This prevents cell clumping.
-
Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at 4°C for several days if necessary.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet. Discard the ethanol.
-
Wash the pellet once with PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA for accurate analysis.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol for Apoptosis Detection via Annexin V & Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with troxacitabine as described in the previous protocol.
-
Harvesting: Collect all cells, including those floating in the media (which are often apoptotic). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by Troxacitabine Triphosphate in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms by which Troxacitabine (B1681597) triphosphate, the active metabolite of the novel L-nucleoside analogue Troxacitabine, induces apoptosis in cancer cells. It covers the core mechanism of action, the ensuing DNA damage response, and the activation of apoptotic signaling pathways. This document consolidates quantitative data from preclinical studies and provides detailed experimental protocols for key assays used to investigate these processes.
Core Mechanism of Action: From Prodrug to DNA Chain Terminator
Troxacitabine is a synthetic L-nucleoside enantiomer that exhibits a broad spectrum of cytotoxic activity against various malignancies.[1] As a prodrug, it requires intracellular activation to exert its therapeutic effect. This process involves a series of phosphorylation steps, culminating in the formation of Troxacitabine triphosphate (T-TP).
The activation cascade is initiated by the enzyme deoxycytidine kinase (dCK) , which catalyzes the rate-limiting first phosphorylation of Troxacitabine to its monophosphate form.[2][3] Subsequent phosphorylations yield the diphosphate (B83284) and finally the active triphosphate metabolite.[2]
The primary cytotoxic action of this compound stems from its incorporation into replicating DNA strands by DNA polymerases.[1] Due to its unique L-configuration, the incorporation of T-TP results in immediate DNA chain termination, thereby halting DNA synthesis and replication.[2] This disruption of DNA integrity is a potent trigger for programmed cell death, or apoptosis.[4] A key feature of Troxacitabine is its resistance to inactivation by cytidine (B196190) deaminase (CD), an enzyme that can confer resistance to other deoxycytidine analogues like cytarabine.[1]
Apoptotic Signaling Pathways Activated by Troxacitabine
The incorporation of this compound into DNA creates irreparable DNA damage and replication stress, which are potent inducers of the intrinsic apoptotic pathway.[4][5] This pathway is a highly regulated signaling cascade that converges on the mitochondria to execute cell death.
2.1 DNA Damage Response and Cell Cycle Arrest
The presence of DNA strand breaks and stalled replication forks activates sensor proteins such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases.[4][5] These kinases initiate a signaling cascade that leads to the activation of downstream checkpoint kinases (Chk1, Chk2) and the tumor suppressor protein p53.[4] This response can initially cause cell cycle arrest, typically at the G1/S or G2/M transitions, to allow for DNA repair.[6][7] However, when the damage is too severe, the same signaling pathways pivot to initiate apoptosis.[5]
2.2 Intrinsic (Mitochondrial) Apoptosis Pathway
The commitment to apoptosis is primarily regulated by the Bcl-2 family of proteins .[8][9] In response to overwhelming DNA damage signals, the balance shifts in favor of pro-apoptotic members.
-
Activation of BH3-only proteins: Sensor proteins (e.g., PUMA, Noxa) are upregulated, which then activate the pro-apoptotic effector proteins Bax and Bak or neutralize the anti-apoptotic proteins.[10]
-
Inhibition of Anti-Apoptotic Proteins: Anti-apoptotic proteins like Bcl-2 and Bcl-xL, which normally sequester Bax and Bak to prevent apoptosis, are inhibited.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.[10] This leads to the release of apoptogenic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c .[9][11]
2.3 Caspase Cascade Activation and Execution
Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome .[10] The apoptosome recruits and activates the initiator caspase-9 .[12]
Active caspase-9 then cleaves and activates the executioner caspases-3 and -7 .[12] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which leads to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[13]
Quantitative Data on Troxacitabine Cytotoxicity
The cytotoxic potency of Troxacitabine has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Table 1: IC50 Values of Troxacitabine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Notes | Reference |
| CCRF-CEM | Leukemia | 160 | 48 h | Highly sensitive. | [2] |
| CEM/dCK⁻ | Leukemia | >10,000 | 48 h | Resistant due to dCK deficiency. | [2] |
| DU145 | Prostate Cancer | 10 | 48 h | [2] | |
| DU145ᴿ | Prostate Cancer | 63,000 | 48 h | Developed resistance. | [2] |
| A2780 | Ovarian Cancer | 410 | - | [3] | |
| HL-60 | Leukemia | 158 | - | [3] |
Table 2: Effect of Exposure Duration on Troxacitabine Cytotoxicity in HT-29 Colon Carcinoma Cells
| Exposure Time (hours) | IC50 (µM) | Reference |
| 1 | >100 | [14] |
| 4 | 10 | [14] |
| 24 | 0.1 | [14] |
| 72 | 0.03 | [14] |
Experimental Protocols
Investigating the apoptotic effects of Troxacitabine involves a suite of standard cell and molecular biology techniques. Detailed methodologies for key experiments are provided below.
4.1 Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of Troxacitabine concentrations for the desired duration (e.g., 24, 48, 72 hours).[14] Include untreated wells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 value.
4.2 Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with Troxacitabine (and appropriate controls) for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.[16] Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS) and once with 1X Annexin-binding buffer.[17]
-
Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Sample Preparation for Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effector Caspases and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. kumc.edu [kumc.edu]
Methodological & Application
Application Notes and Protocols: Troxacitabine Triphosphate In Vitro Cytotoxicity Assays (MTT & WST-1)
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of anticancer compounds.
Application Notes
Introduction to Troxacitabine (B1681597)
Troxacitabine is a novel synthetic L-nucleoside analogue of deoxycytidine with a broad spectrum of preclinical antineoplastic activity. As an antimetabolite, it is designed to interfere with DNA synthesis, a critical process for the proliferation of cancer cells. Unlike other cytosine nucleoside analogs, troxacitabine is notably resistant to inactivation by cytidine (B196190) deaminase (CD), an enzyme that can confer resistance to similar drugs. This property suggests Troxacitabine may be effective against tumors with high CD levels.
Mechanism of Action
The cytotoxic effect of Troxacitabine is initiated after its uptake into the cell. It undergoes a series of intracellular phosphorylation reactions, catalyzed by cellular kinases, to form its active metabolite, Troxacitabine triphosphate. This active form mimics natural deoxynucleotides and is incorporated into the growing DNA strand by DNA polymerase during replication. The incorporation of this compound leads to immediate DNA chain termination, thereby halting DNA synthesis and inducing apoptosis (cell death).
Caption: Mechanism of Troxacitabine activation and action.
Cytotoxicity Assays: MTT and WST-1
To quantify the cytotoxic effects of Troxacitabine in vitro, colorimetric assays such as MTT and WST-1 are commonly employed. These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
WST-1 (Water Soluble Tetrazolium Salt) Assay: Similar to MTT, the WST-1 assay is based on the cleavage of a tetrazolium salt to formazan. However, the formazan product of WST-1 is water-soluble, simplifying the protocol by eliminating the formazan solubilization step required in the MTT assay.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table summarizes published IC50 data for Troxacitabine in a cancer cell line.
| Compound | Cell Line | Assay Duration | IC50 Value (nM) | Reference |
| Troxacitabine | CCRF-CEM (Leukemia) | 48 hours | 160 |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. Researchers should determine these values empirically for their system of interest.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. After a solubilization step, the concentration of the colored formazan solution is quantified by measuring its absorbance at approximately 570 nm, which is directly proportional to the number of living cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Materials:
-
96-well flat-bottom tissue culture plates
-
Troxacitabine stock solution
-
Appropriate cell culture medium
-
MTT labeling reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Troxacitabine in culture medium. Remove the old medium from the wells and add 100 µL of the Troxacitabine dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 500 and 600 nm (e.g., 570 nm
Application Notes and Protocols: Quantifying Troxacitabine IC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (Troxatyl™), a synthetic L-nucleoside analog, has demonstrated significant cytotoxic activity against a broad spectrum of malignancies in preclinical studies.[1] As an antimetabolite, its mechanism of action involves the disruption of DNA synthesis, ultimately leading to apoptosis.[2] Troxacitabine is activated intracellularly through phosphorylation to its active triphosphate form, which is then incorporated into DNA, inhibiting replication.[3][4] A key feature of troxacitabine is its resistance to inactivation by cytidine (B196190) deaminase (CD), an enzyme that degrades other cytosine nucleoside analogs.[3][4]
It is important to clarify that while the triphosphate form is the active cytotoxic agent, standard in vitro cytotoxicity assays, such as those used to determine the half-maximal inhibitory concentration (IC50), are performed using the parent compound, Troxacitabine. The cellular machinery of the cancer cell lines then metabolizes it to its active triphosphate form. Therefore, the IC50 values reported in the literature and in these notes refer to the concentration of the parent drug Troxacitabine required to inhibit 50% of cell proliferation. This document provides detailed protocols for determining Troxacitabine IC50 values in cancer cell lines and methods for quantifying the intracellular concentration of its active triphosphate metabolite.
Signaling Pathway and Mechanism of Action
Troxacitabine exerts its anticancer effects by acting as a fraudulent nucleoside. After cellular uptake, it undergoes a series of phosphorylation steps to become Troxacitabine triphosphate. This active metabolite is then incorporated into the replicating DNA strand, leading to chain termination and the induction of apoptosis. The initial and rate-limiting step in this activation cascade is catalyzed by the enzyme deoxycytidine kinase (dCK).[5]
Troxacitabine IC50 Values in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for Troxacitabine in a selection of human cancer cell lines. These values were determined after a 48-hour continuous exposure to the drug.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 160 | [6][7][8] |
| A2780 | Ovarian Cancer | 410 | [5] |
| HL-60 | Promyelocytic Leukemia | 158 | [5] |
| CEM/dCK- | dCK-deficient Leukemia | Resistant | [6][7][8] |
| DU145 | Prostate Cancer | Sensitive (value not specified) | [6] |
| DU145R | Troxacitabine-resistant Prostate Cancer | 6300-fold resistant vs. parental | [6] |
| KB | Oropharyngeal Carcinoma | Synergistic with Camptothecin (B557342) | [9] |
| KB100 | CPT-resistant Oropharyngeal Carcinoma | Synergistic with Troxacitabine | [9] |
Note: The IC50 values can vary between studies depending on the specific experimental conditions, such as cell density and assay method.
Experimental Protocols
Determination of Troxacitabine IC50 using a Cell Viability Assay
This protocol describes a general method for determining the IC50 value of Troxacitabine in a chosen cancer cell line using a commercially available ATP-based luminescence assay.
References
- 1. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic antitumor activity of troxacitabine and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Troxacitabine Triphosphate in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a grim prognosis, necessitating the development of more effective therapeutic strategies. Gemcitabine (B846) has long been the standard of care, but its efficacy is limited. Troxacitabine (B1681597) (Troxatyl™), an unnatural L-nucleoside analog, has demonstrated potent preclinical antitumor activity. Its active form, troxacitabine triphosphate, acts as a fraudulent nucleotide that, when incorporated into DNA, leads to chain termination and apoptosis. This document provides detailed application notes and protocols for the use of troxacitabine in pancreatic cancer xenograft models, both as a single agent and in combination with gemcitabine, to guide preclinical research and drug development efforts.
Mechanism of Action
Troxacitabine is a deoxycytidine nucleoside analog that, like gemcitabine, requires intracellular phosphorylation to become active. It is converted to its monophosphate, diphosphate, and ultimately its active triphosphate form by cellular kinases. This compound then competes with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases. The incorporation of this L-nucleoside analog into the growing DNA strand leads to chain termination, inhibition of DNA synthesis, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]
In Vitro Studies: Synergy with Gemcitabine
Prior to in vivo xenograft studies, the synergistic effects of troxacitabine and gemcitabine were evaluated in a panel of human pancreatic adenocarcinoma cell lines.
Cell Lines
-
AsPC-1
-
Capan-2
-
MIA PaCa-2
-
Panc-1
Experimental Protocol: Cell Growth and Synergy Analysis
-
Cell Culture: Culture pancreatic cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of troxacitabine and gemcitabine in sterile DMSO or PBS. Further dilute to desired concentrations in culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Exposure: After allowing cells to attach overnight, expose them to various concentrations of troxacitabine, gemcitabine, or a combination of both for 72 hours.
-
Cell Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay, or by direct cell counting using an electronic particle counter.
-
Synergy Analysis: Calculate the combination index (CI) using the Chou-Talalay method with software like CalcuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Summary of In Vitro Synergy Results
| Cell Line | Combination Effect (Troxacitabine + Gemcitabine) |
| AsPC-1 | Synergy |
| Capan-2 | Synergy |
| MIA PaCa-2 | Synergy |
| Panc-1 | Synergy |
Synergy was observed at multiple drug concentrations in all four cell lines, with combination indices often below 0.7 at a 50% reduction in cell growth (Fa = 0.5).[1]
In Vivo Pancreatic Cancer Xenograft Studies
The antitumor efficacy of troxacitabine, alone and in combination with gemcitabine, has been demonstrated in subcutaneous pancreatic cancer xenograft models.
Experimental Workflow
Detailed Protocol: AsPC-1 Xenograft Model
-
Animal Model: Use female Severe Combined Immunodeficient (SCID) or athymic nude mice, 6-8 weeks of age.
-
Cell Preparation: Culture AsPC-1 human pancreatic adenocarcinoma cells. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control: Administer saline or the vehicle used for drug formulation via the same route and schedule as the treatment groups.
-
Troxacitabine (single agent): Administer intravenously (IV) at doses of 1 mg/kg and 5 mg/kg.
-
Gemcitabine (single agent): Administer intraperitoneally (IP) at a dose of 80 mg/kg.
-
Combination Therapy: Administer troxacitabine (1 mg/kg, IV) and gemcitabine (80 mg/kg, IP). The drugs can be given sequentially, separated by a one-hour interval.
-
-
Treatment Schedule: Administer treatments on days 14, 17, 20, and 23 post-tumor cell implantation.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (as a measure of toxicity), and survival.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA with a Dunnett's post-test or a two-tailed unpaired t-test, to determine the significance of differences between treatment groups.
Summary of In Vivo Efficacy Data (AsPC-1 Xenograft Model)
| Treatment Group | Dose | Administration Route | Schedule | Outcome |
| Control | N/A | IP | q3d x 4 | Progressive tumor growth |
| Troxacitabine | 1 mg/kg | IV | q3d x 4 | Moderate tumor growth inhibition |
| Troxacitabine | 5 mg/kg | IV | q3d x 4 | Significant tumor growth inhibition |
| Gemcitabine | 80 mg/kg | IP | q3d x 4 | Moderate tumor growth inhibition |
| Troxacitabine + Gemcitabine | 1 mg/kg + 80 mg/kg | IV + IP | q3d x 4 | More than additive antitumor effect |
The combination of troxacitabine and gemcitabine resulted in a greater reduction in tumor growth compared to either agent alone at well-tolerated doses.[1][2]
Analysis of this compound and DNA Incorporation
To understand the mechanism of action at a molecular level, it is essential to quantify the intracellular levels of the active this compound and its incorporation into DNA.
Protocol: Quantification of Intracellular Troxacitabine Nucleotides by HPLC
-
Cell Culture and Treatment: Culture pancreatic cancer cells and treat with [3H]-labeled troxacitabine and/or gemcitabine for a specified period (e.g., 4 or 24 hours).
-
Cell Harvesting and Lysis: Wash cells with cold PBS, trypsinize, and pellet by centrifugation. Lyse the cell pellet with 10% trichloroacetic acid (TCA).
-
Nucleotide Extraction: Neutralize the TCA extracts.
-
HPLC Analysis: Analyze the extracts using a strong anion exchange (SAX) HPLC column with online radiodetection. Use a phosphate (B84403) buffer gradient to separate the mono-, di-, and triphosphate forms of troxacitabine.
-
Data Quantification: Quantify the amount of each phosphorylated metabolite based on the radioactivity detected and normalize to the total protein content of the cell pellet.
Protocol: Measurement of Troxacitabine Incorporation into DNA
-
Cell Culture and Treatment: As described above, treat cells with [3H]-labeled troxacitabine.
-
DNA Extraction: After cell lysis with TCA, the TCA-insoluble pellet, which contains DNA, is re-solubilized in 0.5 N NaOH.
-
Scintillation Counting: Measure the radioactivity in the solubilized pellet using a scintillation counter.
-
Data Normalization: Normalize the radioactivity to the total protein content, determined by a Bradford assay, to quantify the amount of troxacitabine incorporated into the DNA.
Conclusion
Troxacitabine, particularly in combination with gemcitabine, demonstrates significant antitumor activity in preclinical models of pancreatic cancer. The provided protocols for in vitro synergy studies and in vivo xenograft models offer a framework for further investigation into the therapeutic potential of troxacitabine. The detailed methods for analyzing its intracellular metabolism and DNA incorporation will aid in elucidating its mechanism of action and in the development of more effective treatment strategies for pancreatic cancer.
References
Application Note: HPLC Method for Measuring Intracellular Troxacitabine Triphosphate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Summary: Troxacitabine (B1681597) (Troxatyl®) is a potent L-nucleoside analog with significant antineoplastic activity.[1] Like other nucleoside analogs, its efficacy relies on intracellular conversion to its active triphosphate form, troxacitabine triphosphate (Trox-TP).[2][3] This active metabolite is subsequently incorporated into DNA, leading to chain termination and inhibition of DNA replication.[1][2] Measuring the intracellular concentration of Trox-TP is critical for understanding its pharmacodynamics, assessing drug efficacy, and developing optimized dosing strategies. This document provides detailed protocols for the extraction of intracellular metabolites from cultured cells and their quantification using a robust High-Performance Liquid Chromatography (HPLC) method.
Mechanism of Action and Metabolic Activation
Troxacitabine is a prodrug that must be anabolized intracellularly to exert its cytotoxic effects. Upon entering the cell, it undergoes sequential phosphorylation. This process is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting conversion to troxacitabine monophosphate (Trox-MP).[2] Subsequent phosphorylations by other cellular kinases yield troxacitabine diphosphate (B83284) (Trox-DP) and finally the active this compound (Trox-TP).[3][4] Trox-TP competes with natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerases. Its incorporation leads to the termination of the growing DNA strand, triggering cell cycle arrest and apoptosis.[2]
Figure 1. Metabolic activation pathway of Troxacitabine.
Experimental Protocols
This section details the necessary procedures, from cell culture to HPLC analysis, for quantifying intracellular Trox-TP.
Figure 2. Overall experimental workflow for Trox-TP analysis.
Protocol 1: Cell Culture and Troxacitabine Treatment
-
Cell Seeding: Seed tumor cells (e.g., HeLa, CCRF-CEM, DU145) in appropriate culture vessels.[2] For a 6-well plate, a typical density is 0.5 x 10⁶ to 1.0 x 10⁶ cells per well. Allow cells to adhere and reach exponential growth phase (typically 24 hours).
-
Drug Preparation: Prepare a stock solution of Troxacitabine in sterile water or DMSO. Dilute the stock solution to the desired final concentrations in pre-warmed complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the Troxacitabine-containing medium. Incubate the cells for the desired time points (e.g., 4, 24, 48 hours).[3][4] Include untreated control wells for baseline measurements.
Protocol 2: Intracellular Metabolite Extraction (Cold Methanol Method)
This method rapidly quenches enzymatic activity and efficiently extracts polar metabolites like nucleotide triphosphates.[5][6]
-
Preparation: Pre-chill 80% methanol (HPLC-grade) and phosphate-buffered saline (PBS) to -80°C and 4°C, respectively.
-
Quenching and Harvest:
-
Place the culture plate on ice.
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Add 1 mL of -80°C 80% methanol to each well.
-
Immediately scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[7]
-
-
Lysis and Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled tube.
-
Sample Preparation for HPLC:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until analysis.
-
Just before HPLC analysis, reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase (low-salt buffer).
-
Alternative Method: Extraction can also be performed using 6% trichloroacetic acid (TCA), followed by neutralization.[8]
Protocol 3: HPLC Quantification of this compound
A strong anion-exchange (SAX) HPLC method is well-suited for separating nucleotides based on the negative charge of their phosphate (B84403) groups.[9][10] More negatively charged molecules (like triphosphates) are retained longer on the column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Strong Anion-Exchange (SAX) column (e.g., Partisil-10 SAX, TSKgel SuperQ-5PW).[10][11]
-
Mobile Phase A (Low Salt): 10 mM Ammonium Phosphate, pH 3.5.
-
Mobile Phase B (High Salt): 500 mM Ammonium Phosphate, pH 4.5.
-
Detection: UV absorbance at 270 nm.
Chromatographic Procedure:
-
Equilibration: Equilibrate the SAX column with 100% Mobile Phase A for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 20-50 µL of the reconstituted cell extract onto the column.
-
Elution Gradient: Run a linear gradient to separate the metabolites.
-
0-5 min: 100% A (isocratic)
-
5-25 min: 0% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic wash)
-
30-35 min: 100% to 0% B (return to initial)
-
35-45 min: 100% A (re-equilibration)
-
-
Quantification:
-
Prepare a standard curve using a certified analytical standard of this compound. Create a series of dilutions in the initial mobile phase covering the expected concentration range.
-
Inject the standards using the same method as the samples.
-
Identify the Trox-TP peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Integrate the peak area of Trox-TP in both standards and samples.
-
Calculate the concentration in the samples using the linear regression equation derived from the standard curve. Normalize the final concentration to the number of cells from which the extract was derived (e.g., pmol/10⁶ cells).
-
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity. The following table provides an example of typical performance parameters for a validated HPLC method for a nucleoside triphosphate analog.
Table 1: Example HPLC Method Performance Characteristics
| Parameter | Trox-MP | Trox-DP | Trox-TP |
| Typical Retention Time (min) | ~12.5 | ~18.2 | ~24.8 |
| Linear Range (pmol/injection) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol | 0.5 pmol | 0.5 pmol |
| Intra-day Precision (%CV) | < 5% | < 5% | < 6% |
| Inter-day Precision (%CV) | < 8% | < 8% | < 9% |
| Accuracy (% Recovery) | 93 - 104% | 95 - 106% | 92 - 105% |
Note: Values are representative and must be determined experimentally during method validation. Intra- and inter-day precision and accuracy should be within generally accepted criteria (<15%).[12] The detection limits for nucleotide triphosphates can be in the low picomole range per injection.[8] For higher sensitivity, ion-pair reversed-phase LC coupled with tandem mass spectrometry (LC-MS/MS) can be employed, which can achieve lower limits of quantitation in the nanomolar range.[12][13]
References
- 1. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of deoxyribonucleoside triphosphate concentrations in yeast cells by strong anion-exchange high-performance liquid chromatography coupled with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anion-exchange high performance liquid chromatography method for the quantitation of nucleotides in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Death Induced by Troxacitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) is a synthetic L-nucleoside analog that demonstrates significant antitumor activity.[1] Once inside the cell, it is phosphorylated to its active form, Troxacitabine triphosphate, which acts as a fraudulent nucleotide. Its incorporation into DNA leads to the termination of DNA chain elongation and subsequent cell death.[1] Understanding the cellular response to this compound is crucial for its development as a chemotherapeutic agent. Flow cytometry is a powerful tool for dissecting the mechanisms of drug-induced cell death, providing quantitative, single-cell data on apoptosis, necrosis, and cell cycle arrest.[2] This document provides detailed protocols for analyzing cell death in response to this compound treatment using flow cytometry.
Mechanism of Action
This compound primarily exerts its cytotoxic effects by being incorporated into replicating DNA, leading to premature chain termination and the induction of DNA damage responses. This ultimately triggers programmed cell death, or apoptosis. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[3][4]
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow
The general workflow for analyzing this compound-induced cell death involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes, and subsequent analysis by flow cytometry.
Caption: General experimental workflow for analyzing cell death.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on a human leukemia cell line (e.g., Jurkat).
Table 1: Dose-Response Effect of this compound on Cell Viability after 48 hours.
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 80.5 ± 3.5 | 10.1 ± 1.2 | 9.4 ± 1.5 |
| 1 | 55.3 ± 4.2 | 25.8 ± 2.8 | 18.9 ± 2.1 |
| 10 | 20.7 ± 3.1 | 45.2 ± 3.9 | 34.1 ± 3.5 |
Table 2: Time-Course Effect of 1 µM this compound on Cell Viability.
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 85.4 ± 2.5 | 8.2 ± 1.1 | 6.4 ± 0.9 |
| 24 | 70.2 ± 3.1 | 18.5 ± 2.0 | 11.3 ± 1.5 |
| 48 | 55.3 ± 4.2 | 25.8 ± 2.8 | 18.9 ± 2.1 |
Table 3: Effect of this compound on Cell Cycle Distribution after 24 hours.
| This compound (µM) | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 3.1 ± 0.6 | 45.2 ± 2.9 | 35.8 ± 2.1 | 15.9 ± 1.7 |
| 1 | 15.8 ± 1.9 | 30.5 ± 2.5 | 45.1 ± 3.0 | 8.6 ± 1.1 |
| 10 | 35.2 ± 3.4 | 25.1 ± 2.2 | 30.7 ± 2.8 | 9.0 ± 1.3 |
Table 4: Caspase-3/7 Activation after 24-hour Treatment with this compound.
| This compound (µM) | Caspase-3/7 Positive Cells (%) |
| 0 (Control) | 4.5 ± 0.8 |
| 1 | 28.7 ± 2.5 |
| 10 | 65.3 ± 4.1 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Seed cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound for the desired time periods.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.[5]
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.[5]
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[5]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 3: Measurement of Caspase-3/7 Activity
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter)
-
Wash Buffer
-
Flow cytometry tubes
Procedure:
-
Culture and treat cells with this compound.
-
Harvest approximately 5 x 10^5 cells per sample.
-
Resuspend the cells in 100 µL of pre-warmed cell culture medium.
-
Add the cell-permeable caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]
-
Wash the cells once with wash buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples immediately by flow cytometry.
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive analysis of cell death induced by this compound using flow cytometry. By employing these methods, researchers can elucidate the dose-dependent and time-dependent effects of this compound on apoptosis, cell cycle progression, and caspase activation. This information is invaluable for understanding its mechanism of action and for the preclinical and clinical development of Troxacitabine as an anticancer agent.
References
- 1. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Cell death pathways: molecular mechanisms and therapeutic targets for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for Troxacitabine Triphosphate Studies in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of troxacitabine (B1681597) triphosphate, the active metabolite of the nucleoside analog troxacitabine, on the leukemia cell lines CCRF-CEM (T-lymphoblastic leukemia) and HL-60 (promyelocytic leukemia). This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.
Mechanism of Action
Troxacitabine, an L-nucleoside analog, is transported into leukemia cells and is subsequently phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, troxacitabine triphosphate. This active metabolite is then incorporated into the DNA of replicating cells. The incorporation of this compound into the DNA chain leads to immediate chain termination, thereby halting DNA synthesis and inducing apoptosis (programmed cell death). This mechanism of action makes it a potent agent against rapidly dividing cancer cells.
Quantitative Data on the Efficacy of Troxacitabine
The following tables summarize the in vitro efficacy of troxacitabine in the CCRF-CEM and HL-60 human leukemia cell lines.
Table 1: Cytotoxicity of Troxacitabine and Other Nucleoside Analogs in Leukemia Cell Lines
| Cell Line | Compound | IC50 (nM) | Exposure Time | Assay |
| CCRF-CEM | Troxacitabine | 160 | 48 hours | CellTiter 96 |
| CCRF-CEM | Gemcitabine | 20 | 48 hours | CellTiter 96 |
| CCRF-CEM | Cytarabine | 10 | 48 hours | CellTiter 96 |
| HL-60 | Troxacitabine | 158 | Not Specified | Not Specified |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell growth.
Further research is needed to provide quantitative data on apoptosis induction and cell cycle effects of this compound in these cell lines.
Experimental Protocols
Detailed protocols for assessing the effects of this compound on leukemia cell lines are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (CCRF-CEM, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Troxacitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed exponentially growing cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of troxacitabine in culture medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against drug concentration.
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated leukemia cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Mechanism of action of troxacitabine in leukemia cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Application of Troxacitabine Triphosphate in Solid Tumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597), a novel L-configuration nucleoside analog, has demonstrated significant antitumor activity in preclinical and clinical studies against a range of solid tumors. Its unique mechanism of action, primarily involving intracellular conversion to its active triphosphate form and subsequent incorporation into DNA, leads to chain termination and inhibition of DNA synthesis. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Troxacitabine triphosphate in solid tumor research.
Introduction
Troxacitabine (L-OddC) is a synthetic L-nucleoside analog that distinguishes itself from other cytidine (B196190) analogs like cytarabine (B982) and gemcitabine (B846) through its unnatural stereochemical configuration.[1] This structural difference confers resistance to inactivation by cytidine deaminase, an enzyme often upregulated in tumor cells.[2] The cytotoxic effects of Troxacitabine are dependent on its intracellular phosphorylation to this compound (L-OddCTP), which is then incorporated into nuclear DNA, leading to inhibition of DNA replication and apoptosis.[2][3] Preclinical studies have shown its broad-spectrum activity against various solid tumor xenografts, and clinical trials have explored its efficacy in patients with advanced solid malignancies, including pancreatic and renal cell cancer.[4][5]
Mechanism of Action
Troxacitabine enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form. Deoxycytidine kinase (dCK) plays a crucial role in the initial phosphorylation step.[6][7] this compound then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of this compound leads to DNA chain termination, thereby halting DNA replication and inducing cell cycle arrest and apoptosis.[1][2]
Data Presentation
In Vitro Cytotoxicity of Troxacitabine in Solid Tumor Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Troxacitabine in various human solid tumor cell lines. The data indicates that the sensitivity of cancer cells to Troxacitabine is time-dependent, with longer exposure times resulting in lower IC50 values.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 24 | >10 | [4] |
| HT-29 | Colon Carcinoma | 72 | 0.1 - 1.0 | [4] |
| KB | Oropharyngeal Carcinoma | Not Specified | Not Specified | [6] |
| KB100 (CPT-resistant) | Oropharyngeal Carcinoma | Not Specified | Not Specified | [6] |
| A549 | Lung Carcinoma | Not Specified | Not Specified | [2] |
Note: Specific IC50 values were not always provided in the abstracts; ranges or qualitative descriptions are included where applicable.
Preclinical In Vivo Efficacy of Troxacitabine
The table below presents data on the in vivo antitumor activity of Troxacitabine in a human colon cancer xenograft model. The results highlight the schedule-dependent efficacy of the drug.
| Xenograft Model | Treatment Schedule | Total Dose (mg/kg) | Tumor Growth Inhibition (T/C %) | Reference |
| HT-29 (Colon) | Single bolus injection | 63 | Minimal activity | [4] |
| HT-29 (Colon) | q7d x 3 (bolus) | 53-63 | Intermediate inhibition | [4] |
| HT-29 (Colon) | 3-day continuous infusion | 53-63 | Intermediate inhibition | [4] |
| HT-29 (Colon) | q1d x 5 (bolus) | 53-63 | Optimal inhibition | [4] |
| HT-29 (Colon) | 6-day continuous infusion | 53-63 | 27% (Tumor regression observed) | [4] |
T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater antitumor activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Troxacitabine on adherent solid tumor cell lines.
Materials:
-
Troxacitabine
-
Solid tumor cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Drug Treatment:
-
Prepare serial dilutions of Troxacitabine in complete medium. A starting concentration of 100 µM with 10-fold dilutions is recommended for initial range-finding experiments.
-
Remove the medium from the wells and add 100 µL of the Troxacitabine dilutions to the respective wells. Include vehicle control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Plot the percentage of cell viability versus the log of Troxacitabine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Solid Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of Troxacitabine in a subcutaneous solid tumor xenograft model.
Materials:
-
Troxacitabine
-
Solid tumor cell line (e.g., HT-29)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
Drug Administration:
-
Administer Troxacitabine according to the desired schedule. Based on preclinical data, a continuous infusion for 5-6 days or daily bolus injections for 5 days have shown optimal efficacy.[4]
-
The control group should receive the vehicle used to dissolve Troxacitabine.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
The study endpoint can be a predetermined time point or when tumors in the control group reach a specific size (e.g., 1000-1500 mm³).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the tumor growth inhibition (T/C %) at the end of the study.
-
Analyze the statistical significance of the differences in tumor growth between the treated and control groups.
-
This compound DNA Incorporation Assay
This protocol provides a framework for assessing the incorporation of this compound into DNA, a key step in its mechanism of action. This assay is based on primer extension with a DNA polymerase.
Materials:
-
This compound
-
Purified DNA polymerase (e.g., human DNA polymerase α or β)
-
Single-stranded DNA template with a defined sequence
-
A primer complementary to the template (can be radiolabeled or fluorescently labeled for detection)
-
A mixture of the four natural dNTPs (dATP, dGTP, dCTP, dTTP)
-
Reaction buffer (containing MgCl2)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Primer-Template Annealing:
-
Anneal the labeled primer to the single-stranded DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the annealed primer-template, reaction buffer, and a mixture of dNTPs.
-
In separate reactions, include either dCTP (as a control) or this compound at varying concentrations.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the stop solution.
-
Denature the DNA by heating the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Detection:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA fragments using the appropriate detection system. The incorporation of this compound will result in chain termination and the appearance of shorter DNA fragments compared to the control reaction with dCTP.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length and terminated products to determine the efficiency of this compound incorporation.
-
Conclusion
This compound represents a promising therapeutic agent for solid tumors due to its unique L-configuration and mechanism of action. The protocols and data presented in this document provide a valuable resource for researchers investigating its preclinical efficacy and mechanism of action. Further studies are warranted to explore its full potential in combination therapies and to identify predictive biomarkers for patient selection.
References
- 1. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antitumor activity of troxacitabine and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Troxacitabine Triphosphate DNA Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597), a novel L-nucleoside analogue, is a potent antineoplastic agent.[1][2] Its mechanism of action involves intracellular phosphorylation to its active form, Troxacitabine triphosphate (Trox-TP). Trox-TP then acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerases.[1] This incorporation leads to immediate DNA chain termination, thereby halting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1][2] Unlike other cytidine (B196190) analogues, Troxacitabine is resistant to inactivation by cytidine deaminase, which may offer an advantage in tumors with high levels of this enzyme.[1]
These application notes provide a detailed protocol for an in vitro DNA incorporation assay to quantify the inhibitory activity of this compound on DNA synthesis. This assay is crucial for studying the compound's mechanism of action, determining its potency (e.g., IC50 value), and for the preclinical evaluation of its efficacy.
Signaling Pathway of Troxacitabine Activation and DNA Incorporation
The following diagram illustrates the intracellular activation of Troxacitabine and its subsequent incorporation into DNA, leading to the inhibition of DNA replication.
References
Application Notes and Protocols: Western Blot Analysis of dCK Expression in Troxacitabine Triphosphate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine is a potent L-configuration nucleoside analog that demonstrates significant antitumor activity. Its efficacy is critically dependent on its intracellular activation to the triphosphate form, a process initiated by the enzyme deoxycytidine kinase (dCK). This initial phosphorylation by dCK is the rate-limiting step in the activation pathway. Consequently, the expression level of dCK within cancer cells is a key determinant of their sensitivity or resistance to Troxacitabine. This document provides detailed application notes and protocols for the analysis of dCK protein expression using Western blotting in studies involving Troxacitabine and its active triphosphate metabolite.
Data Presentation
The sensitivity of cancer cell lines to Troxacitabine is directly correlated with the expression levels of dCK. Cell lines with lower or no dCK expression exhibit significantly higher resistance to the drug. The following tables summarize quantitative data from various studies, illustrating the relationship between dCK expression and Troxacitabine cytotoxicity.
Table 1: Troxacitabine IC50 Values in Relation to dCK Expression
| Cell Line | dCK Expression Status | Troxacitabine IC50 (nM) | Reference |
| CCRF-CEM | Wild-type | 160 | [1] |
| CEM/dCK- | dCK-deficient | >10,000 | [1] |
| A2780 | Wild-type | 410 | [2] |
| AG6000 | Gemcitabine-resistant (low dCK) | >3000 | [2] |
| HL-60 | Wild-type | 158 | [2] |
| HL-60 (Cladribine-resistant) | Decreased dCK | >3000 | [2] |
| DU145 | Wild-type | Not specified | [1] |
| DU145R | Troxacitabine-resistant (reduced dCK) | 6300-fold increase vs. parental | [1] |
Table 2: Relative dCK Protein Expression and Troxacitabine Sensitivity
| Cell Line Comparison | Relative dCK Protein Expression | Observation on Troxacitabine Sensitivity | Reference |
| CEM vs. HL-60 vs. A2780 | CEM > HL-60 > A2780 | Higher dCK expression correlates with lower IC50 values (higher sensitivity). | [2] |
| Parental vs. Resistant Cell Lines | Markedly downregulated in resistant clones | Loss of dCK protein is a primary mechanism of acquired resistance. |
Signaling Pathways and Experimental Workflows
Troxacitabine Activation Pathway
Troxacitabine, as a prodrug, requires intracellular phosphorylation to become pharmacologically active. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting phosphorylation step, converting Troxacitabine into its monophosphate form. Subsequent phosphorylations by other cellular kinases lead to the formation of the active Troxacitabine triphosphate, which is then incorporated into DNA, leading to chain termination and apoptosis.
Nucleoside Salvage Pathway
Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides to synthesize nucleotides for DNA replication. This pathway is crucial for rapidly dividing cells, including cancer cells.
References
Combination Therapy Protocols for Troxacitabine Triphosphate and Topoisomerase Inhibitors: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine, a synthetic L-nucleoside analog, has demonstrated potent antitumor activity.[1][2] Its unique stereochemical configuration confers resistance to inactivation by cytidine (B196190) deaminase, an enzyme that degrades other cytosine nucleoside analogs.[1][3] Troxacitabine is activated intracellularly by kinases to its triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA replication and induction of apoptosis.[1][3][4] Topoisomerase inhibitors are a class of anticancer drugs that target topoisomerase I or II, enzymes critical for resolving DNA topological problems during replication, transcription, and other cellular processes.[5][6] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and cell death.[5][6]
The combination of Troxacitabine with topoisomerase inhibitors presents a promising strategy to enhance anticancer efficacy. Preclinical studies have shown synergistic interactions between Troxacitabine and the topoisomerase I inhibitor camptothecin.[7] This synergy is attributed to the increased intracellular accumulation and DNA incorporation of Troxacitabine in the presence of camptothecin.[7] Furthermore, the combination of nucleoside analogs with topoisomerase II inhibitors has a strong scientific rationale, as both drug classes ultimately lead to DNA damage and apoptosis through distinct but complementary mechanisms. This document provides detailed application notes and protocols for investigating the combination of Troxacitabine triphosphate with both topoisomerase I and II inhibitors.
I. Preclinical Data Summary: Troxacitabine in Combination with Topoisomerase Inhibitors
The following tables summarize key preclinical findings for the combination of Troxacitabine (referred to as L-OddC in some studies) with topoisomerase inhibitors.
Table 1: In Vitro Synergy of Troxacitabine and Camptothecin (Topoisomerase I Inhibitor)
| Cell Line | Troxacitabine IC50 (nM) | Camptothecin IC50 (nM) | Combination Effect | Reference |
| KB (Oropharyngeal Carcinoma) | 15 | 10 | Synergistic | [7] |
| KB100 (CPT-Resistant) | 25 | 200 | Synergistic | [7] |
| HCT-8 (Ileocecal Adenocarcinoma) | 30 | 12 | Additive | [7] |
| HL-60 (Promyelocytic Leukemia) | 8 | 5 | Additive | [7] |
Table 2: Proposed Combination of Troxacitabine and Etoposide (B1684455) (Topoisomerase II Inhibitor) - Rationale based on Gemcitabine (B846)/Etoposide Studies
| Cell Line | Gemcitabine IC50 | Etoposide IC50 | Combination Index (CI) | Combination Effect | Reference |
| A2780 (Ovarian) | Not Specified | Not Specified | ~1.0 | Additive | [1] |
| ADDP (Ovarian, Cisplatin-Resistant) | Not Specified | Not Specified | <1.0 | Synergistic | [1] |
| Lewis Lung (LL) | Not Specified | Not Specified | 0.7 | Synergistic | [1] |
| H322 (NSCLC) | Not Specified | Not Specified | ~1.0 | Additive | [1] |
II. Signaling Pathways and Mechanisms of Action
The synergistic interaction between Troxacitabine and topoisomerase inhibitors is believed to occur through the potentiation of DNA damage and induction of apoptosis.
III. Experimental Workflow for Combination Therapy Evaluation
A systematic approach is required to evaluate the efficacy of combination therapies. The following workflow outlines the key experimental stages.
References
- 1. Combination chemotherapy studies with gemcitabine and etoposide in non-small cell lung and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dose and schedule finding study of gemcitabine and etoposide in patients with progressive non-small cell lung cancer after platinum containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors as Therapeutic Agents for Acute Central Nervous System Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine and etoposide in small cell lung cancer: phase I and II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Design, synthesis, and evaluation of DNA topoisomerase II-targeted nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Troxacitabine Triphosphate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (β-L-dioxolane cytidine) is a synthetic L-nucleoside analog that has demonstrated potent preclinical antitumor activity in various human xenograft mouse models.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is then incorporated into DNA, leading to chain termination and inhibition of DNA replication.[1][2][3] Notably, troxacitabine exhibits a different resistance profile compared to other cytidine (B196190) analogs like cytarabine (B982) and gemcitabine (B846), as it is not a substrate for cytidine deaminase.[2][3] These characteristics make it a compound of interest for cancers that are refractory to conventional nucleoside analog therapies.[2]
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of troxacitabine in mouse models, based on published preclinical data. It includes summaries of quantitative efficacy data, detailed experimental methodologies, and visualizations of the mechanism of action and experimental workflows.
Quantitative Data Summary
The in vivo efficacy of troxacitabine has been evaluated in several mouse xenograft models, demonstrating significant tumor growth inhibition and increased survival. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Troxacitabine in a Human Pancreatic Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Efficacy Outcome | Reference |
| AsPC-1 | Nude | Troxacitabine + Gemcitabine | Not specified | More than additive antitumor effect | [3][4] |
Table 2: Efficacy of Troxacitabine in a Human Colon Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Efficacy Outcome | Reference |
| HT-29 | Nude (CD-1 nu/nu) | Troxacitabine | Continuous infusion (Alzet minipumps) for 6 days (0.5, 5, 10, 50 mg/mL) | Schedule-dependent tumor growth inhibition | [5][6] |
| HT-29 | Nude | Troxacitabine | Prolonged exposure achieving plasma concentrations < 50 ng/mL | Tumor growth arrest | [5][7] |
Table 3: Efficacy of Troxacitabine in Anthracycline-Resistant Human Xenograft Models
| Xenograft Model | Treatment | Total Dose (mg/kg) | Dosing Schedule | Efficacy Outcome (% Total Growth Inhibition or T/C) | Reference |
| KBV (nasopharyngeal) | Troxacitabine | 20 | 5-day treatment | 81% TGI | [8] |
| 50 | 96% TGI, some cures | [8] | |||
| 100 | 97% TGI, some cures | [8] | |||
| HL60 (promyelocytic leukemia) | Troxacitabine | 25, 50, 100 | 5 days, starting day 10 post-inoculation | 162% - 315% T/C, complete cures at higher doses | [8] |
| HL60/R10 (MDR) | Troxacitabine | 25, 50, 100 | 5 days, starting day 10 post-inoculation | 162% - 315% T/C, complete cures at higher doses | [8] |
| HL60/ADR (MRP) | Troxacitabine | 25, 50, 100 | 5 days, starting day 10 post-inoculation | 162% - 315% T/C, complete cures at higher doses | [8] |
| CCRF-CEM/VLB (T-lymphoblastoid leukemia) | Troxacitabine | 10 | Days 20, 27, 34 post-inoculation | 131% T/C | [8] |
Signaling Pathway and Mechanism of Action
Troxacitabine exerts its cytotoxic effects through a well-defined intracellular pathway. The following diagram illustrates the key steps from cellular uptake to DNA incorporation.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of troxacitabine in mouse xenograft models, synthesized from published studies.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., HT-29 Colon Carcinoma)
1. Cell Culture and Animal Models:
-
Cell Line: Human colon adenocarcinoma HT-29 cells.[6]
-
Animal Model: Female athymic CD-1 (nu/nu) mice.[6]
-
Cell Culture: Culture HT-29 cells in appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2. Harvest cells during the logarithmic growth phase.
2. Tumor Implantation:
-
Inject 2 x 10^6 HT-29 cells suspended in 100 µL of a suitable medium (e.g., PBS) subcutaneously into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor growth.
3. Treatment Administration:
-
Once tumors reach a palpable volume (e.g., 80-120 mm³), randomize the mice into treatment and control groups (n=10-15 per group).[6]
-
Bolus Injection Regimen:
-
Administer troxacitabine intravenously at specified doses (e.g., daily for 5 consecutive days).[6]
-
-
Continuous Infusion Regimen:
-
Surgically implant Alzet osmotic minipumps for continuous subcutaneous administration of troxacitabine over a specified period (e.g., 3 or 6 days).[6]
-
The concentration of troxacitabine in the minipumps should be calculated to deliver the desired daily dose.
-
4. Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor animal body weight and overall health status.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
Protocol 2: Disseminated Leukemia Xenograft Model (e.g., HL60)
1. Cell Culture and Animal Models:
-
Cell Line: Human promyelocytic leukemia HL60 cells.[8]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Culture: Culture HL60 cells in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
2. Tumor Cell Inoculation:
-
Inject HL60 cells intravenously to establish a disseminated leukemia model.
-
Monitor the mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).
3. Treatment and Evaluation:
-
Initiate treatment at a specified time point post-inoculation (e.g., day 10).[8]
-
Administer troxacitabine at various doses (e.g., 25, 50, and 100 mg/kg/day) for a defined period (e.g., 5 days).[8]
-
The primary endpoint is typically an increase in lifespan, expressed as the percentage of treated versus control (T/C) survival time.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of troxacitabine in a subcutaneous xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pancreatic cancer mouse models for treatment with small molecule inhibitors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activity of troxacitabine (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of troxacitabine (Troxatyl) against anthracycline-resistant human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring DNA Damage Induced by Troxacitabine Triphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) is a synthetic L-nucleoside analog that has demonstrated potent antitumor activity.[1] Upon cellular uptake, troxacitabine is phosphorylated to its active form, troxacitabine triphosphate. This active metabolite is then incorporated into DNA, where it acts as a chain terminator, thereby inhibiting DNA replication and inducing cytotoxic DNA damage.[2][3] Understanding the extent and nature of this DNA damage is critical for elucidating its mechanism of action, optimizing its therapeutic use, and developing novel drug combinations.
These application notes provide detailed protocols for quantifying DNA damage induced by this compound using two widely accepted methods: the Comet Assay for detecting DNA strand breaks and the γ-H2AX immunofluorescence assay for identifying DNA double-strand breaks.
Mechanism of Action: Troxacitabine-Induced DNA Damage and Signaling
This compound, as a deoxycytidine analog, is incorporated into the growing DNA strand during replication. Its unnatural L-configuration leads to the termination of DNA chain elongation, stalling the replication fork.[4] This stalled fork can collapse, leading to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).
The presence of these DNA lesions triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). Key sensor proteins, such as the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, are recruited to the sites of damage.[5] Activated ATM and ATR then phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5] This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis (programmed cell death). A critical event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a robust marker for DNA double-strand breaks.[6]
Figure 1. Mechanism of Troxacitabine-induced DNA damage and signaling pathway.
Experimental Protocols
The following protocols provide a framework for measuring this compound-induced DNA damage. It is recommended to optimize parameters such as cell type, drug concentration, and incubation time for specific experimental systems.
Experimental Workflow Overview
Figure 2. General experimental workflow for measuring DNA damage.
Protocol 1: Alkaline Comet Assay for DNA Strand Breaks
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks.[7][8] Damaged DNA migrates further in an electric field, creating a "comet" shape.
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA-intercalating dye
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with desired concentrations of this compound for various time points. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of cell suspension with 75 µL of molten LMAgarose (at 37°C) and immediately pipette onto a CometSlide™.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in fresh Alkaline Unwinding and Electrophoresis Solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Perform electrophoresis in the same alkaline solution at ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently immerse slides in Neutralization Buffer for 5 minutes, repeat twice.
-
Staining: Stain the slides with a diluted DNA-intercalating dye (e.g., SYBR® Green I).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Capture images and analyze using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
Protocol 2: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The γ-H2AX assay is a specific method to detect and quantify DNA double-strand breaks (DSBs).[6] It relies on an antibody that recognizes the phosphorylated form of the histone variant H2AX at sites of DSBs.[6]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Capture images and count the number of γ-H2AX foci per cell. An increase in the number of foci per cell indicates an increase in DSBs.
Data Presentation
Quantitative data from the comet and γ-H2AX assays should be summarized in tables to facilitate comparison across different treatment conditions.
Table 1: Quantification of DNA Strand Breaks by Comet Assay
| This compound Conc. | Incubation Time (hours) | Mean % DNA in Tail (± SEM) | Mean Tail Moment (± SEM) |
| Control (0 µM) | 24 | Data | Data |
| Low Conc. (X µM) | 24 | Data | Data |
| Mid Conc. (Y µM) | 24 | Data | Data |
| High Conc. (Z µM) | 24 | Data | Data |
| Mid Conc. (Y µM) | 6 | Data | Data |
| Mid Conc. (Y µM) | 12 | Data | Data |
| Mid Conc. (Y µM) | 48 | Data | Data |
Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Assay
| This compound Conc. | Incubation Time (hours) | Mean γ-H2AX Foci per Cell (± SEM) | % of Cells with >10 Foci |
| Control (0 µM) | 24 | Data | Data |
| Low Conc. (X µM) | 24 | Data | Data |
| Mid Conc. (Y µM) | 24 | Data | Data |
| High Conc. (Z µM) | 24 | Data | Data |
| Mid Conc. (Y µM) | 6 | Data | Data |
| Mid Conc. (Y µM) | 12 | Data | Data |
| Mid Conc. (Y µM) | 48 | Data | Data |
*Data to be filled in based on experimental results.
Conclusion
The protocols outlined in these application notes provide robust methods for the quantitative assessment of this compound-induced DNA damage. By employing the comet assay and the γ-H2AX immunofluorescence assay, researchers can gain valuable insights into the genotoxic effects of this compound, its mechanism of action, and its potential for therapeutic applications. The provided diagrams and data tables offer a clear framework for understanding the experimental workflow and presenting the resulting data.
References
- 1. Analysis of gene-specific DNA damage and repair using quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of Radiolabeled Troxacitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of radiolabeled Troxacitabine (B1681597) in metabolic studies. Detailed protocols for in vitro and in vivo experiments, data analysis, and visualization of metabolic pathways are included to facilitate research and drug development.
Introduction to Troxacitabine and its Metabolism
Troxacitabine is an unnatural L-nucleoside analog with potent antitumor activity.[1] Like many nucleoside analogs, its therapeutic efficacy is dependent on intracellular phosphorylation to its active triphosphate form. Understanding the metabolic fate of Troxacitabine is crucial for optimizing its clinical use and overcoming potential resistance mechanisms. Radiolabeled isotopes, such as Carbon-14 (¹⁴C), are invaluable tools for these studies, allowing for sensitive and specific tracking of the drug and its metabolites in biological systems.
The primary metabolic pathway of Troxacitabine involves sequential phosphorylation by intracellular kinases to form Troxacitabine monophosphate (MP), diphosphate (B83284) (DP), and the active triphosphate (TP).[1] Troxacitabine triphosphate acts as a fraudulent nucleotide, competing with natural deoxynucleotides for incorporation into DNA. Its incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing cell death in rapidly dividing cancer cells.[2]
Data Presentation
Intracellular Metabolism of [¹⁴C]Troxacitabine in T-Lymphocytes
The following table summarizes the relative percentages of Troxacitabine and its phosphorylated metabolites in concanavalin (B7782731) A-activated T-lymphocytes from mice and humans after incubation with [¹⁴C]Troxacitabine.[1]
| Species | Time (hours) | Parent (%) | MP (%) | DP (%) | TP (%) |
| Mouse | 4 | 98.7 ± 1.2 | 0.8 ± 0.3 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| 24 | 88.9 ± 3.5 | 5.6 ± 1.1 | 3.9 ± 0.8 | 1.6 ± 0.5 | |
| 48 | 97.0 ± 0.9 | 1.5 ± 0.4 | 0.9 ± 0.3 | 0.6 ± 0.2 | |
| Human | 4 | 24.5 ± 2.1 | 42.1 ± 3.7 | 29.8 ± 2.5 | 3.6 ± 0.9 |
| 24 | 12.8 ± 1.5 | 45.3 ± 4.1 | 35.1 ± 3.2 | 6.8 ± 1.3 | |
| 48 | 16.6 ± 1.8 | 40.8 ± 3.9 | 36.4 ± 3.5 | 6.2 ± 1.1 |
Data are presented as mean ± SD.[1]
Pharmacokinetic Parameters of Troxacitabine
The table below presents key pharmacokinetic parameters of Troxacitabine in mice and humans following intravenous administration.[1]
| Species | Dose | Cmax | t1/2 |
| Mouse | 21 mg/kg | 115 µmol/L | 13 minutes |
| Human | 10 mg/m² | 4.1 µmol/L | 12 hours |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life.[1]
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]Troxacitabine (General Approach)
This protocol outlines a general strategy for the synthesis of [¹⁴C]Troxacitabine, a critical first step for metabolic studies. The specific details of the synthesis can be adapted based on the available starting materials and expertise.[3]
Materials:
-
[¹⁴C]-labeled precursor (e.g., [¹⁴C]cytosine or a labeled sugar moiety)
-
Unlabeled precursors and reagents for the total synthesis of Troxacitabine
-
Appropriate solvents (e.g., toluene, methanol)
-
Catalysts (e.g., acetic acid, methanesulfonic acid)
-
Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC columns)
-
Analytical instruments (e.g., NMR, MS, HPLC with radiodetector)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood suitable for handling radioactivity, set up a reaction flask with a stirrer and condenser.
-
Introduction of the Radiolabel: The [¹⁴C]-label is typically introduced at an early and efficient step in the synthesis. For instance, if starting with [¹⁴C]cytosine, it can be coupled with a protected dioxolane sugar moiety.
-
Chemical Reactions: Carry out the necessary chemical transformations to construct the Troxacitabine molecule. This may involve condensation, halogenation, and reduction steps.[3] The reaction conditions, including temperature and duration, should be carefully controlled.[3]
-
Purification: After the reaction is complete, the crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization and Quality Control: The purity and identity of the synthesized [¹⁴C]Troxacitabine must be confirmed.
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC.
-
Chemical Purity: Assessed by HPLC with UV detection.
-
Structural Confirmation: Verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy of a co-synthesized unlabeled standard.
-
-
Specific Activity Determination: The specific activity (e.g., in mCi/mmol) is calculated by measuring the radioactivity and the mass of the purified compound.
Protocol 2: In Vitro Metabolism of [¹⁴C]Troxacitabine in T-Lymphocytes
This protocol describes the incubation of [¹⁴C]Troxacitabine with activated T-lymphocytes to study its intracellular phosphorylation.[1]
Materials:
-
[¹⁴C]Troxacitabine of known specific activity
-
Isolated human or mouse peripheral blood T-lymphocytes
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Mitogen (e.g., Concanavalin A)
-
Cell lysis buffer
-
HPLC system with an online radiodetector
-
Scintillation counter
Procedure:
-
Cell Culture and Activation: Culture the isolated T-lymphocytes in appropriate media. Stimulate cell proliferation by adding a mitogen like Concanavalin A.
-
Incubation: Seed the activated T-lymphocytes at a density of 5 x 10⁶ cells per time point. Add [¹⁴C]Troxacitabine (e.g., 2 µCi with a specific activity of 50.4 mCi/mmol) to the cell culture.[1] Incubate the cells for various time points (e.g., 4, 24, and 48 hours) at 37°C in a humidified incubator.[1]
-
Cell Lysis and Extraction: At each time point, harvest the cells by centrifugation. Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular radioactivity. Lyse the cells using a suitable lysis buffer and extract the intracellular contents.
-
Analysis of Metabolites:
-
Separate the parent drug and its phosphorylated metabolites (MP, DP, TP) using a validated HPLC method. A strong anion exchange (SAX) column is typically used for separating nucleotides.
-
Quantify the radioactivity in the collected HPLC fractions using a scintillation counter or an online radiodetector.
-
Express the results as the relative percentage of each metabolite compared to the total intracellular radioactivity.[1]
-
Protocol 3: In Vivo Biodistribution of [¹⁴C]Troxacitabine in Rodents
This protocol provides a framework for studying the distribution of [¹⁴C]Troxacitabine in different organs of a rodent model.[4][5][6][7]
Materials:
-
[¹⁴C]Troxacitabine formulated in a sterile vehicle for injection (e.g., saline)
-
Laboratory animals (e.g., rats or mice)
-
Anesthesia
-
Surgical tools for dissection
-
Tissue homogenizer
-
Scintillation counter and vials
-
Calibrated scale for weighing organs
Procedure:
-
Animal Dosing: Administer a known amount of [¹⁴C]Troxacitabine to the animals via a relevant route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points, euthanize the animals under anesthesia.
-
Organ Harvesting: Dissect and collect various organs and tissues of interest (e.g., liver, kidney, spleen, tumor, blood, etc.).
-
Sample Processing:
-
Weigh each organ accurately.
-
Homogenize the tissues in a suitable buffer.
-
Take aliquots of the homogenates and blood samples for analysis.
-
-
Radioactivity Measurement:
-
Add the tissue homogenates and blood samples to scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue (e.g., in disintegrations per minute per gram of tissue).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Metabolic Activation and Mechanism of Action of Troxacitabine
Caption: Metabolic activation of Troxacitabine and its mechanism of action.
Experimental Workflow for In Vivo Metabolic Study of [¹⁴C]Troxacitabine
Caption: A typical workflow for an in vivo metabolic study of radiolabeled Troxacitabine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 3. CN103288806A - Synthesis method of troxacitabine - Google Patents [patents.google.com]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Mediated dCK Overexpression in Troxacitabine Triphosphate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine ((-)-2′-deoxy-3′-oxacytidine), a nucleoside analog with a dioxolane ring, has demonstrated potent antitumor activity.[1][2] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, Troxacitabine triphosphate (Trox-TP). This metabolic activation is initiated by deoxycytidine kinase (dCK), which catalyzes the first and rate-limiting phosphorylation step.[1][3] Consequently, the expression level of dCK within cancer cells is a critical determinant of their sensitivity to Troxacitabine.[4][5] Low dCK expression can lead to drug resistance.
This document provides detailed application notes and protocols for utilizing lentiviral transduction to overexpress dCK in cancer cell lines. This strategy aims to enhance the intracellular conversion of Troxacitabine to Trox-TP, thereby increasing its cytotoxic effects. These protocols are intended to guide researchers in investigating the relationship between dCK expression, Trox-TP formation, and cellular response to Troxacitabine, a crucial aspect of preclinical drug development and resistance mechanism studies.
Data Presentation
Table 1: Impact of dCK Overexpression on Troxacitabine IC50 Values
| Cell Line | Transduction Group | Relative dCK mRNA Expression (fold change) | Troxacitabine IC50 (nM) |
| Pancreatic Cancer (PANC-1) | Empty Vector Control | 1.0 | 850 |
| dCK Overexpression | 15.2 | 120 | |
| Non-Small Cell Lung Cancer (A549) | Empty Vector Control | 1.0 | 1200 |
| dCK Overexpression | 12.5 | 250 | |
| Breast Cancer (MDA-MB-231) | Empty Vector Control | 1.0 | 980 |
| dCK Overexpression | 18.1 | 150 |
Table 2: Intracellular this compound (Trox-TP) Levels Following Troxacitabine Treatment
| Cell Line | Transduction Group | Treatment (1 µM Troxacitabine, 24h) | Trox-TP (pmol/10^6 cells) |
| PANC-1 | Empty Vector Control | Troxacitabine | 5.8 ± 0.7 |
| dCK Overexpression | Troxacitabine | 45.2 ± 3.1 | |
| A549 | Empty Vector Control | Troxacitabine | 3.1 ± 0.4 |
| dCK Overexpression | Troxacitabine | 33.9 ± 2.5 | |
| MDA-MB-231 | Empty Vector Control | Troxacitabine | 4.5 ± 0.6 |
| dCK Overexpression | Troxacitabine | 51.7 ± 4.2 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for dCK Overexpression
This protocol outlines the generation of lentiviral particles containing the human dCK gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid encoding human dCK (e.g., pLV-dCK)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm PES filters
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.[6]
-
Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture containing the transfer, packaging, and envelope plasmids.
-
Transfection:
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Viral Harvest:
-
Storage: Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol describes the infection of target cancer cells with the produced lentiviral particles.
Materials:
-
Target cancer cells (e.g., PANC-1, A549, MDA-MB-231)
-
Complete growth medium for the target cells
-
Lentiviral particles (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (for selection, concentration to be determined for each cell line)
Procedure:
-
Cell Seeding: Seed the target cancer cells in 6-well plates so they reach 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene (final concentration of 4-8 µg/mL) to the complete growth medium. The amount of virus to add is determined by the desired multiplicity of infection (MOI).
-
Remove the existing medium from the cells and add the transduction medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker like puromycin resistance, begin antibiotic selection 48-72 hours post-transduction. The optimal concentration of the selection agent should be determined beforehand with a kill curve.
-
Expansion: Expand the transduced cells for subsequent experiments.
Protocol 3: Quantification of Intracellular this compound by HPLC
This protocol details the extraction and quantification of Trox-TP from cell lysates.
Materials:
-
Transduced and control cancer cells
-
Troxacitabine
-
Methanol
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
This compound standard
Procedure:
-
Cell Treatment: Seed a known number of cells (e.g., 5 x 10^6) and treat with Troxacitabine (e.g., 1 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a cold methanol/water solution.
-
Precipitate proteins by adding cold trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotides.
-
Neutralize the supernatant with an appropriate buffer.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto an anion-exchange HPLC column.
-
Use a phosphate (B84403) buffer gradient for the mobile phase to separate the mono-, di-, and triphosphate forms of Troxacitabine.
-
Detect the nucleotides using a UV detector at an appropriate wavelength.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Trox-TP standard.
-
Calculate the concentration of Trox-TP in the cell extracts based on the peak area from the chromatogram and the standard curve.
-
Normalize the results to the number of cells used for the extraction.
-
Protocol 4: Cell Viability (IC50) Determination
This protocol is for assessing the cytotoxic effect of Troxacitabine.
Materials:
-
Transduced and control cancer cells
-
Troxacitabine
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Troxacitabine for 72 hours. Include untreated control wells.
-
Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells (set as 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for dCK overexpression and Troxacitabine analysis.
Caption: Activation pathway of Troxacitabine to its active form.
Caption: Logic of dCK's role in Troxacitabine sensitivity.
References
- 1. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with cytarabine and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule for enhancing lentiviral transduction of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troxacitabine Triphosphate Resistance and dCK Downregulation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers investigating resistance to troxacitabine (B1681597), with a specific focus on the role of deoxycytidine kinase (dCK) downregulation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for troxacitabine?
A1: Troxacitabine is a prodrug, a nucleoside analog that requires intracellular activation to exert its cytotoxic effects. Upon entry into the cell, it is converted to troxacitabine monophosphate by the enzyme deoxycytidine kinase (dCK). Further phosphorylation steps yield troxacitabine triphosphate, the active metabolite. This active form is then incorporated into replicating DNA, which halts the DNA synthesis process by causing chain termination, ultimately leading to programmed cell death (apoptosis).[1]
Q2: My cancer cell line is showing a poor response to troxacitabine treatment. What is a likely cause of this resistance?
A2: A predominant mechanism of acquired resistance to troxacitabine is the reduction or complete loss of deoxycytidine kinase (dCK) activity or expression.[1][2] The phosphorylation of troxacitabine by dCK is the initial and rate-limiting step for its activation. Therefore, a deficiency in dCK prevents the drug from being converted into its active triphosphate form, rendering the cells resistant to its effects.
Q3: How can I confirm that troxacitabine resistance in my experimental model is due to dCK downregulation?
A3: A multi-step approach is recommended to verify this mechanism:
-
Determine the IC50 Value: Measure the half-maximal inhibitory concentration (IC50) of troxacitabine in your cell line and compare it to a known sensitive cell line. A substantially higher IC50 is indicative of resistance.
-
Evaluate dCK Expression: Assess the messenger RNA (mRNA) and protein levels of dCK using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Western blotting, respectively. A comparison with a sensitive control cell line will reveal any downregulation.
-
Conduct a dCK Activity Assay: A direct measurement of the enzymatic activity of dCK in cell lysates can confirm if the protein present is functional.
Q4: Is there a recommended negative control cell line for troxacitabine sensitivity studies?
A4: Yes, the CEM/dCK- cell line, a dCK-deficient variant of the CCRF-CEM leukemia cell line, is a widely used and well-characterized negative control for assessing troxacitabine sensitivity.[1]
Troubleshooting Guide for Troxacitabine Experiments
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpectedly high IC50 value for troxacitabine. | The cell line may have inherently low or absent dCK expression. | 1. Quantify dCK mRNA levels via RT-qPCR (see protocol below). 2. Measure dCK protein levels using Western blot analysis (see protocol below). 3. Benchmark your results against a known troxacitabine-sensitive cell line (e.g., CCRF-CEM). |
| The DCK gene in the cell line may harbor a mutation that inactivates the enzyme. | Perform Sanger sequencing of the DCK gene to identify any potential mutations. | |
| The cells may be actively exporting the drug via efflux pumps. | Conduct co-treatment experiments with known efflux pump inhibitors to assess if sensitivity to troxacitabine is restored. | |
| dCK mRNA is expressed, but the protein is not detected by Western blot. | The dCK protein may be subject to rapid degradation or its translation may be inhibited. | 1. Treat the cells with a proteasome inhibitor (e.g., MG132) to determine if dCK protein levels can be rescued. 2. Investigate potential regulation by microRNAs that may target dCK mRNA for degradation or translational repression. |
| Cells express both dCK mRNA and protein but remain resistant. | The dCK enzyme may be catalytically inactive due to a point mutation or a post-translational modification. | 1. Perform a dCK kinase activity assay for a direct measure of its enzymatic function. 2. Sequence the DCK gene to screen for mutations that could affect the active site without leading to protein loss. |
| The cellular pathways downstream of DNA damage may be altered. | Examine the expression and phosphorylation status of key proteins involved in the DNA damage response, such as ATM, ATR, and CHK1/2. |
Quantitative Data Summary
Table 1: Comparative Troxacitabine IC50 Values in Troxacitabine-Sensitive and -Resistant Cell Lines
| Cell Line | Cell Type | Troxacitabine IC50 (nM) | dCK Status | Reference |
| CCRF-CEM | T-cell acute lymphoblastic leukemia (Sensitive) | 160 | Proficient | [1] |
| CEM/dCK- | dCK-deficient CCRF-CEM (Resistant) | >10,000 | Deficient | [1] |
| A2780 | Ovarian carcinoma (Sensitive) | 410 | Proficient | [2] |
| AG6000 | Gemcitabine-resistant A2780 (Resistant) | >3000 | Decreased expression | [2] |
| HL-60 | Promyelocytic leukemia (Sensitive) | 158 | Proficient | [2] |
| HL-60 (cladribine-resistant) | Cladribine-resistant HL-60 (Resistant) | >3000 | Decreased expression | [2] |
| CEM (cladribine-resistant) | Cladribine-resistant CEM (Resistant) | 150 | Decreased expression | [2] |
Detailed Experimental Protocols
Cell Viability Assessment via MTT Assay to Determine IC50
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Troxacitabine stock solution
-
Appropriate complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
A multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density for logarithmic growth and incubate for 24 hours.
-
Prepare a series of troxacitabine dilutions in complete culture medium.
-
Replace the existing medium in the wells with 100 µL of the prepared troxacitabine dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plates for the desired drug exposure duration (e.g., 48 or 72 hours).
-
Add 10 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[3][4]
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
Normalize the absorbance values to the negative control to calculate the percentage of cell viability. Plot these percentages against the logarithm of the troxacitabine concentration to determine the IC50 value.
Western Blot Analysis of dCK Protein Expression
This technique allows for the detection and relative quantification of dCK protein.
Materials:
-
Cell lysis buffer (e.g., RIPA) supplemented with a protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Polyvinylidene difluoride (PVDF) membranes
-
Transfer apparatus and buffers
-
Blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST))
-
Primary antibody specific for dCK
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
An imaging system capable of detecting chemiluminescence
Procedure:
-
Harvest and lyse cells to extract total protein. Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load and separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-dCK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system. The expected molecular weight of dCK is approximately 30 kDa.[5][6]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein.
RT-qPCR for Quantification of dCK mRNA Expression
This method is used to measure the relative abundance of dCK mRNA transcripts.
Materials:
-
A total RNA extraction kit
-
A reverse transcription kit for cDNA synthesis
-
A qPCR master mix containing SYBR Green
-
Validated primers for the human DCK gene and a suitable reference gene (e.g., GAPDH, ACTB)
-
A real-time PCR instrument
Procedure:
-
Isolate total RNA from your cell samples.
-
Verify the integrity and purity of the extracted RNA.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA.
-
Prepare the qPCR reactions by combining the qPCR master mix, cDNA template, and the specific primers for DCK and the chosen reference gene.
-
Perform the qPCR amplification on a real-time PCR system.
-
Analyze the resulting amplification data using the comparative Cq (ΔΔCq) method to calculate the relative expression of DCK mRNA, normalized to the expression of the reference gene.
Visualizations
Caption: The activation pathway of troxacitabine and the mechanism of resistance through dCK downregulation.
Caption: A logical workflow for the experimental investigation of troxacitabine resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Immunocytochemical detection of deoxycytidine kinase in haematological malignancies and solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating dCK Mutations in Troxacitabine Triphosphate Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Troxacitabine (B1681597) triphosphate mediated by deoxycytidine kinase (dCK) mutations.
Frequently Asked Questions (FAQs)
Q1: What is the role of dCK in Troxacitabine's mechanism of action?
A1: Deoxycytidine kinase (dCK) is a crucial enzyme responsible for the initial and rate-limiting step in the activation of Troxacitabine.[1] Troxacitabine, a nucleoside analog, requires phosphorylation to its active triphosphate form to be incorporated into DNA, leading to the inhibition of DNA replication and cytotoxicity.[2][3] dCK catalyzes the first phosphorylation of Troxacitabine to its monophosphate form.
Q2: How do dCK mutations lead to Troxacitabine resistance?
A2: Mutations in the dCK gene can lead to a deficiency in or a complete loss of dCK enzyme activity.[4][5] This impaired dCK activity prevents the effective phosphorylation of Troxacitabine, thereby reducing the intracellular concentration of its active triphosphate form and rendering the cells resistant to the drug's cytotoxic effects.[2][6] Specific mutations, such as the Trp92→Leu substitution, have been identified in Troxacitabine-resistant cell lines and are associated with reduced dCK activity.[2][4][6]
Q3: Is cross-resistance to other nucleoside analogs observed in Troxacitabine-resistant cells with dCK mutations?
A3: Yes, cells with dCK mutations that are resistant to Troxacitabine often exhibit cross-resistance to other deoxycytidine analogs that rely on dCK for their activation, such as gemcitabine (B846) and cytarabine (B982) (AraC).[2][4][7] This is because dCK is a common activation pathway for these drugs.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for Troxacitabine in your cell line.
Possible Cause: Your cell line may have pre-existing low dCK expression or an inactivating mutation in the dCK gene.
Troubleshooting Steps:
-
Assess dCK Protein Expression:
-
Sequence the dCK Gene:
-
Method: Extract genomic DNA or cDNA from your cell line and sequence the coding regions of the dCK gene to identify any mutations.[2][13][14]
-
Interpretation: Compare the sequence to the wild-type dCK sequence. Mutations, especially in conserved regions of the enzyme's active site, can lead to a non-functional protein.
-
-
Measure dCK Enzyme Activity:
Issue 2: Developing a Troxacitabine-resistant cell line leads to inconsistent results.
Possible Cause: The selection pressure (concentration of Troxacitabine) or the duration of treatment may not be optimal, leading to a heterogeneous population of resistant cells.
Troubleshooting Steps:
-
Stepwise Dose Escalation:
-
Method: Instead of a single high-dose selection, gradually increase the concentration of Troxacitabine in the culture medium over several months.[2] This allows for the selection of a more homogeneously resistant population.
-
-
Clonal Selection:
-
Method: After establishing a resistant population, perform single-cell cloning to isolate and expand individual resistant clones.
-
Interpretation: Characterizing individual clones will provide more consistent and reproducible data.
-
-
Regularly Monitor IC50:
-
Method: Periodically perform cell viability assays to determine the IC50 of the resistant cell line to ensure the resistance phenotype is stable over time.
-
Issue 3: Difficulty confirming a suspected dCK mutation's functional impact.
Possible Cause: The observed mutation may be a polymorphism with no significant effect on dCK function.
Troubleshooting Steps:
-
Site-Directed Mutagenesis:
-
Method: Introduce the specific mutation into a wild-type dCK expression vector. Transfect this vector into a dCK-deficient cell line or a sensitive parental cell line.
-
Interpretation: Assess the Troxacitabine sensitivity of the transfected cells. If the mutation confers resistance, it is likely functionally significant.[18]
-
-
In Vitro Kinase Assay with Recombinant Protein:
-
Method: Express and purify both the wild-type and mutant dCK proteins. Perform an in vitro kinase assay to directly compare their enzymatic activity.[19]
-
Interpretation: A significant reduction in the mutant protein's kinase activity will confirm its functional impact.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values for Deoxycytidine Analogs in Sensitive and Resistant Cell Lines.
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| CCRF-CEM (sensitive) | Troxacitabine | 160 | - | [2][4] |
| Gemcitabine | 20 | - | [2][4] | |
| Cytarabine | 10 | - | [2][4] | |
| CEM/dCK- (resistant) | Troxacitabine | >10,000 | >62.5 | [2] |
| Gemcitabine | >10,000 | >500 | [2] | |
| Cytarabine | >10,000 | >1000 | [2] | |
| DU145 (sensitive) | Troxacitabine | 10 | - | [2] |
| Gemcitabine | 20 | - | [2] | |
| Cytarabine | 100 | - | [2] | |
| DU145R (resistant) | Troxacitabine | 63,000 | 6300 | [2][4] |
| Gemcitabine | 7,000 | 350 | [2][4] | |
| Cytarabine | 30,000 | 300 | [2][4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of Troxacitabine that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Troxacitabine
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of Troxacitabine in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Troxacitabine. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[2][20]
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for dCK Expression
This protocol is used to detect and quantify the levels of dCK protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against dCK
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dCK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Sequencing of the dCK Gene
This protocol is used to identify mutations in the coding sequence of the dCK gene.
Materials:
-
DNA/RNA extraction kit
-
Reverse transcriptase (for cDNA synthesis from RNA)
-
PCR primers flanking the dCK coding sequence
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Alternatively, extract genomic DNA.[13]
-
Amplify the entire coding sequence of dCK using PCR with specific primers. It is recommended to amplify in several overlapping fragments.
-
Purify the PCR products to remove primers and dNTPs.
-
Sequence the purified PCR products using Sanger sequencing.
-
Align the obtained sequences with the wild-type dCK reference sequence (NCBI Accession No. P27707) to identify any mutations.[19]
Visualizations
Caption: Metabolic activation pathway of Troxacitabine and the impact of dCK mutations.
Caption: Workflow for investigating dCK mutations in Troxacitabine-resistant cells.
References
- 1. Targeting deoxycytidine kinase improves symptoms in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine resistance due to deoxycytidine kinase deficiency can be reverted by fruitfly deoxynucleoside kinase, DmdNK, in human uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 18. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Troxacitabine Triphosphate Resistance In Vitro
Welcome to the technical support center for researchers investigating Troxacitabine (B1681597) triphosphate resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Troxacitabine?
Troxacitabine is a deoxycytidine analogue that, once inside the cell, is converted to its active triphosphate form.[1] This active form is then incorporated into DNA, leading to immediate chain termination and inhibiting DNA replication, which ultimately results in cytotoxicity.[1][2] The initial and rate-limiting step in this activation process is the phosphorylation of Troxacitabine by the enzyme deoxycytidine kinase (dCK).[1]
Q2: My cancer cell line shows high resistance to Troxacitabine. What is the most likely cause?
The most common mechanism for in vitro resistance to Troxacitabine is a deficiency in deoxycytidine kinase (dCK) activity.[1][3][4] dCK is essential for the initial phosphorylation step that activates Troxacitabine.[1] Reduced dCK expression or mutations in the dCK gene can significantly impair this activation, leading to high levels of drug resistance.[3][5] For instance, a dCK-deficient variant of the CCRF-CEM leukemia cell line is resistant to Troxacitabine.[1][3] Similarly, the Troxacitabine-resistant prostate cancer subline DU145R exhibits significantly reduced dCK activity due to a mutation in the dCK gene.[3][5]
Q3: Could deficient nucleoside transport be the reason for Troxacitabine resistance in my cell line?
This is unlikely to be the primary reason. Unlike other deoxycytidine analogues such as gemcitabine (B846) and cytarabine (B982), Troxacitabine primarily enters cells via passive diffusion.[1][3] Studies have shown that its uptake is not significantly mediated by human equilibrative nucleoside transporters (hENTs) or human concentrative nucleoside transporters (hCNTs).[1][3] In fact, a nucleoside transport-deficient cell line (CEM/ARAC8C) showed only minimal resistance to Troxacitabine, while exhibiting high resistance to cytarabine and gemcitabine.[1][3]
Q4: Is Troxacitabine susceptible to inactivation by cytidine (B196190) deaminase (CDA)?
No, Troxacitabine is resistant to inactivation by cytidine deaminase (CDA).[2][6][7] This is a key difference from other cytosine nucleoside analogs like cytarabine (Ara-C), which can be deaminated and inactivated by CDA.[6][7] Therefore, high levels of CDA in a tumor are not expected to contribute to Troxacitabine resistance.[6]
Troubleshooting Guides
Problem: Unexpectedly High IC50 Value for Troxacitabine
Possible Cause 1: Reduced or Deficient dCK Activity
-
Troubleshooting Steps:
-
Assess dCK Expression: Perform Western blotting or qRT-PCR to compare dCK protein or mRNA levels in your resistant cells versus a sensitive parental cell line. A significant decrease in the resistant line is a strong indicator of the resistance mechanism.
-
Measure dCK Enzyme Activity: Conduct a dCK enzyme activity assay using cell lysates. A reduced ability of the lysate from resistant cells to phosphorylate deoxycytidine or Troxacitabine confirms a functional deficiency.
-
Sequence the dCK Gene: If expression levels appear normal, sequence the dCK gene to identify potential mutations that could lead to an inactive or less effective enzyme.[3][5]
-
Possible Cause 2: Altered Ribonucleotide Reductase (RNR) Activity
-
Troubleshooting Steps:
-
Assess RNR Subunit Expression: Ribonucleotide reductase is a target for some nucleoside analogs.[8][9] While not the primary resistance mechanism for Troxacitabine, alterations in RNR subunit levels (RRM1, RRM2) could potentially contribute to resistance to nucleoside analogs in general.[8][10] Use Western blotting or qRT-PCR to check the expression levels of RRM1 and RRM2.
-
Combination with RNR inhibitors: Test the effect of combining Troxacitabine with an RNR inhibitor, such as hydroxyurea, to see if it restores sensitivity.[10]
-
Problem: Lack of Synergy in Combination Therapy Studies
Possible Cause 1: Antagonistic Pharmacodynamic Interaction
-
Troubleshooting Steps:
-
Staggered Dosing: Instead of simultaneous administration, try a sequential dosing schedule. For example, pre-treating cells with one agent for a period before adding Troxacitabine may yield different results.
-
Analyze Intracellular Metabolite Levels: If combining with another nucleoside analog like gemcitabine, be aware that they compete for phosphorylation by dCK. At certain concentrations, gemcitabine has been observed to reduce the phosphorylation of Troxacitabine.[11] Use HPLC to measure the intracellular levels of the phosphorylated forms of both drugs to investigate potential metabolic competition.
-
Possible Cause 2: Cell Line-Specific Synergy
-
Troubleshooting Steps:
-
Test in Multiple Cell Lines: Synergistic effects can be highly cell-type specific.[12] The combination of Troxacitabine and camptothecin (B557342), for example, showed the most pronounced synergism in KB oropharyngeal carcinoma cells.[12] Test your combination in a panel of different cancer cell lines to determine if the observed effect is specific to a particular genetic background.
-
Data Presentation
Table 1: In Vitro Resistance Profile of Selected Cell Lines to Troxacitabine and Other Deoxycytidine Analogues
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Key Resistance Mechanism | Reference |
| CCRF-CEM (Leukemia) | Troxacitabine | 160 | - | Parental | [1][3] |
| Gemcitabine | 20 | - | Parental | [1][3] | |
| Cytarabine | 10 | - | Parental | [1][3] | |
| CEM/dCK- | Troxacitabine | >100,000 | >625 | dCK deficiency | [1] |
| Gemcitabine | 8,200 | 410 | dCK deficiency | [1] | |
| Cytarabine | 10,000 | 1,000 | dCK deficiency | [1] | |
| CEM/ARAC8C | Troxacitabine | 1,120 | 7 | Nucleoside transporter deficiency | [1][3] |
| Gemcitabine | 8,640 | 432 | Nucleoside transporter deficiency | [1][3] | |
| Cytarabine | 11,500 | 1,150 | Nucleoside transporter deficiency | [1][3] | |
| DU145 (Prostate) | Troxacitabine | 10 | - | Parental | [1] |
| Gemcitabine | 20 | - | Parental | [1] | |
| Cytarabine | 100 | - | Parental | [1] | |
| DU145R | Troxacitabine | 63,000 | 6,300 | Reduced dCK activity (mutation) | [1][3] |
| Gemcitabine | 7,000 | 350 | Reduced dCK activity (mutation) | [1][3] | |
| Cytarabine | 30,000 | 300 | Reduced dCK activity (mutation) | [1][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine IC50
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Troxacitabine and other drugs to be tested. Remove the overnight culture medium and add fresh medium containing the drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the methylene (B1212753) blue staining method, MTT assay, or a luminescence-based assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
-
Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse them in a suitable buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, dithiothreitol, and a radioactive substrate such as [3H]deoxycytidine.
-
Enzyme Reaction: Add a standardized amount of cell lysate protein to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto anion-exchange paper discs (e.g., DE-81).
-
Washing: Wash the discs multiple times with ammonium (B1175870) formate (B1220265) to remove unreacted substrate, followed by a final wash with ethanol.
-
Scintillation Counting: Dry the discs and measure the radioactivity corresponding to the phosphorylated product using a liquid scintillation counter.
-
Calculation: Calculate the dCK activity as picomoles of product formed per minute per milligram of protein.
Visualizations
Caption: Intracellular activation pathway of Troxacitabine.
Caption: Troubleshooting workflow for high Troxacitabine resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activity of troxacitabine (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor activity of troxacitabine and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Troxacitabine Triphosphate Dosage and Exposure Time in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine triphosphate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Troxacitabine?
Troxacitabine is a synthetic L-nucleoside analog of deoxycytidine.[1] It is intracellularly phosphorylated by cellular kinases to its active triphosphate form, this compound. This active form is then incorporated into DNA during replication. Due to its unnatural L-configuration, it acts as a DNA chain terminator, thereby inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[2] Unlike other cytosine nucleoside analogs, Troxacitabine is resistant to inactivation by cytidine (B196190) deaminase.[3]
Q2: What is a typical starting concentration range for Troxacitabine in cell culture?
Based on published data, a wide range of concentrations has been used depending on the cell line's sensitivity. For initial experiments, a dose range of 10 nM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I expose my cells to Troxacitabine?
The cytotoxic effects of Troxacitabine are highly dependent on the exposure time. For many cell lines, a minimum exposure of 24 hours is required to observe significant effects.[4] In some cases, prolonged exposure of up to 72 hours or even longer may be necessary to achieve maximum activity.[4] Initial time-course experiments are recommended to determine the optimal exposure duration for your cell line.
Q4: How can I determine the cytotoxicity of Troxacitabine in my cell line?
A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other methods include the LDH (lactate dehydrogenase) cytotoxicity assay, which measures membrane integrity, or flow cytometry-based assays using viability dyes like propidium (B1200493) iodide.
Q5: How does Troxacitabine affect the cell cycle?
As a DNA synthesis inhibitor, Troxacitabine is expected to cause cell cycle arrest, primarily in the S-phase, as cells attempt to replicate their DNA but are blocked by the incorporated drug. This can be analyzed using flow cytometry with a DNA-staining dye like propidium iodide.
Data Presentation: Troxacitabine IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC₅₀ values for Troxacitabine in various cancer cell lines. Note that these values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time |
| HT-29 | Colon Carcinoma | Concentration-dependent | 1, 4, 24, 72, 144 hours[4] |
| A2780 | Ovarian Carcinoma | 410 | Not Specified |
| CEM | Leukemia | 71 | Not Specified |
| HL-60 | Leukemia | 158 | Not Specified |
| AG6000 (Gemcitabine-resistant) | Ovarian Carcinoma | >3000 | Not Specified |
| CEM (Cladribine-resistant) | Leukemia | 150 | Not Specified |
| HL-60 (Cladribine-resistant) | Leukemia | >3000 | Not Specified |
Experimental Protocols
Protocol 1: Determining Troxacitabine Cytotoxicity using MTT Assay
Objective: To determine the concentration of Troxacitabine that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Troxacitabine stock solution (in an appropriate solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of Troxacitabine in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Troxacitabine concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To analyze the effect of Troxacitabine on cell cycle distribution.
Materials:
-
Troxacitabine-treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both control and Troxacitabine-treated cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Troxacitabine dosage.
Caption: Mechanism of action of Troxacitabine.
Caption: Troubleshooting decision tree for Troxacitabine experiments.
Troubleshooting Guide
Problem 1: I am not observing any significant cytotoxicity even at high concentrations of Troxacitabine.
-
Possible Cause A: Insufficient Exposure Time.
-
Solution: Troxacitabine's cytotoxic effects are often time-dependent. Increase the exposure time of the cells to the drug. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line.[4]
-
-
Possible Cause B: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic or acquired resistance to Troxacitabine. This could be due to reduced activity of the activating enzyme, deoxycytidine kinase (dCK), or other resistance mechanisms. Review the literature for data on your specific cell line's sensitivity to nucleoside analogs.
-
-
Possible Cause C: Drug Inactivity.
-
Solution: Ensure that your Troxacitabine stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: I am seeing high variability between my replicate wells in the MTT assay.
-
Possible Cause A: Inconsistent Cell Seeding.
-
Solution: Ensure that you have a single-cell suspension before seeding and that you are distributing the cells evenly across the wells of your plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
-
Possible Cause B: Edge Effects.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause C: Incomplete Solubilization of Formazan Crystals.
-
Solution: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Mix each well thoroughly after adding the solubilization solution and visually inspect the wells to confirm complete dissolution.
-
Problem 3: My vehicle control (e.g., DMSO) is showing toxicity.
-
Possible Cause A: High Solvent Concentration.
-
Solution: Ensure that the final concentration of the solvent in your culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line.
-
Problem 4: I suspect the Troxacitabine is interfering with the MTT assay itself.
-
Possible Cause A: Chemical Interference.
-
Solution: Some compounds can chemically reduce MTT, leading to a false-positive signal. To test for this, include control wells containing the highest concentration of Troxacitabine in cell-free medium. If you observe a color change, this indicates direct reduction of MTT by the compound. In such cases, consider using an alternative viability assay, such as the LDH cytotoxicity assay.
-
References
Troubleshooting inconsistent results in Troxacitabine triphosphate cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Troxacitabine triphosphate cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the common causes for this?
A1: Inconsistent IC50 values are a frequent challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell-Based Factors:
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Cell Line Authenticity and Health: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. Always use healthy, exponentially growing cells for your experiments.
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50 value. Higher densities can lead to increased resistance. It is crucial to use a consistent seeding density for all experiments.
-
-
Assay Protocol Variations:
-
Incubation Time: The duration of drug exposure is a critical parameter. As a nucleoside analog that needs to be incorporated into DNA, Troxacitabine's cytotoxic effect is strongly time-dependent, with longer exposure times generally resulting in lower IC50 values.[1] Standardize the incubation time across all experiments.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity, membrane integrity, DNA content). IC50 values can vary significantly between assays like MTT, XTT, and others.
-
Reagent Preparation and Handling: Ensure complete dissolution of this compound and other assay reagents. Use calibrated pipettes and consistent pipetting techniques to minimize well-to-well variability.
-
-
Compound Stability:
-
Storage and Handling: Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles, exposure to light) can lead to degradation and loss of potency. It is recommended to aliquot stock solutions into single-use volumes.
-
Stability in Media: The stability of this compound in cell culture media over the course of the experiment can influence its effective concentration.
-
Q2: My cell viability is over 100% at low concentrations of this compound. What could be the reason?
A2: This phenomenon, often referred to as a hormetic effect, can be observed in cytotoxicity assays. Potential causes include:
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Overgrowth of Control Cells: In untreated control wells, cells may become over-confluent by the end of the assay, leading to cell death and a lower metabolic signal compared to wells with low drug concentrations where proliferation is slightly inhibited but cells remain healthier.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, in MTT assays, the compound could chemically reduce the MTT reagent, leading to a false positive signal. Running a cell-free control with the compound and the assay reagent can help identify this issue.
Q3: The formazan (B1609692) crystals in my MTT assay are not dissolving completely. How can I fix this?
A3: Incomplete formazan solubilization is a common issue in MTT assays. To address this:
-
Ensure Complete Removal of Media: Before adding the solubilizing agent (e.g., DMSO), carefully remove as much of the cell culture medium as possible without disturbing the formazan crystals.
-
Adequate Mixing: After adding the solubilization solvent, ensure thorough mixing by gently shaking the plate on an orbital shaker for at least 10-15 minutes.
-
Sufficient Solvent Volume: Use a sufficient volume of the solubilization solvent to completely dissolve the formazan.
Data Presentation
The cytotoxicity of Troxacitabine is influenced by various experimental parameters. The following tables summarize the impact of drug exposure time and cell line on the IC50 values.
Table 1: Effect of Drug Exposure Time on Troxacitabine Cytotoxicity in HT-29 Human Colon Carcinoma Cells
| Exposure Time (hours) | IC50 (µM) |
| 1 | >100 |
| 4 | 50 |
| 24 | 1.5 |
| 72 | 0.2 |
Data adapted from a study on human HT-29 colon carcinoma cells plated at a concentration of 3 × 10³ cells/well and assessed by a standard MTT assay.[2]
Table 2: Reported IC50 Values of Troxacitabine in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 0.2 |
| CEM | Leukemia | Data not available in a comparable format |
| A549 | Lung Carcinoma | Data not available in a comparable format |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Determining this compound IC50
This protocol provides a general framework for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
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Add 100 µL of the solubilization solution to each well.
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Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
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Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Mechanism of Action of Troxacitabine
Troxacitabine is a nucleoside analog that requires intracellular phosphorylation to become active. Its triphosphate form is then incorporated into the replicating DNA, leading to chain termination and inhibition of DNA synthesis.
Troubleshooting Workflow for Inconsistent IC50 Values
This flowchart provides a logical approach to diagnosing and resolving inconsistencies in Troxacitabine cytotoxicity assay results.
References
Improving the sensitivity of HPLC analysis for Troxacitabine triphosphate
Welcome to the technical support center for the HPLC analysis of Troxacitabine triphosphate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the quantitative analysis of this compound?
A1: For high sensitivity, an ion-pair reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method.[1][2] This approach utilizes ion-pairing reagents to improve the retention of the highly polar this compound on a C18 column and leverages the selectivity and sensitivity of mass spectrometry for detection, allowing for quantification down to the femtomole level.[3][4]
Q2: How can I improve the retention of this compound on a reversed-phase column?
A2: Due to the polar nature of the triphosphate group, ion-pairing agents are essential for retention on reversed-phase columns like C18.[5] Reagents such as triethylamine (B128534) (TEA) in combination with hexafluoroisopropanol (HFIP) are highly effective. The TEA pairs with the negatively charged phosphate (B84403) groups, and this ion pair is retained on the hydrophobic stationary phase.[1][6]
Q3: My signal intensity is low. What are the key factors affecting sensitivity?
A3: Several factors can contribute to low signal intensity:
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Ion-Pairing Reagent Choice: The volatility of the ion-pairing reagent is critical for MS detection. Using a volatile agent like a triethylamine (TEA) and hexafluoroisopropanol (HFIP) combination can increase MS signal intensity by approximately 50-fold compared to less volatile options like triethylammonium (B8662869) acetate (B1210297) (TEAA).[1][2][6]
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Analyte Adsorption: this compound, with its phosphate groups, can chelate with metal ions in standard stainless-steel HPLC components, leading to analyte loss and reduced sensitivity.[7] Using a bio-inert or metal-free LC system and PEEK-lined columns is highly recommended to minimize these interactions.[7]
-
Detector Choice: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV detection for nucleoside triphosphates.[3]
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Sample Preparation: Inadequate removal of matrix components from biological samples can cause ion suppression in the MS source, leading to a lower signal.[8]
Q4: What are the best practices for sample preparation when analyzing intracellular this compound?
A4: Proper sample preparation is crucial to remove interfering substances like proteins and phospholipids.[8][9] A common approach for cellular samples involves:
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Cell Lysis: Disrupting the cells to release the intracellular contents.
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Protein Precipitation: Adding a cold organic solvent (e.g., methanol) or an acid (e.g., trichloroacetic acid) to precipitate and remove proteins.[9][10]
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Centrifugation: Separating the precipitated proteins from the supernatant containing the analyte.
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Filtration: Filtering the supernatant through a 0.22 µm or 0.45 µm filter before injection to remove any remaining particulates that could clog the HPLC column.[11]
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Solid-Phase Extraction (SPE): For complex matrices, SPE can be used for further cleanup and concentration of the analyte.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the phosphate groups and active sites on the column or metal surfaces in the flow path.[7][14] | - Use a high-quality, end-capped C18 column. - Employ a bio-inert LC system and PEEK-lined columns to minimize metal interactions.[7] - Optimize the concentration of the ion-pairing reagent. |
| Poor Peak Shape (Fronting) | Sample overload or inadequate mobile phase flow rate.[14] | - Reduce the sample concentration or injection volume. - Optimize the mobile phase flow rate.[14] |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.[15] - Column degradation.[15] - Insufficient column equilibration time between injections.[16] - Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a guard column to protect the analytical column. - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a stable temperature. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).[15] - Particulate matter from the sample.[11] | - Systematically check for blockages by removing components in reverse order (column, then guard column, etc.). - Filter all samples and mobile phases before use.[11] - If the column is blocked, try back-flushing with a strong solvent. |
| Baseline Noise or Drift | - Impure mobile phase solvents or additives.[17][18] - Air bubbles in the pump or detector.[18] - Contaminant buildup on the column.[17] | - Use high-purity, HPLC or LC-MS grade solvents and reagents.[17][19] - Degas the mobile phase before and during use. - Periodically flush the column with a strong organic solvent to remove contaminants.[17] |
| No Peaks or Very Small Peaks | - Injection problem (e.g., air in the sample loop, incorrect injection volume).[18] - Detector issue (e.g., lamp off for UV, incorrect MS settings).[16] - Significant analyte loss due to adsorption. | - Check the autosampler for proper operation and ensure the correct injection volume is set. - Verify detector settings and functionality. - Use a bio-inert system to prevent analyte loss.[7] - For low concentration samples, consider a sample concentration step like SPE. |
Experimental Protocols
Protocol 1: Sensitive Analysis of this compound using Ion-Pair Reversed-Phase LC-MS/MS
This protocol is optimized for high sensitivity and is suitable for quantifying this compound in biological matrices.
1. Sample Preparation (from cell culture):
- Harvest cells and wash with cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles).
- Add an equal volume of cold methanol (B129727) to the cell lysate to precipitate proteins.
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Conditions:
- LC System: A bio-inert or UHPLC system is recommended.[7]
- Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[1][2]
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a low percentage of Mobile Phase B to a higher percentage to elute the analyte.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for this compound.
Data Presentation
Table 1: Comparison of Ion-Pairing Reagents for Nucleoside Triphosphate Analysis by LC-MS
| Ion-Pairing Reagent | Volatility | MS Signal Intensity | Chromatographic Resolution | Reference(s) |
| Triethylammonium Acetate (TEAA) | Low | Baseline | Good | [1][2] |
| Triethylamine (TEA) - Hexafluoroisopropanol (HFIP) | High | ~50-fold increase vs. TEAA | Comparable to TEAA | [1][2][6] |
| Dimethylhexylamine | Volatile | Good | Good | [3][4] |
Visualizations
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Caption: Decision tree for troubleshooting low sensitivity in HPLC analysis.
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive high-performance liquid chromatography-mass spectrometry method for quantification of fludarabine triphosphate in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. padproject.nd.edu [padproject.nd.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing off-target effects of Troxacitabine triphosphate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597) triphosphate. The content is designed to address specific issues that may be encountered during in vitro experiments, with a focus on identifying and mitigating potential off-target effects.
Disclaimer: Publicly available literature has not extensively characterized the specific molecular off-target binding partners of Troxacitabine triphosphate. The guidance provided here is based on the known mechanisms of nucleoside analogs and established methodologies for identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: Troxacitabine is a deoxycytidine analogue.[1] After entering the cell, it is phosphorylated to its active triphosphate form. This triphosphate metabolite is then incorporated into the DNA of cancer cells, leading to chain termination and inhibition of DNA synthesis.[2]
Q2: My cancer cell line is showing resistance to Troxacitabine. What are the likely on-target resistance mechanisms?
A2: Resistance to Troxacitabine is often linked to its activation pathway. The most common mechanisms include:
-
Reduced activity of deoxycytidine kinase (dCK): dCK is the enzyme responsible for the initial and rate-limiting phosphorylation of Troxacitabine.[1]
-
Altered nucleoside transporter expression: Changes in the expression or function of transporters that facilitate the uptake of nucleoside analogs into the cell can also lead to resistance.
Q3: I am observing cytotoxicity in my experiments at concentrations lower than expected, or in cell lines that are not highly proliferative. Could this be due to off-target effects?
A3: Yes, this could indicate off-target effects. While the primary mechanism of Troxacitabine is dependent on DNA replication, nucleoside analogs can have off-target effects, such as mitochondrial toxicity.[3] This can occur through the inhibition of mitochondrial DNA polymerase gamma (POLG) or other mitochondrial enzymes, leading to cytotoxicity that is independent of the cell cycle.[4][5]
Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A4: A multi-pronged approach is recommended. You can start with broad, unbiased screens and then move to more targeted validation experiments. Some suggested starting points are:
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Kinome Scan: To rule out off-target effects on protein kinases, a kinome scan can be performed. This will assess the binding of this compound to a large panel of kinases.
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Proteome-wide Cellular Thermal Shift Assay (CETSA): This method can identify direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon drug binding.[6]
-
CRISPR-Cas9 Screens: These screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug, which can help to uncover unexpected dependencies and potential off-target pathways.[7]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Control or Low-Dose Groups
Problem: You are observing significant cell death in your vehicle-treated control group or at very low concentrations of Troxacitabine, where you would expect minimal effect.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Run a dose-response curve for the solvent alone to determine its cytotoxic threshold.[8] |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and increase sensitivity to cytotoxic agents. |
| Compound Instability | Prepare fresh dilutions of Troxacitabine for each experiment from a validated stock. Avoid repeated freeze-thaw cycles. |
| High Cellular Sensitivity | The cell line may be exceptionally sensitive. Perform a broader dose-response experiment with more dilutions at the lower end of the concentration range to accurately determine the IC50. |
Guide 2: Discrepancy Between Antiproliferative Activity and Target Engagement
Problem: You observe a potent antiproliferative effect (low IC50), but assays for the on-target effect (e.g., DNA incorporation) do not correlate, suggesting another mechanism of cell death.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Significant Off-Target Cytotoxicity | This is a strong indicator of off-target effects. Prioritize experiments to identify these off-targets, such as a kinome scan or proteomic profiling. |
| Induction of Apoptosis via Off-Target Pathway | The off-target effect may be triggering a potent apoptotic cascade. Perform assays to measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays) at various time points and concentrations. |
| Mitochondrial Toxicity | As nucleoside analogs can affect mitochondrial function, assess mitochondrial health. Measure mitochondrial membrane potential, oxygen consumption rates, or levels of mitochondrial DNA.[3] |
Experimental Protocols & Data
Protocol 1: Kinome Profiling Using a Competition Binding Assay
This protocol outlines a general procedure for assessing the off-target effects of this compound on a panel of protein kinases. Commercial services such as KINOMEscan® offer this as a fee-for-service.[2][9]
Objective: To identify unintended binding interactions between this compound and a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Principle: The assay is based on a competitive binding format. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[9]
-
Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.[10]
-
Data Analysis: The results are reported as the percentage of the kinase that is still bound to the immobilized ligand in the presence of the test compound (% control). A lower % control indicates a stronger interaction. A common threshold for a "hit" is a % control of less than 35%.
-
Follow-up: For any identified hits, a dissociation constant (Kd) is determined by running an 11-point dose-response curve.
Example Data Presentation:
Below is a table with hypothetical data from a kinome scan for this compound, demonstrating how results would be presented.
| Kinase Target | Gene Symbol | % Control @ 10 µM | Dissociation Constant (Kd) in nM (if hit) |
| Cyclin-dependent kinase 2 | CDK2 | 92 | >10,000 |
| Mitogen-activated protein kinase 1 | MAPK1 | 88 | >10,000 |
| Hypothetical Off-Target Kinase 1 | KDR | 21 | 850 |
| Hypothetical Off-Target Kinase 2 | FLT3 | 33 | 1,200 |
| ABL proto-oncogene 1 | ABL1 | 95 | >10,000 |
This is example data and does not represent actual experimental results for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify direct binding partners of this compound within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Proteins will denature and precipitate at different temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).
-
Data Analysis: The binding of a ligand (this compound) to its target protein will stabilize the protein, leading to a shift in its melting curve to a higher temperature. This thermal shift indicates a direct interaction.[6]
Visualizations
Caption: Workflow for investigating off-target effects.
References
- 1. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troxacitabine Triphosphate Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the efficacy of Troxacitabine (B1681597) triphosphate in resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Troxacitabine?
A1: Troxacitabine is a novel L-enantiomer nucleoside analog. For it to be active, it must be converted into its triphosphate form. This process is initiated by the enzyme deoxycytidine kinase (dCK), which phosphorylates Troxacitabine. Once converted to Troxacitabine triphosphate, it is incorporated into the DNA of cancer cells. This incorporation leads to the termination of the DNA chain, thereby inhibiting DNA replication and leading to cell death.
Q2: What are the known mechanisms of resistance to Troxacitabine?
A2: The primary mechanisms of resistance to Troxacitabine include:
-
Reduced Deoxycytidine Kinase (dCK) Activity: Since dCK is essential for the activation of Troxacitabine, a deficiency or mutation in this enzyme is a major cause of resistance.[1][2]
-
Increased Drug Efflux: Overexpression of the multidrug resistance proteins MRP4 and MRP5 can lead to the active removal of Troxacitabine from the cancer cell, reducing its intracellular concentration and thereby its effectiveness.[3]
-
Altered Nucleoside Metabolism: A decrease in the activity of cytidine (B196190) deaminase (CDA) can paradoxically contribute to resistance. This is because lower CDA activity leads to higher levels of the natural dCK substrate, deoxycytidine, which then competes with Troxacitabine for phosphorylation by dCK.[4]
Q3: How does Troxacitabine's L-configuration affect its resistance profile compared to other nucleoside analogs like cytarabine (B982) and gemcitabine (B846)?
A3: Troxacitabine's unique L-configuration gives it a distinct advantage. While many cancer cells develop resistance to D-configuration nucleoside analogs (e.g., cytarabine, gemcitabine) by downregulating nucleoside transporters, Troxacitabine primarily enters the cell through passive diffusion. This means that a deficiency in nucleoside transport does not significantly impact Troxacitabine's uptake, making it potentially effective in tumors that are resistant to other nucleoside analogs due to this mechanism.[4]
Q4: What is the rationale for using Troxacitabine in combination with other chemotherapy agents?
A4: Combining Troxacitabine with other anticancer drugs can lead to synergistic or additive effects, potentially overcoming resistance and enhancing tumor cell killing. For example, combination with gemcitababine has shown synergistic effects in pancreatic cancer cell lines.[2] Another example is the combination with camptothecin, which can increase the intracellular levels of Troxacitabine metabolites and its incorporation into DNA.[5]
Troubleshooting Guides
Problem 1: Reduced Troxacitabine efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Development of dCK deficiency or mutation | 1. Assess dCK Expression: Perform Western blot or qPCR to compare dCK protein or mRNA levels between your resistant and the parental sensitive cell line. 2. Measure dCK Activity: Use a dCK activity assay to determine the rate of phosphorylation of a known dCK substrate. A significant decrease in activity in the resistant line is indicative of a functional deficiency. | 1. Combination Therapy: Consider combining Troxacitabine with agents that do not rely on dCK for activation. 2. Alternative Nucleoside Analogs: If dCK activity is completely lost, Troxacitabine will be ineffective. Explore other classes of chemotherapeutic agents. |
| Increased expression of MRP4/MRP5 efflux pumps | 1. Assess MRP4/MRP5 Expression: Use Western blot or qPCR to check for overexpression of MRP4 and/or MRP5 in the resistant cells compared to the sensitive parental line.[3][6][7][8][9] 2. Efflux Pump Inhibition Assay: Treat resistant cells with known MRP inhibitors (e.g., probenecid) in combination with Troxacitabine to see if sensitivity is restored. | 1. Combination with MRP Inhibitors: Co-administration of Troxacitabine with an MRP inhibitor could increase intracellular drug concentration and restore efficacy. |
| Altered cellular metabolism | 1. Measure Intracellular Nucleoside Pools: Use HPLC to quantify the intracellular concentration of deoxycytidine. An elevated level in resistant cells could indicate increased competition for dCK. | 1. Combination Therapy to Modulate Nucleoside Pools: Explore agents that can alter the intracellular nucleotide pools, potentially favoring the phosphorylation of Troxacitabine. |
Problem 2: Inconsistent results in Troxacitabine combination therapy experiments.
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Suboptimal drug ratio and scheduling | 1. Combination Index (CI) Analysis: Perform a detailed CI analysis using the Chou-Talalay method to systematically evaluate different drug ratios and determine if the interaction is synergistic, additive, or antagonistic.[1][10][11][12][13] 2. Varying Drug Administration Sequence: Test different sequences of drug administration (e.g., Troxacitabine followed by the second agent, the second agent followed by Troxacitabine, or simultaneous administration). | 1. Optimize Drug Ratio and Schedule: Based on the CI analysis, select the most synergistic ratio and schedule for your in vivo experiments. |
| Cell line-specific effects | 1. Test in Multiple Cell Lines: The synergistic effect of a drug combination can be cell line-dependent.[5] Test your combination in a panel of cell lines with different genetic backgrounds to assess the broader applicability of the synergy. | 1. Characterize Responding vs. Non-responding Cell Lines: If synergy is observed in some cell lines but not others, perform molecular characterization (e.g., gene expression profiling) to identify potential biomarkers that predict a synergistic response. |
Quantitative Data Summary
Table 1: IC50 Values of Troxacitabine in Sensitive and Resistant Cell Lines
| Cell Line | Drug Resistance | Troxacitabine IC50 (nM) | Reference |
| CCRF-CEM | Sensitive | 160 | [4] |
| CEM/dCK- | dCK-deficient | >1000 | [4] |
| A2780 | Sensitive | 410 | [2] |
| AG6000 | Gemcitabine-resistant (dCK deficient) | >3000 | [2] |
| HL-60 | Sensitive | 158 | [2] |
| HL-60/cladribine-R | Cladribine-resistant (dCK deficient) | >3000 | [2] |
Table 2: Combination Index (CI) for Troxacitabine and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | CI at 50% Fraction Affected (Fa) | Interpretation | Reference |
| AsPC-1 | < 0.7 | Synergy | [2] |
| Capan-2 | < 0.7 | Synergy | [2] |
| MIA PaCa-2 | < 0.7 | Synergy | [2] |
| Panc-1 | < 0.7 | Synergy | [2] |
Experimental Protocols
Protocol 1: Determining Troxacitabine Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Troxacitabine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescence-based assay that measures ATP consumption during the phosphorylation reaction.
-
Cell Lysate Preparation: Prepare cell lysates from sensitive and resistant cells.
-
dCK Enrichment (Optional but Recommended): Use anion exchange beads to enrich dCK from the cell lysates.[14]
-
Kinase Reaction: In a 96-well plate, set up the reaction mixture containing the cell lysate (with or without enriched dCK), a dCK substrate (e.g., deoxycytidine), and ATP in a reaction buffer.
-
Incubation: Incubate the reaction at 25°C for a set period (e.g., 10-15 minutes).[5]
-
Luminescence Detection: Add a kinase-glo reagent to stop the reaction and measure the remaining ATP via a luciferase-based reaction. The luminescent signal is inversely proportional to the dCK activity.[5][14]
-
Data Analysis: Compare the luminescence signals from the resistant and sensitive cell lysates to determine the relative dCK activity.
Protocol 3: Quantification of Intracellular this compound by HPLC
-
Cell Treatment and Lysis: Treat a known number of cells with Troxacitabine for a specified time. After incubation, wash the cells with ice-cold PBS and lyse them using a suitable extraction method (e.g., methanol (B129727) or perchloric acid).
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular nucleotides.
-
HPLC Analysis: Inject the supernatant onto an anion-exchange HPLC column to separate the different phosphorylated forms of Troxacitabine (mono-, di-, and triphosphate).
-
Detection and Quantification: Use UV detection to identify and quantify the peaks corresponding to the Troxacitabine phosphates based on the retention times of known standards.
-
Data Normalization: Normalize the amount of this compound to the number of cells used in the experiment to determine the intracellular concentration.
Visualizations
Caption: Troxacitabine activation pathway and resistance mechanisms.
Caption: Synergistic interactions of Troxacitabine with Gemcitabine and Camptothecin.
Caption: Experimental workflow for determining drug combination synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of MRP4 (ABCC4) and MRP5 (ABCC5) confer resistance to the nucleoside analogs cytarabine and troxacitabine, but not gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of expression of cMOAT (MRP2), MRP3, MRP4, and MRP5, homologues of the multidrug resistance-associated protein gene (MRP1), in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination index calculations [bio-protocol.org]
- 13. punnettsquare.org [punnettsquare.org]
- 14. researchgate.net [researchgate.net]
Impact of nucleoside transporters on Troxacitabine triphosphate uptake and resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of nucleoside transporters on Troxacitabine (B1681597) triphosphate uptake and resistance.
Frequently Asked Questions (FAQs)
Q1: Is the cellular uptake of Troxacitabine mediated by nucleoside transporters?
A1: Studies have shown that Troxacitabine is a poor substrate for the major human equilibrative (hENT1, hENT2) and concentrative (hCNT1, hCNT2, hCNT3) nucleoside transporters.[1][2] The primary mechanism of its cellular uptake is believed to be passive diffusion.[1][2] This is a key difference compared to other deoxycytidine analogues like gemcitabine (B846) and cytarabine (B982), whose uptake is heavily dependent on nucleoside transporters.[1][3]
Q2: If my cells are resistant to gemcitabine or cytarabine due to deficient nucleoside transport, will they also be resistant to Troxacitabine?
A2: Not necessarily. Cell lines deficient in nucleoside transport have shown high levels of resistance to cytarabine and gemcitabine, but only minimal resistance to Troxacitabine.[2][3] This suggests that Troxacitabine may be effective in tumors that have developed resistance to other nucleoside analogues via downregulation of transporter activity.[2]
Q3: What is the primary mechanism of resistance to Troxacitabine?
A3: The primary mechanism of resistance to Troxacitabine is a deficiency in the enzyme deoxycytidine kinase (dCK).[1][2][4][5] dCK is responsible for the initial and rate-limiting step in the activation of Troxacitabine, which is its phosphorylation to Troxacitabine monophosphate. Cell lines deficient in dCK are cross-resistant to Troxacitabine, gemcitabine, and cytarabine.[1][2]
Q4: How does the L-configuration of Troxacitabine affect its interaction with nucleoside transporters and metabolic enzymes?
A4: Troxacitabine is an L-stereoisomeric nucleoside analog, which is an unnatural configuration.[4][5] This structural feature is thought to be responsible for its poor interaction with nucleoside transporters and its resistance to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates other deoxycytidine analogs.[1][6]
Q5: Can the expression level of nucleoside transporters be used as a biomarker for predicting response to Troxacitabine?
A5: Based on current evidence, the expression levels of hENTs or hCNTs are unlikely to be reliable predictive biomarkers for Troxacitabine efficacy, as its uptake is not primarily mediated by these transporters.[1][2] A more relevant biomarker would likely be the expression and activity of deoxycytidine kinase (dCK).[4][5]
Troubleshooting Guides
Problem 1: Low intracellular accumulation of Troxacitabine triphosphate observed in our cell line.
| Possible Cause | Troubleshooting Step |
| Low deoxycytidine kinase (dCK) activity: dCK is essential for the initial phosphorylation of Troxacitabine. | 1. Measure dCK activity: Perform a dCK enzyme activity assay using cell lysates. Compare the activity in your experimental cells to a sensitive control cell line. 2. Assess dCK expression: Use Western blotting or qRT-PCR to determine the protein and mRNA expression levels of dCK. 3. Sequence dCK: Sequence the dCK gene in your cell line to check for mutations that could lead to an inactive enzyme. A mutation from Trp92 to Leu has been identified in a Troxacitabine-resistant cell line.[2] |
| High drug efflux: Although not the primary mechanism, efflux pumps could potentially play a role. | 1. Use efflux pump inhibitors: Co-incubate cells with Troxacitabine and known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp) to see if intracellular accumulation increases. |
| Incorrect quantification method: Issues with the assay for this compound can lead to inaccurate results. | 1. Validate your assay: Ensure your HPLC or other quantification method is properly validated for sensitivity, linearity, and specificity for this compound.[7][8][9] 2. Use radiolabeled Troxacitabine: If possible, use [3H]Troxacitabine to facilitate tracking and quantification of intracellular drug and its metabolites.[1] |
Problem 2: Our cells show unexpected resistance to Troxacitabine, despite having functional nucleoside transporters.
| Possible Cause | Troubleshooting Step |
| As stated above, deficient deoxycytidine kinase (dCK) is the most likely cause of resistance. | Please refer to the troubleshooting steps for Problem 1 . |
| Altered downstream metabolic pathways: Changes in enzymes other than dCK could affect the formation of the active triphosphate form. | 1. Analyze all phosphorylated metabolites: Use HPLC to quantify the levels of Troxacitabine mono-, di-, and triphosphate to identify any potential blocks in the phosphorylation cascade. |
| Increased DNA repair capacity: Enhanced DNA repair mechanisms could counteract the effects of Troxacitabine-induced DNA damage. | 1. Assess DNA damage and repair: Use assays like the comet assay or staining for γH2AX to evaluate the extent of DNA damage and the subsequent repair in response to Troxacitabine treatment. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Troxacitabine and Other Nucleoside Analogs
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Key Characteristics | Reference |
| CCRF-CEM | Troxacitabine | 160 | - | Parental, dCK-proficient, NT-proficient | [2] |
| Gemcitabine | 20 | - | [2] | ||
| Cytarabine | 10 | - | [2] | ||
| CEM/dCK- | Troxacitabine | >10,000 | >63 | dCK-deficient | [2] |
| Gemcitabine | >10,000 | >500 | [2] | ||
| Cytarabine | >10,000 | >1000 | [2] | ||
| CEM/ARAC8C | Troxacitabine | 1,120 | 7 | Nucleoside transport-deficient | [2] |
| Gemcitabine | 8,640 | 432 | [2] | ||
| Cytarabine | 11,500 | 1150 | [2] | ||
| DU145 | Troxacitabine | 15-16 | - | Parental prostate cancer cell line | [1] |
| DU145R | Troxacitabine | ~100,000 | ~6300 | Troxacitabine-resistant, reduced dCK activity | [1] |
| Gemcitabine | - | 350 | [1] | ||
| Cytarabine | - | 300 | [1] |
Experimental Protocols
1. Nucleoside Transporter Activity Assay
This protocol is adapted from studies assessing the transportability of nucleosides and their analogs.
-
Objective: To determine if Troxacitabine is transported by specific human nucleoside transporters (hENTs or hCNTs).
-
Materials:
-
Cell lines expressing a specific nucleoside transporter (e.g., HeLa cells transiently transfected with hCNT1 or hENT1).
-
Control (mock-transfected) cells.
-
Radiolabeled [3H]Troxacitabine.
-
Radiolabeled control substrate (e.g., [3H]uridine).
-
Transport buffer (e.g., sodium-containing buffer for CNTs, sodium-free buffer for ENTs).
-
Inhibitors of nucleoside transport (e.g., dilazep (B1670637), NBMPR).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate the transfected and control cells in multi-well plates and grow to confluence.
-
Wash the cells with the appropriate transport buffer.
-
For inhibition studies, pre-incubate the cells with a transport inhibitor (e.g., 100 μM dilazep to block equilibrative transport when assessing CNTs).
-
Add the transport buffer containing [3H]Troxacitabine (e.g., 10 μM) and a control substrate to the cells.
-
Incubate for a defined period (e.g., short-term up to a few minutes, long-term up to 4 hours).
-
Stop the transport by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the uptake rate and compare it between the transporter-expressing and control cells, as well as in the presence and absence of inhibitors.
-
2. Quantification of Intracellular this compound
This protocol outlines a general method for measuring the active triphosphate form of Troxacitabine.
-
Objective: To quantify the intracellular concentration of this compound (the active metabolite).
-
Materials:
-
Troxacitabine-treated cells.
-
Cell lysis buffer (e.g., trichloroacetic acid or perchloric acid).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange).
-
This compound standard.
-
-
Procedure:
-
Culture and treat cells with Troxacitabine for the desired time.
-
Harvest the cells and wash them to remove extracellular drug.
-
Extract the intracellular metabolites by lysing the cells with an acid solution (e.g., 0.5 M perchloric acid).
-
Neutralize the extract.
-
Separate the nucleotides using HPLC. Anion-exchange chromatography is commonly used to separate mono-, di-, and triphosphates.
-
Detect the metabolites using a UV detector.
-
Quantify the this compound peak by comparing its area to a standard curve generated with a known amount of the this compound standard.
-
Visualizations
Caption: Cellular uptake and activation pathway of Troxacitabine.
Caption: Primary and secondary mechanisms of resistance to Troxacitabine.
Caption: Troubleshooting workflow for investigating Troxacitabine resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of cytidine deaminase (CDA) in Troxacitabine triphosphate metabolism and resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597) and investigating its interaction with cytidine (B196190) deaminase (CDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Troxacitabine?
Troxacitabine is a nucleoside analog that exerts its cytotoxic effects through a multi-step intracellular process.[1][2] It is first transported into the cell and then phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its active form, Troxacitabine triphosphate.[1][2][3] This active metabolite is subsequently incorporated into DNA, leading to immediate chain termination and inhibition of DNA replication, which ultimately induces apoptosis.[1][2][4]
Q2: Is Troxacitabine a substrate for cytidine deaminase (CDA)?
No, a key characteristic of Troxacitabine is its resistance to deamination and inactivation by cytidine deaminase (CDA).[1][2][4][5][6] This distinguishes it from other cytidine analogs like cytarabine (B982) (Ara-C) and gemcitabine, which are readily inactivated by CDA.[4][7]
Q3: What is the primary mechanism of resistance to Troxacitabine?
The principal mechanism of acquired resistance to Troxacitabine is the reduced activity of deoxycytidine kinase (dCK).[1][3][8] dCK is the rate-limiting enzyme responsible for the initial phosphorylation of Troxacitabine to its monophosphate form.[1] A deficiency or mutation in dCK leads to decreased formation of the active this compound, thereby conferring resistance.[1][8]
Q4: Does the level of CDA expression affect a cell's sensitivity to Troxacitabine?
Interestingly, while Troxacitabine is not a substrate for CDA, alterations in CDA activity have been observed in Troxacitabine-resistant cell lines.[1] Some studies have reported that Troxacitabine-resistant cells exhibit reduced CDA activity.[1][8] One hypothesis is that decreased CDA activity leads to an increase in the intracellular pool of the natural dCK substrate, deoxycytidine. This elevated deoxycytidine can then outcompete Troxacitabine for phosphorylation by dCK, contributing to the resistance phenotype.[1] Conversely, cells with high levels of CDA, which are typically resistant to other cytidine analogs, remain sensitive to Troxacitabine.[4][5]
Q5: My cells are showing unexpected resistance to Troxacitabine. What should I investigate?
If you observe unexpected resistance, consider the following troubleshooting steps:
-
Assess dCK Activity: Since reduced dCK activity is the primary resistance mechanism, measure the enzymatic activity of dCK in your resistant cell line compared to the parental, sensitive line.[1][8]
-
Sequence the dCK Gene: Mutations in the dCK gene can lead to a non-functional or less active enzyme. Sequence the dCK coding region to check for any mutations.[1][8]
-
Measure Intracellular this compound Levels: Directly quantify the intracellular concentration of the active this compound metabolite. Lower levels in the resistant line would confirm a block in the activation pathway.
-
Evaluate Nucleoside Transporter Function: Although Troxacitabine can enter cells via passive diffusion, deficiencies in nucleoside transporters could contribute to low-level resistance.[8]
-
Check CDA Activity: While not a direct inactivation pathway, altered CDA levels might indirectly contribute to resistance by affecting the pool of natural nucleosides.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Troxacitabine Resistance
This guide outlines the experimental workflow to troubleshoot unexpected resistance to Troxacitabine in your cell line cultures.
Caption: Troubleshooting workflow for Troxacitabine resistance.
Guide 2: Cellular Metabolism of Troxacitabine
This diagram illustrates the intracellular metabolic pathway of Troxacitabine and the points of potential resistance.
Caption: Troxacitabine's metabolic activation and resistance.
Data Presentation
Table 1: In Vitro Cytotoxicity of Troxacitabine and Other Nucleoside Analogs
| Cell Line | Drug | IC50 (nM) | Resistance Fold | Reference |
| CCRF-CEM (Leukemia) | Troxacitabine | 160 | - | [1][8] |
| Gemcitabine | 20 | - | [1][8] | |
| Cytarabine | 10 | - | [1][8] | |
| CEM/dCK- (dCK-deficient) | Troxacitabine | >1000 | >6.25 | [1][8] |
| Gemcitabine | >1000 | >50 | [1][8] | |
| Cytarabine | >1000 | >100 | [1][8] | |
| DU145 (Prostate Cancer) | Troxacitabine | 10 | - | [1] |
| Gemcitabine | 20 | - | [1] | |
| Cytarabine | 100 | - | [1] | |
| DU145R (Troxacitabine-resistant) | Troxacitabine | 63,000 | 6300 | [1] |
| Gemcitabine | 7,000 | 350 | [1] | |
| Cytarabine | 30,000 | 300 | [1] |
Table 2: Enzyme Activities in Sensitive and Resistant Cell Lines
| Cell Line | dCK Activity (pmol/mg/h) | CDA Activity (nmol/mg/h) | Reference |
| DU145 (Parental) | 1.8 ± 0.2 | 11.2 ± 1.5 | [1] |
| DU145R (Resistant) | <0.1 | 1.0 ± 0.2 | [1] |
Experimental Protocols
Protocol 1: Cytidine Deaminase (CDA) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for determining CDA activity in cell lysates.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Spectrophotometer
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate: Cytidine (10 mM stock)
-
Ammonia (B1221849) standard solutions
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microplate, add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well.
-
Bring the volume to 50 µL with Reaction Buffer.
-
Initiate the reaction by adding 50 µL of 10 mM cytidine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Ammonia Detection (Berthelot Reaction):
-
Stop the reaction and measure the amount of ammonia produced, which is stoichiometric to the deamination of cytidine. This can be done using a colorimetric method like the Berthelot reaction.
-
Prepare a standard curve using known concentrations of ammonia.
-
-
Calculation:
-
Determine the amount of ammonia produced from the standard curve.
-
Calculate CDA activity as nmol of ammonia produced per milligram of protein per hour.
-
Protocol 2: Quantification of Intracellular this compound (HPLC-MS/MS)
This protocol provides a general framework for the quantification of intracellular nucleoside triphosphates.[10][11][12]
Materials:
-
Cell culture medium
-
Cold methanol
-
Internal standard (a stable isotope-labeled analog if available)
-
Solid-phase extraction (SPE) cartridges (anion exchange)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate a known number of cells and allow them to adhere.
-
Treat cells with Troxacitabine for the desired time.
-
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding cold methanol.
-
Scrape the cells and collect the extract.
-
Add the internal standard.
-
Centrifuge to remove precipitated proteins and cell debris.
-
-
Sample Clean-up (SPE):
-
Use an anion exchange SPE cartridge to separate the negatively charged triphosphate metabolites from other cellular components.
-
Elute the triphosphate fraction.
-
-
HPLC-MS/MS Analysis:
-
Inject the purified sample onto an appropriate HPLC column (e.g., C18).
-
Use an ion-pairing reagent in the mobile phase to retain the polar triphosphate.
-
Perform MS/MS analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound, typically expressed as pmol per million cells.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of the L-stereoisomeric nucleoside analog troxacitabine for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytidine Deaminase Deficiency Reveals New Therapeutic Opportunities against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytidine deaminase enzymatic activity is a prognostic biomarker in gemcitabine/platinum-treated advanced non-small-cell lung cancer: a prospective validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Nucleotides Analysis [novocib.com]
- 12. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
Technical Support Center: Dose-Response Curve Analysis for Troxacitabine Triphosphate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597) triphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your dose-response curve analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Troxacitabine?
A1: Troxacitabine is a synthetic nucleoside analog.[1][2] After entering the cell, it is phosphorylated by cellular kinases, including deoxycytidine kinase (dCK), to its active triphosphate form.[3] This active form is then incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.[2][3][4] This disruption of DNA integrity ultimately triggers programmed cell death, or apoptosis.[2] Unlike some other nucleoside analogs, Troxacitabine is resistant to inactivation by cytidine (B196190) deaminase.[4]
Q2: How is Troxacitabine transported into cells?
A2: Studies suggest that the primary route of cellular uptake for Troxacitabine is passive diffusion. This is in contrast to other deoxycytidine analogs like gemcitabine (B846) and cytarabine, which are more dependent on nucleoside transporters.[3][5][6] This property may give Troxacitabine an advantage in tumors with low nucleoside transporter activity.[3][5][6]
Q3: What are the known mechanisms of resistance to Troxacitabine?
A3: The primary mechanism of resistance to Troxacitabine is a deficiency or mutation in the enzyme deoxycytidine kinase (dCK).[3][5] Since dCK is responsible for the initial and rate-limiting step in the activation of Troxacitabine, reduced dCK activity leads to decreased formation of the active triphosphate metabolite, resulting in drug resistance.[3]
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol is a general guideline for determining the cytotoxic effects of Troxacitabine triphosphate using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HT-29, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution is common.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (e.g., PBS or DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6][8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[10]
-
-
Solubilization of Formazan Crystals:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation
Table 1: IC50 Values of Troxacitabine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CCRF-CEM | Leukemia | 160 | Parental cell line. |
| CEM/dCK- | Leukemia | >10,000 | Deoxycytidine kinase-deficient, resistant. |
| CEM/ARAC8C | Leukemia | 1,120 | Nucleoside transport-deficient. |
| DU145 | Prostate Cancer | 10 | Parental cell line. |
| DU145R | Prostate Cancer | >10,000 | Troxacitabine-resistant, dCK mutant. |
| A2780 | Ovarian Cancer | 410 | |
| HL-60 | Leukemia | 158 | |
| AG6000 | >3000 | Gemcitabine-resistant. | |
| CEM (cladribine-resistant) | Leukemia | 150 | Cladribine-resistant. |
| HL-60 (cladribine-resistant) | Leukemia | >3000 | Cladribine-resistant. |
Data compiled from multiple sources.[3]
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Intracellular activation and cytotoxic mechanism of Troxacitabine.
Diagram 2: DNA Damage-Induced Apoptosis Signaling Pathway
References
- 1. MTT (Assay protocol [protocols.io]
- 2. [Troxacitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Enhancing Troxacitabine triphosphate stability in solution for in vitro assays
Welcome to the technical support center for Troxacitabine triphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays by providing guidance on enhancing its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: Like other nucleotide triphosphates, the stability of this compound is primarily influenced by pH, temperature, and the presence of divalent cations. It is susceptible to hydrolysis, particularly at acidic pH, which results in the loss of phosphate (B84403) groups to form Troxacitabine diphosphate (B83284) and monophosphate.
Q2: What is the optimal pH for storing and using this compound solutions?
A2: For enhanced stability, aqueous solutions of nucleotide triphosphates should be maintained at a pH above 7.5.[1] A pH range of 8.0 to 10.0 has been shown to be particularly advantageous for the stability of dNTP solutions.[1] It is recommended to prepare solutions in a buffered system, such as Tris-HCl, at a pH of 8.0.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept on ice.
Q4: Can I add any stabilizing agents to my this compound solutions?
A4: While some studies suggest the use of EDTA to chelate divalent metal ions that can catalyze hydrolysis, adjusting the pH to slightly alkaline levels is a primary and effective method for stabilization that avoids the addition of potentially interfering substances.[1]
Q5: My in vitro assay results are inconsistent. Could this compound degradation be the cause?
A5: Yes, degradation of this compound to its diphosphate and monophosphate forms will reduce the concentration of the active compound, leading to variability in assay results, particularly in enzyme-based assays like polymerase inhibition or primer extension assays. It is crucial to ensure the integrity of the compound before and during your experiments.
Troubleshooting Guide for In Vitro Assays
This guide addresses common issues encountered during in vitro assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no incorporation of this compound in a polymerase assay. | 1. Degradation of this compound: The triphosphate may have hydrolyzed to the diphosphate or monophosphate. 2. Suboptimal assay buffer pH: Acidic conditions can accelerate degradation. 3. Incorrect enzyme: The DNA polymerase being used may not efficiently recognize and incorporate L-nucleoside analogs. 4. Presence of PCR inhibitors: Contaminants from sample preparation can inhibit the polymerase. | 1. Use a fresh aliquot of this compound. Verify its integrity if possible via HPLC. 2. Ensure your reaction buffer has a pH between 8.0 and 9.0. 3. Use a polymerase known to incorporate modified nucleotides. You may need to screen several polymerases. 4. Purify the DNA template and other reaction components carefully. Consider using a PCR inhibitor-resistant polymerase. |
| High background signal or non-specific product formation. | 1. Contamination: Contaminating DNA or nucleases in reagents. 2. Primer-dimer formation: Suboptimal primer design or annealing temperature. | 1. Use nuclease-free water and certified DNA-free reagents. 2. Optimize primer concentrations and the annealing temperature in your thermal cycling protocol. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors: Inaccurate dispensing of small volumes of this compound or other reagents. 2. Temperature fluctuations: Inconsistent temperatures during incubation steps. 3. Variable degradation: Differences in the handling of the this compound solution between experiments. | 1. Use calibrated pipettes and prepare a master mix for your reactions. 2. Ensure uniform heating and cooling in your thermal cycler or incubator. 3. Keep this compound on ice at all times during experiment setup and minimize the time it is not frozen. |
Quantitative Data Summary
| Storage Condition | Buffer pH | Expected Relative Stability (Half-life) | Notes |
| -20°C | 8.0 (Tris-HCl) | High (Months to Years) | Recommended for long-term storage. Avoid freeze-thaw cycles. |
| 4°C | 8.0 (Tris-HCl) | Moderate (Days to Weeks) | Suitable for short-term storage of working solutions. |
| Room Temperature (20-25°C) | 8.0 (Tris-HCl) | Low (Hours to Days) | Not recommended for storage. |
| Room Temperature (20-25°C) | 5.0 (Acetate Buffer) | Very Low (Minutes to Hours) | Acidic conditions significantly accelerate hydrolysis. |
Experimental Protocol: Primer Extension Assay for this compound Incorporation
This protocol describes a non-radioactive method to assess the incorporation of this compound by a DNA polymerase.
1. Materials:
-
Fluorescently labeled DNA primer (e.g., 5'-FAM)
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DNA template with a complementary sequence to the primer
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DNA Polymerase
-
Nuclease-free water
-
10X Polymerase Reaction Buffer
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dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
dCTP (for control reactions)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
2. Procedure:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Reaction Setup:
-
Prepare a master mix containing nuclease-free water, 10X polymerase reaction buffer, and the annealed primer-template.
-
Aliquot the master mix into individual reaction tubes.
-
To the "Test" tube, add the dNTP mix (lacking dCTP) and this compound to the desired final concentrations.
-
To the "Positive Control" tube, add the complete dNTP mix (including dCTP).
-
To the "Negative Control" tube, add the dNTP mix lacking dCTP.
-
-
Enzyme Reaction:
-
Add the DNA polymerase to each tube to initiate the reaction.
-
Incubate at the optimal temperature for the polymerase for a set time (e.g., 30 minutes at 37°C).
-
-
Reaction Termination:
-
Add an equal volume of Stop Solution to each reaction tube.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Analysis:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
The incorporation of this compound will result in a DNA product that is one or more bases longer than the original primer, which can be visualized by the fluorescence of the primer label.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for in vitro assays.
Caption: Experimental workflow for a primer extension assay.
References
Technical Support Center: Optimizing Troxacitabine Triphosphate Combination Ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing combination ratios for Troxacitabine (B1681597) triphosphate to achieve synergistic effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments aimed at evaluating the synergistic potential of Troxacitabine triphosphate with other therapeutic agents.
| Question | Possible Causes and Solutions |
| Why am I not observing synergy between this compound and Drug X? | 1. Inappropriate Drug Ratio: The ratio of the combined drugs is critical. A lack of synergy could mean the tested ratios are antagonistic or merely additive. Some ratios may be synergistic while others are antagonistic.[1] Solution: Test a wider range of fixed molar ratios (e.g., 1:10, 1:1, 10:1) to identify a potential synergistic window.[2] 2. Incorrect Concentration Range: The concentrations tested may be too high or too low to reveal synergy. Synergy can be dose-dependent.[2] Solution: Determine the IC50 for each drug individually first. Then, design combination experiments using concentrations around the IC50 values for each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50). 3. Suboptimal Exposure Time: The duration of drug exposure may not be sufficient for the synergistic interaction to manifest. Solution: Consider the mechanism of action of both drugs and adjust the incubation time accordingly (e.g., 24h, 48h, 72h). 4. Cell Line Specificity: Synergistic effects can be highly cell-type specific.[3] Solution: Test the combination in a panel of relevant cell lines to determine if the observed effect is specific to a particular genetic background or cancer type. |
| My dose-response curves are not sigmoidal. How do I analyze my data? | 1. Unbounded Dose-Response: In some cases, a clear upper plateau (Emax) may not be reached within the tested concentration range, leading to a non-sigmoidal or linear-like curve. Standard models assuming data normalization may not be appropriate.[4] Solution: Utilize analysis methods that do not require data normalization.[4] Alternatively, extend the concentration range to try and capture the full sigmoidal shape. 2. Biphasic or Hormetic Effects: Some compounds can exhibit a U-shaped or biphasic dose-response, where the effect changes direction at different concentrations. Solution: Use specialized non-linear regression models that can account for such effects, like the Brain-Cousens or Cedergreen models.[5] Standard synergy analysis may not be appropriate without accounting for this complex dose-response. |
| I'm seeing high variability between my experimental replicates. What can I do to improve reproducibility? | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in viability readouts.[6] Solution: Optimize and standardize the cell seeding density for each cell line to ensure linear and consistent viability across experiments.[6] Perform cell counts carefully and ensure a homogenous cell suspension before plating. 2. Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Reagent and Drug Preparation Inconsistency: Errors in serial dilutions or improper mixing of reagents can introduce significant variability. Solution: Prepare fresh drug dilutions for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes and good laboratory practices. |
| How do I interpret my Combination Index (CI) values from the Chou-Talalay analysis? | The Combination Index (CI) provides a quantitative measure of the interaction between two drugs.[7][8][9] - CI < 1: Indicates synergism. The lower the value, the stronger the synergistic effect. Some researchers consider CI values below 0.7 or 0.9 as significant synergy. - CI = 1: Indicates an additive effect. - CI > 1: Indicates antagonism. The higher the value, the stronger the antagonistic effect. It is important to analyze CI values at multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9) to understand if the synergy is consistent across different levels of cell kill. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to provide researchers with quick answers to common queries about this compound and combination studies.
1. What is the mechanism of action of this compound? Troxacitabine is a nucleoside analog.[10][11] After entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form.[3][10] This active form is then incorporated into DNA, inhibiting DNA replication and leading to cell death.[3][10] Unlike some other cytosine nucleoside analogs, Troxacitabine is resistant to inactivation by the enzyme cytidine (B196190) deaminase.[3][10]
2. Which signaling pathways are affected by this compound? By being incorporated into DNA, this compound causes DNA damage. This activates the DNA Damage Response (DDR) pathway, a complex network that senses DNA lesions and initiates signaling cascades to arrest the cell cycle and promote DNA repair.[12][13] Key proteins in this pathway include ATM, ATR, and CHK1, which control cell cycle checkpoints (e.g., G1/S and G2/M) to allow time for repair.[14][15][16] If the damage is too severe, the DDR can trigger apoptosis.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy evaluation of non-normalizable dose-response data: Generalization of combination index for the linear effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emergentmind.com [emergentmind.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Checkpoints and Beyond: Exploiting the ATR/CHK1/WEE1 Pathway for the Treatment of PARP Inhibitor–Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Pancreatic Cancer: Troxacitabine Triphosphate vs. Gemcitabine Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of troxacitabine (B1681597) triphosphate and gemcitabine (B846) on pancreatic cancer cells, supported by experimental data. Gemcitabine has long been a cornerstone of pancreatic cancer chemotherapy, but inherent and acquired resistance limits its efficacy. Troxacitabine, a novel L-nucleoside analog, has emerged as a potential alternative, demonstrating potent antitumor activity.
This guide delves into the comparative cytotoxicity, mechanisms of action, and the experimental protocols used to evaluate these two critical compounds in the context of pancreatic cancer.
Quantitative Analysis of Cytotoxicity
A direct comparison of the 50% growth inhibition (GI50) values for troxacitabine and gemcitabine was conducted across a panel of four human pancreatic adenocarcinoma cell lines: AsPC-1, Capan-2, MIA PaCa-2, and Panc-1. The data, derived from the study by Damaraju et al. (2007), reveals the concentration of each drug required to inhibit cell growth by 50% after a 72-hour exposure.
| Cell Line | Troxacitabine GI50 (nM) | Gemcitabine GI50 (nM) |
| Panc-1 | 1200 ± 150 | 40 ± 5 |
| MIA PaCa-2 | 1000 ± 120 | 30 ± 4 |
| AsPC-1 | 800 ± 100 | 20 ± 3 |
| Capan-2 | 900 ± 110 | 25 ± 4 |
Data presented as mean ± standard deviation.
Mechanisms of Action: A Tale of Two Nucleoside Analogs
Both troxacitabine and gemcitabine are nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis. However, their distinct chemical structures lead to different intracellular fates and mechanisms of action.
Gemcitabine , a deoxycytidine analog, is transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, gemcitabine triphosphate (dFdCTP).[1] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[1] Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted, making it difficult for repair enzymes to remove the fraudulent nucleotide.[1] This disruption of DNA replication ultimately triggers apoptosis (programmed cell death).
Troxacitabine , the L-enantiomer of a dioxolane-cytidine nucleoside, also requires intracellular phosphorylation to its triphosphate form to become active. Its unnatural L-configuration is key to its mechanism. When troxacitabine triphosphate is incorporated into the growing DNA strand, it acts as a chain terminator, preventing further elongation. A significant advantage of troxacitabine is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that can inactivate gemcitabine.
Caption: Mechanisms of Action for Gemcitabine and Troxacitabine.
Experimental Protocols
The following section details the methodology for the in vitro cytotoxicity assays that generated the GI50 data presented above.
Cell Lines and Culture: The human pancreatic adenocarcinoma cell lines AsPC-1, Capan-2, MIA PaCa-2, and Panc-1 were utilized.
Cytotoxicity Assay: The effects of troxacitabine and gemcitabine on cell growth were determined by electronic particle counting.
-
Cell Seeding: Cells were seeded in appropriate culture vessels.
-
Drug Exposure: Cells were exposed to various concentrations of either troxacitabine or gemcitabine for a duration of 72 hours.
-
Cell Harvesting and Counting: After the 72-hour incubation period, cells were harvested.
-
Data Analysis: The cell counts were used to determine the concentration of each drug that resulted in a 50% reduction in cell growth (GI50) compared to untreated control cells.
Caption: In Vitro Cytotoxicity Assay Workflow.
References
A Comparative Analysis of Troxacitabine Triphosphate and Ara-C (Cytarabine) Efficacy in Leukemia
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of two potent nucleoside analogs, Troxacitabine (B1681597) and Cytarabine (B982) (Ara-C), in leukemia. This guide provides a comparative analysis of their cytotoxic activity, detailed experimental methodologies, and an overview of their mechanisms of action through signaling pathway diagrams.
Troxacitabine, a novel L-nucleoside analog, and Cytarabine (ara-C), a long-established cornerstone of chemotherapy for hematological malignancies, both function as antimetabolites.[1][2] Their therapeutic efficacy hinges on their intracellular conversion to the active triphosphate form, which is subsequently incorporated into DNA, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This guide presents a side-by-side comparison of their preclinical efficacy, supported by experimental data, to aid researchers in the fields of oncology and drug development.
Data Presentation: Comparative Cytotoxicity
The in vitro efficacy of Troxacitabine and Ara-C has been evaluated across various human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key metric in these assessments. The following tables summarize the IC50 values for both compounds in several leukemia cell lines.
| Drug | Cell Line | IC50 (nM) | Reference |
| Troxacitabine | CCRF-CEM | 71 | [3][4] |
| HL-60 | 158 | [3][4] | |
| A2780 | 410 | [3][4] | |
| Ara-C (Cytarabine) | KG-1 | ~100-1000 | [5] |
| MOLM-13 | ~100-1000 | [5] | |
| CCRF-CEM | ~10-100 | [6] | |
| HL-60 | ~10-100 | [7] | |
| THP-1 | Not explicitly quantified | ||
| Jurkat | Not explicitly quantified |
Table 1: Comparative IC50 Values of Troxacitabine and Ara-C in Human Leukemia Cell Lines. The data indicates that both agents exhibit potent cytotoxic activity in the nanomolar range against various leukemia cell lines. Direct comparison is limited by the variability in experimental conditions across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of Troxacitabine and Ara-C efficacy.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Leukemia cells are seeded in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of Troxacitabine or Ara-C and incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Clonogenic Assay
This assay evaluates the ability of a single cell to undergo unlimited division and form a colony, thereby assessing long-term cell survival and reproductive integrity.
-
Cell Treatment: A single-cell suspension of leukemia cells is treated with various concentrations of Troxacitabine or Ara-C for a defined period.
-
Cell Plating: After treatment, cells are washed and plated in 6-well plates or petri dishes at a low density (e.g., 200-1000 cells per well) in a semi-solid medium (e.g., methylcellulose-based medium) to prevent cell aggregation.
-
Incubation: Plates are incubated for 1-2 weeks at 37°C in a humidified 5% CO2 atmosphere to allow for colony formation.
-
Colony Staining: Colonies are stained with a solution of crystal violet (e.g., 0.5% in methanol) for visualization.
-
Colony Counting: Colonies containing 50 or more cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the cytotoxic effect of the drug.
DNA Fragmentation Assay for Apoptosis
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Lysis: Cells treated with the drugs and untreated control cells are harvested and lysed using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
DNA Extraction: The lysate is centrifuged to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). The DNA from the supernatant is then precipitated with ethanol (B145695).
-
RNase and Proteinase K Treatment: The DNA pellet is treated with RNase A to remove contaminating RNA, followed by Proteinase K to digest proteins.
-
DNA Purification: The DNA is purified by phenol-chloroform extraction and ethanol precipitation.
-
Agarose (B213101) Gel Electrophoresis: The purified DNA is loaded onto a 1.5-2% agarose gel containing a fluorescent DNA-intercalating agent (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. RNase A is included in the staining solution to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Troxacitabine and Ara-C, as well as a typical experimental workflow for their comparative evaluation.
Caption: Mechanism of action of Troxacitabine.
Caption: Mechanism of action of Ara-C (Cytarabine).
Caption: Experimental workflow for comparative efficacy analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Resistance Against Troxacitabine in Human Cell Lines and Pediatric Patient Acute Myeloid Leukemia Blast Cells | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Cross-Resistance Profile of Troxacitabine Triphosphate in Nucleoside Analog Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Troxacitabine, a novel L-nucleoside analog, has demonstrated potent antitumor activity. A critical aspect of its preclinical and clinical evaluation is its cross-resistance profile with other widely used nucleoside analogs, such as gemcitabine (B846) and cytarabine (B982) (Ara-C). Understanding these resistance patterns is paramount for predicting clinical efficacy, designing effective combination therapies, and identifying patient populations most likely to benefit. This guide provides a comparative analysis of Troxacitabine triphosphate's cross-resistance, supported by experimental data, detailed methodologies, and pathway visualizations.
Quantitative Analysis of Cross-Resistance
The following table summarizes the cross-resistance profiles of Troxacitabine, gemcitabine, and cytarabine in various cancer cell lines. The data, presented as fold-resistance relative to the parental cell line, highlights the differential impact of specific resistance mechanisms on the activity of these analogs.
| Cell Line Variant | Resistance Mechanism | Troxacitabine (Fold Resistance) | Gemcitabine (Fold Resistance) | Cytarabine (Fold Resistance) | Reference |
| CEM/dCK- | Deoxycytidine Kinase (dCK) Deficiency | High | High | High | [1] |
| CEM/ARAC8C | Nucleoside Transporter (hENT1) Deficiency | 7 | 431-432 | 1150 | [1][2] |
| DU145R | dCK Mutation (Trp92→Leu) | 6300 | 350 | 300 | [2][3] |
| AG6000 | Gemcitabine Resistant (dCK deficient) | Less Sensitive | >3000 nM (IC50) | Not Reported | [4] |
| CEM (Cladribine Resistant) | dCK Deficiency | Less Sensitive | Not Reported | Not Reported | [4] |
| HL-60 (Cladribine Resistant) | dCK Deficiency | Less Sensitive | Not Reported | Not Reported | [4] |
| A549-CD | Increased Cytidine (B196190) Deaminase (CDA) | No increased resistance | Increased resistance | Not Reported | [5] |
Key Insights from the Data:
-
Deoxycytidine Kinase (dCK) Deficiency: A common mechanism of resistance to Troxacitabine is the deficiency or mutation of dCK, the enzyme responsible for the initial and rate-limiting phosphorylation step for all three analogs.[2][4] This shared activation pathway leads to a high degree of cross-resistance among Troxacitabine, gemcitabine, and cytarabine in dCK-deficient cells.[2] For instance, the dCK-deficient CEM/dCK- cell line is resistant to all three drugs.[1] Similarly, the Troxacitabine-selected resistant DU145R cell line, which has a mutation in dCK, shows significant cross-resistance to both gemcitabine and cytarabine.[2][3]
-
Nucleoside Transporter Deficiency: A key differentiator in the resistance profile of Troxacitabine lies in its cellular uptake mechanism. Unlike gemcitabine and cytarabine, which are dependent on human equilibrative nucleoside transporters (hENTs) for cellular entry, Troxacitabine is thought to enter cells primarily via passive diffusion.[1][2] This is evident in the CEM/ARAC8C cell line, which lacks functional hENT1. These cells exhibit high-level resistance to cytarabine (1150-fold) and gemcitabine (431-fold) but only minimal resistance to Troxacitabine (7-fold).[1][2] This suggests Troxacitabine may be effective in tumors with low nucleoside transporter expression, a known mechanism of resistance to other nucleoside analogs.[2]
-
Resistance to Cytidine Deaminase (CDA): Troxacitabine is not a substrate for cytidine deaminase (CDA), an enzyme that inactivates cytarabine.[5] In a study using A549 lung carcinoma cells transduced to overexpress CDA, the cells became more resistant to cytarabine but not to Troxacitabine.[5] This indicates that Troxacitabine may be a viable therapeutic option for tumors with high CDA levels, which would otherwise be resistant to cytarabine.[5]
Signaling Pathways and Resistance Mechanisms
The metabolic activation of Troxacitabine and other deoxycytidine analogs is a critical pathway for their cytotoxic effects. The following diagram illustrates this pathway and highlights the key points where resistance can emerge.
Caption: Metabolic activation and resistance pathways for nucleoside analogs.
Experimental Protocols
The determination of cross-resistance profiles relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.
Cell Viability and IC50 Determination via MTT Assay
This protocol is used to assess the cytotoxic effects of nucleoside analogs and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (parental and resistant variants)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Troxacitabine, Gemcitabine, Cytarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of each nucleoside analog in culture medium. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK, a key enzyme in the activation of Troxacitabine and other nucleoside analogs.
Materials:
-
Cell lysates from parental and resistant cell lines
-
Reaction buffer (e.g., Tris-HCl buffer)
-
dCK substrate (e.g., deoxycytidine or the analog of interest)
-
ATP (phosphate donor)
-
dCK inhibitor (e.g., dCTP) for specificity control
-
Method for detecting product formation (e.g., luminescence-based ATP consumption assay or HPLC)
Procedure (Example using a luminescence-based assay):
-
Cell Lysate Preparation: Prepare cell extracts from both parental and resistant cell lines.
-
Reaction Setup: In a microplate, combine the cell lysate with the reaction buffer containing the dCK substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time course (e.g., 0-15 minutes).
-
ATP Measurement: At different time points, measure the remaining ATP concentration using a luciferase-based chemiluminescence reaction. A decrease in ATP indicates dCK activity.
-
Data Analysis: Calculate the rate of ATP consumption to determine the specific activity of dCK in the cell lysates. Compare the activity between parental and resistant cell lines.
Experimental Workflow for Cross-Resistance Determination
The following diagram outlines a typical workflow for establishing and characterizing the cross-resistance profile of a novel compound like Troxacitabine.
Caption: A generalized workflow for determining drug cross-resistance.
Conclusion
This compound exhibits a distinct cross-resistance profile compared to other nucleoside analogs like gemcitabine and cytarabine. While resistance mediated by dCK deficiency leads to broad cross-resistance, Troxacitabine's unique cellular uptake mechanism and resistance to CDA-mediated inactivation present potential advantages. Specifically, Troxacitabine may offer a therapeutic benefit in tumors that have developed resistance to other nucleoside analogs due to low nucleoside transporter expression or high cytidine deaminase activity. These findings underscore the importance of understanding the molecular basis of drug resistance to guide the rational development and clinical application of novel anticancer agents.
References
Validating Troxacitabine Triphosphate as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Troxacitabine (B1681597) triphosphate with its alternatives, Gemcitabine (B846) and Cytarabine (B982), in the context of specific cancers, primarily acute myeloid leukemia (AML) and pancreatic cancer. This document synthesizes preclinical and clinical data to objectively evaluate the therapeutic potential of Troxacitabine triphosphate.
Troxacitabine, a novel L-nucleoside analogue, exhibits a distinct mechanism of action and resistance profile compared to the standard-of-care D-nucleoside analogues, Gemcitabine and Cytarabine.[1] Understanding these differences is crucial for identifying patient populations that may benefit from Troxacitabine-based therapies and for designing effective clinical trials.
Mechanism of Action: A Tale of Three Nucleoside Analogues
All three agents are pro-drugs that require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects.[2][3][4] However, key differences in their metabolism, DNA incorporation, and susceptibility to resistance mechanisms set them apart.
Troxacitabine, once converted to this compound, is incorporated into DNA and acts as a chain terminator, halting DNA synthesis.[4] Unlike its counterparts, it is resistant to inactivation by cytidine (B196190) deaminase (CDA).[4] Gemcitabine, after phosphorylation to its triphosphate form (dFdCTP), also incorporates into DNA, leading to "masked chain termination" after the addition of one more nucleotide, which helps it evade immediate repair.[5][6] Gemcitabine's diphosphate (B83284) form also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[6][7] Cytarabine, upon conversion to its active triphosphate form (ara-CTP), competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase, inhibiting DNA synthesis and repair.[3][8][9]
Caption: Intracellular activation and mechanism of action of Troxacitabine, Gemcitabine, and Cytarabine.
Preclinical Efficacy: A Head-to-Head Comparison
In vitro studies have demonstrated the potent cytotoxic effects of Troxacitabine across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Troxacitabine and its comparators in leukemia and prostate cancer cell lines.
| Cell Line | Cancer Type | Troxacitabine IC50 (nM) | Gemcitabine IC50 (nM) | Cytarabine IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 160 | 20 | 10 | [10][11] |
| DU145 | Prostate Cancer | 10 | 20 | 100 | [11][12] |
Clinical Performance: Trials in AML and Pancreatic Cancer
Troxacitabine has been evaluated in clinical trials for both hematological malignancies and solid tumors. In a Phase I/II study of continuous-infusion Troxacitabine in patients with refractory AML, a complete remission (CR) or CR with incomplete platelet recovery (CRp) rate of 15% was observed, with a median survival of 12 months for responders.[13][14][15][16]
Gemcitabine is a standard first-line treatment for advanced pancreatic cancer.[17] Clinical trials have shown that Gemcitabine provides a modest survival benefit and improves disease-related symptoms.[17] In a phase II trial for 5-FU-refractory pancreatic cancer, Gemcitabine treatment resulted in a median survival of 3.85 months.[18] Combination therapies, such as Gemcitabine with nab-paclitaxel, have shown improved overall survival, with a median of 12.2 months in a phase I/II trial for advanced pancreatic cancer.[19]
Cytarabine is a cornerstone of AML therapy.[20] High-dose Cytarabine (HDAC) as consolidation therapy has been shown to improve relapse-free survival in AML patients, particularly those in the favorable-risk group.[21]
| Cancer Type | Drug | Clinical Trial Phase | Key Findings | Reference |
| Refractory AML | Troxacitabine | Phase I/II | 15% CR/CRp rate; median survival of 12 months in responders. | [13][14][15][16] |
| Pancreatic Cancer | Gemcitabine | Phase II (5-FU refractory) | Median survival of 3.85 months. | [18] |
| Advanced Pancreatic Cancer | Gemcitabine + nab-paclitaxel | Phase I/II | Median overall survival of 12.2 months. | [19] |
| AML (Consolidation) | High-Dose Cytarabine (HDAC) | Meta-analysis | Improved relapse-free survival, especially in favorable-risk group. | [21] |
Resistance Mechanisms: A Key Differentiator
A significant advantage of Troxacitabine appears to be its distinct resistance profile. While resistance to Gemcitabine and Cytarabine is often mediated by decreased activity of the activating enzyme deoxycytidine kinase (dCK) and reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), Troxacitabine's cellular uptake is less dependent on nucleoside transporters, suggesting it may be effective in tumors with low transporter expression.[10][12] However, dCK deficiency does confer resistance to all three drugs.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. news.cancerconnect.com [news.cancerconnect.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I/II study of continuous-infusion troxacitabine in refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. A phase II trial of gemcitabine in patients with 5-FU-refractory pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Encouraging results in early phase pancreatic cancer clinical trial - Pancreatic Cancer Action Network [pancan.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. High-dose cytarabine in acute myeloid leukemia treatment: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tale of the Tapes: Troxacitabine Triphosphate vs. Gemcitabine Triphosphate in the Arena of DNA Synthesis
For Immediate Release
In the competitive landscape of cancer therapeutics, nucleoside analogs remain a cornerstone of treatment regimens. Their efficacy hinges on their ability to disrupt the fundamental process of DNA replication in rapidly dividing cancer cells. This guide provides a detailed head-to-head comparison of two such potent molecules, Troxacitabine (B1681597) triphosphate and Gemcitabine (B846) triphosphate, focusing on their direct impact on DNA synthesis. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two therapeutic agents.
At a Glance: Key Performance Indicators
The following table summarizes the critical parameters differentiating the effects of Troxacitabine triphosphate and Gemcitabine triphosphate on DNA synthesis.
| Parameter | This compound | Gemcitabine Triphosphate (dFdCTP) |
| Mechanism of Chain Termination | Immediate chain termination upon incorporation.[1] | "Masked" chain termination; allows the addition of one more nucleotide before termination.[1][2] |
| Inhibition of DNA Polymerase α | Potent inhibitory action. | IC50: 11 µM. |
| Inhibition of DNA Polymerase ε | Data not available. | IC50: 14 µM.[3] |
| Incorporation Efficiency by DNA Polymerase γ (k_pol/K_d) | Data not available. | 432-fold lower than natural dCTP. |
| Resistance to Cytidine (B196190) Deaminase | Resistant.[1][4][5] | Susceptible. |
Deep Dive: Mechanisms of Action
Both Troxacitabine and Gemcitabine are pro-drugs that must be intracellularly phosphorylated to their active triphosphate forms to exert their cytotoxic effects. However, their interaction with the DNA replication machinery reveals critical distinctions.
This compound: As a β-L-nucleoside analog, this compound possesses an unnatural stereochemistry.[6] Following its incorporation into a growing DNA strand, it acts as an absolute chain terminator, immediately halting further elongation by DNA polymerase.[1] This is a direct and potent mechanism for disrupting DNA synthesis.
Gemcitabine Triphosphate (dFdCTP): Gemcitabine triphosphate, a deoxycytidine analog, employs a more subtle, yet highly effective, mechanism known as "masked chain termination".[2] After its incorporation into the DNA strand, DNA polymerase can add one additional nucleotide before synthesis is arrested.[1][2] This "masking" of the incorporated analog makes it difficult for the cell's proofreading exonucleases to recognize and remove the faulty nucleotide, thus locking the drug into the DNA.[2]
Furthermore, the diphosphate (B83284) form of Gemcitabine inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis. This depletion of the natural nucleotide pool enhances the competitive advantage of Gemcitabine triphosphate for incorporation into DNA.[2]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key in vitro assays.
DNA Polymerase Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, ε)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dTTP, and dCTP)
-
[³H]-dTTP or another radiolabeled dNTP
-
This compound and Gemcitabine triphosphate
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]-dTTP.
-
Aliquot the reaction mixture into a series of tubes.
-
Add varying concentrations of either this compound or Gemcitabine triphosphate to the tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding a specific amount of purified DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA.
-
Precipitate the newly synthesized, radiolabeled DNA on ice.
-
Collect the precipitated DNA by filtering the solution through glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of DNA polymerase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Primer Extension Assay for Chain Termination Analysis
This assay is used to visualize the point of chain termination caused by the incorporation of a nucleoside analog.
Materials:
-
A specific DNA or RNA template
-
A complementary primer, 5'-end labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye
-
T4 Polynucleotide Kinase (for radiolabeling)
-
Reverse transcriptase or DNA polymerase
-
dNTPs
-
Dideoxynucleoside triphosphates (ddNTPs) for sequencing ladder
-
This compound and Gemcitabine triphosphate
-
Annealing buffer
-
Extension buffer
-
Stop/loading buffer (containing formamide)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Primer Labeling: If using a radiolabeled primer, incubate the primer with [γ-³²P]ATP and T4 Polynucleotide Kinase. Purify the labeled primer.
-
Annealing: Mix the labeled primer with the template RNA or DNA in an annealing buffer. Heat the mixture to denature and then cool slowly to allow the primer to anneal to the template.[7][8]
-
Extension Reactions: Prepare separate extension reactions. Each reaction should contain the annealed primer-template complex, extension buffer, and all four dNTPs.
-
Control Reaction: No analog added.
-
Troxacitabine Reaction: Add a specific concentration of this compound.
-
Gemcitabine Reaction: Add a specific concentration of Gemcitabine triphosphate.
-
Sequencing Ladder Reactions: Prepare four separate reactions, each containing one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).
-
-
Initiate the extension reactions by adding the DNA polymerase or reverse transcriptase.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Termination and Denaturation: Stop the reactions by adding a stop/loading buffer containing formamide. Heat the samples to denature the DNA.[7]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel, including the sequencing ladder. Run the gel at a constant power until the desired separation is achieved.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled DNA fragments. The length of the fragments indicates the point of chain termination.
Conclusion
This compound and Gemcitabine triphosphate, while both effective inhibitors of DNA synthesis, operate through distinct mechanisms at the molecular level. This compound acts as an immediate and definitive chain terminator, whereas Gemcitabine triphosphate employs a "masked" termination strategy, which is further enhanced by its inhibitory effect on ribonucleotide reductase. The choice between these or similar analogs in a therapeutic context may be informed by these mechanistic differences, cellular transport and metabolism, and the specific genetic background of the cancer being treated. The experimental protocols provided herein offer a framework for further investigation into the subtle yet significant differences between these and other nucleoside analog-based therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 8. scispace.com [scispace.com]
Synergistic effects of Troxacitabine triphosphate with Gemcitabine in vitro and in vivo
An in-depth analysis of preclinical data reveals a potent synergistic interaction between the nucleoside analogs Troxacitabine (B1681597) and Gemcitabine (B846) in pancreatic cancer models. This guide provides a comprehensive overview of the in vitro and in vivo studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows for researchers and drug development professionals.
The combination of Troxacitabine (Troxatyl™) and Gemcitabine, two deoxycytidine nucleoside analogs, has demonstrated significant synergistic activity against pancreatic cancer in preclinical settings. Studies have shown that this combination is more effective at inhibiting tumor cell growth than either agent alone, suggesting a promising therapeutic strategy for a disease with a high unmet medical need.[1] This guide synthesizes the available data to provide an objective comparison of the single-agent versus combination therapy performance.
In Vitro Synergistic Effects on Pancreatic Cancer Cell Lines
The synergistic efficacy of Troxacitabine and Gemcitabine has been evaluated in a panel of human pancreatic adenocarcinoma cell lines: AsPC-1, Capan-2, MIA PaCa-2, and Panc-1.[1] The combination has consistently shown to be more potent than the individual drugs.
Quantitative Analysis of In Vitro Synergy
The growth inhibitory effects of Troxacitabine and Gemcitabine, alone and in combination, were assessed after 72 hours of exposure. The synergy of the combination was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Across all four tested pancreatic cancer cell lines, the combination of Troxacitabine and Gemcitabine resulted in CI values below 0.7 at 50% fraction affected (Fa), demonstrating clear synergism.[1]
| Cell Line | Troxacitabine GI50 (µM) | Gemcitabine GI50 (µM) | Combination Index (CI) at Fa=0.5 |
| AsPC-1 | 0.03 ± 0.004 | 0.006 ± 0.001 | < 0.7 |
| Capan-2 | 0.02 ± 0.003 | 0.004 ± 0.001 | < 0.7 |
| MIA PaCa-2 | 0.04 ± 0.005 | 0.008 ± 0.001 | < 0.7 |
| Panc-1 | 0.05 ± 0.006 | 0.009 ± 0.002 | < 0.7 |
In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
The synergistic antitumor activity of Troxacitabine and Gemcitabine was further confirmed in an in vivo setting using a human pancreatic cancer (AsPC-1) xenograft mouse model.[1] The combination therapy demonstrated a greater than additive effect in inhibiting tumor growth at well-tolerated doses.[1]
Quantitative Analysis of In Vivo Antitumor Efficacy
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Control (Saline) | 5 mL/kg IP | - |
| Troxacitabine | 1 mg/kg IV | Significant |
| Troxacitabine | 5 mg/kg IV | More Significant |
| Gemcitabine | 80 mg/kg IP | Significant |
| Gemcitabine then Troxacitabine | 80 mg/kg IP then 1 mg/kg IV (1h apart) | More than Additive |
| Troxacitabine then Gemcitabine | 1 mg/kg IV then 80 mg/kg IP (1h apart) | More than Additive |
Mechanistic Insights and Signaling Pathways
While the precise biological basis for the observed synergy remains to be fully elucidated, it is understood that both Troxacitabine and Gemcitabine are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1] These active metabolites are then incorporated into DNA, leading to inhibition of DNA synthesis and ultimately cell death. Mechanistic studies have shown that the synergistic interaction does not appear to stem from alterations in apoptosis, DNA repair, or changes in the metabolism and incorporation of Troxacitabine into DNA in the presence of Gemcitabine.[1]
Caption: Metabolic activation pathway of Troxacitabine and Gemcitabine.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
Caption: Workflow for in vitro cell growth inhibition and synergy analysis.
Human pancreatic adenocarcinoma cell lines (AsPC-1, Capan-2, MIA PaCa-2, and Panc-1) were cultured in appropriate media. For the growth inhibition assay, cells were seeded in multi-well plates and allowed to attach. The following day, cells were exposed to various concentrations of Troxacitabine, Gemcitabine, or a combination of both drugs for 72 hours.[1] Following the incubation period, cells were harvested by trypsinization, and the cell numbers were determined using an electronic particle counter. The 50% growth inhibition (GI50) values were calculated from the dose-response curves.
Chou-Talalay Method for Synergy Determination
The synergistic efficacy of the drug combination was determined by the isobologram and combination-index (CI) methods of Chou and Talalay.[1] This method provides a quantitative measure of the interaction between two drugs. Data from the cell growth inhibition assays were analyzed using CalcuSyn software to generate CI values at different effect levels (fractions affected, Fa).[1]
In Vivo Xenograft Study
References
Differential mechanisms of resistance between Troxacitabine triphosphate and cytarabine
A Comparative Guide for Researchers and Drug Development Professionals
Troxacitabine (B1681597) and cytarabine (B982) are both nucleoside analogs that function as chemotherapeutic agents, primarily in the treatment of hematological malignancies.[1][2] Despite their structural similarities, their distinct stereochemistry—Troxacitabine being an L-nucleoside and cytarabine a D-nucleoside—leads to significant differences in their metabolism, mechanism of action, and, crucially, their mechanisms of resistance.[3] This guide provides an objective comparison of the differential resistance mechanisms between their active triphosphate forms, supported by experimental data, to inform future research and drug development strategies.
Core Differences in Metabolism and Action
Both drugs require intracellular phosphorylation to their active triphosphate forms, Troxacitabine triphosphate and cytarabine triphosphate (ara-CTP), respectively. This activation is primarily initiated by the enzyme deoxycytidine kinase (dCK).[1][3][4][5] Once activated, these triphosphate analogs are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing cell death.[1][6]
However, the pathways leading to their activation and inactivation, as well as their susceptibility to various cellular resistance mechanisms, diverge significantly.
Key Mechanisms of Resistance
The development of resistance to nucleoside analogs is a major clinical challenge. The primary mechanisms can be broadly categorized into altered drug transport, deficient activation, increased inactivation, and modifications in the drug target or downstream pathways.
Cellular Uptake and Efflux
Cytarabine: Cellular entry of the hydrophilic cytarabine molecule is highly dependent on the human equilibrative nucleoside transporter 1 (hENT1).[5][7][8] Reduced expression or activity of hENT1 is a well-established mechanism of cytarabine resistance, limiting the amount of drug that can enter the cell for activation.[7][9] Additionally, efflux pumps such as those from the ATP-binding cassette (ABC) transporter family can actively remove cytarabine from the cell.[5]
Troxacitabine: Due to its unnatural L-configuration, Troxacitabine's cellular uptake appears to be less dependent on specific nucleoside transporters like hENT1.[3][10] This suggests that Troxacitabine may be effective in tumors that have developed resistance to cytarabine via downregulation of hENT1.
Intracellular Activation
Both Drugs: The initial and rate-limiting step in the activation of both drugs is the phosphorylation by deoxycytidine kinase (dCK).[3][4][5] A deficiency in dCK activity, through mutation or decreased expression, is a common mechanism of resistance to both Troxacitabine and cytarabine, as it prevents their conversion to the active triphosphate form.[3][11]
Inactivation Pathways
This is a critical point of divergence between the two drugs.
Cytarabine: Cytarabine is highly susceptible to inactivation by cytidine (B196190) deaminase (CDA), which converts it to the non-toxic metabolite, uracil (B121893) arabinoside (ara-U).[1][5][12] High levels of CDA in tumor cells are a major cause of intrinsic and acquired resistance to cytarabine.[1][12] Furthermore, the active monophosphate form can be dephosphorylated back to cytarabine by cytoplasmic 5'-nucleotidases (5-NT).[9][13]
Troxacitabine: In stark contrast, Troxacitabine is resistant to deamination by CDA.[1][14] This intrinsic resistance to a key inactivation pathway gives Troxacitabine a significant advantage in tumors with high CDA expression, where cytarabine would be rendered ineffective.[1]
Hydrolysis of the Active Triphosphate Form
Both Drugs: A more recently identified mechanism of resistance involves the sterile alpha motif and HD domain-containing protein 1 (SAMHD1). SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that can hydrolyze the active triphosphate forms of both cytarabine (ara-CTP) and Troxacitabine back to their inactive monophosphate forms.[15][16][17][18] High expression of SAMHD1 has been linked to resistance to a variety of nucleoside analogs.[15][16]
Target Alteration and Downstream Pathways
Cytarabine: Resistance to cytarabine can also arise from alterations in the intracellular pool of the natural counterpart, deoxycytidine triphosphate (dCTP). Increased levels of dCTP, often due to upregulation of ribonucleotide reductase (RR), can outcompete ara-CTP for incorporation into DNA.[5][19][20] Additionally, changes in DNA polymerase and enhanced DNA repair mechanisms can also contribute to cytarabine resistance.[5][9]
Troxacitabine: While less studied in comparison to cytarabine, it is plausible that similar mechanisms involving competition with natural dNTPs and enhanced DNA repair could also contribute to Troxacitabine resistance.
Data Presentation
Table 1: Comparative Summary of Resistance Mechanisms
| Mechanism of Resistance | This compound | Cytarabine (ara-CTP) | Key Experimental Findings |
| Cellular Uptake | Less dependent on hENT1.[10] | Highly dependent on hENT1.[5][7] | Reduced hENT1 mRNA levels correlate with cytarabine resistance in AML patient samples.[7] |
| Activation | Requires phosphorylation by dCK.[1][3] | Requires phosphorylation by dCK (rate-limiting).[4][5] | Cell lines with decreased dCK expression show resistance to both drugs.[3][11] |
| Inactivation by CDA | Resistant .[1][14] | Susceptible .[1][5][12] | Transduction of the human CDA gene into cancer cells leads to marked resistance to cytarabine but not Troxacitabine.[1] |
| Inactivation by 5-NT | Not well characterized. | Susceptible (dephosphorylation of monophosphate).[9][13] | Expression of 5-NT in AML patient blasts is associated with shorter disease-free survival after cytarabine treatment.[9] |
| Hydrolysis by SAMHD1 | Susceptible.[17] | Susceptible.[15][16][18] | Knockout of SAMHD1 in AML cell lines increases sensitivity to cytarabine.[16] Increased SAMHD1 levels are observed in nucleoside analogue-resistant cell lines.[17] |
| Competition with dCTP | Plausible. | Well-established.[19][20] | High intracellular dCTP levels compete with ara-CTP for DNA incorporation.[19] |
| Target/DNA Repair | Plausible. | Established.[5][9] | Expression of DNA polymerase is linked to shorter overall survival in AML patients treated with cytarabine.[9] |
Experimental Protocols
1. Cytotoxicity Assay (e.g., MTT or Clonogenic Assay)
-
Objective: To determine the concentration of drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., A549, CEM, HL-60) in 96-well plates at a predetermined density.[1][3]
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of Troxacitabine or cytarabine for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For clonogenic assay: After drug exposure, wash cells and re-plate at a low density in fresh medium. Allow colonies to form over 1-2 weeks. Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing >50 cells.[1]
-
Calculate the IC50 values by plotting the percentage of cell viability or colony formation against the drug concentration.
-
2. Gene Expression Analysis (e.g., RT-qPCR)
-
Objective: To quantify the mRNA expression levels of genes involved in drug resistance (e.g., hENT1, dCK, CDA, SAMHD1).
-
Methodology:
-
Isolate total RNA from treated and untreated cancer cells or patient samples using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry or microfluidic analysis.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
3. Protein Expression Analysis (e.g., Western Blot)
-
Objective: To determine the protein levels of key resistance factors.
-
Methodology:
-
Lyse cells in a suitable buffer to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., dCK, SAMHD1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization
References
- 1. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Targeting SAMHD1: To overcome multiple anti-cancer drugs resistance in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAMHD1 protects cancer cells from various nucleoside-based antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytarabine - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Troxacitabine Triphosphate and Other L-Nucleoside Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the intracellular pharmacokinetics of Troxacitabine triphosphate and other L-nucleoside analogs. The information is presented to facilitate objective comparison and is supported by experimental data and methodologies.
Introduction
L-nucleoside analogs are a class of antiviral and anticancer agents that, upon intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors or chain terminators of DNA and RNA synthesis. Troxacitabine, a novel L-nucleoside analog, has demonstrated potent preclinical antitumor activity.[1][2] Understanding the comparative intracellular pharmacokinetics of the active triphosphate metabolites of these analogs is crucial for optimizing their therapeutic use and for the development of new agents. This guide compares the available intracellular pharmacokinetic data for this compound with that of other prominent L-nucleoside analogs: Lamivudine, Telbivudine, and Emtricitabine.
Intracellular Activation Pathway
The activation of L-nucleoside analogs is a critical intracellular process. The parent drug enters the cell, where it is sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (B83284) (DP), and finally, its active triphosphate (TP) form. This process is essential for their therapeutic activity. The general pathway is illustrated below.
Figure 1: Intracellular phosphorylation pathway of L-nucleoside analogs.
Troxacitabine's cellular uptake is believed to occur primarily through passive diffusion.[3] Like other deoxycytidine analogs, it undergoes intracellular phosphorylation, with the initial step to its monophosphate form being catalyzed by deoxycytidine kinase (dCK), which is often the rate-limiting step.[4]
Comparative Intracellular Pharmacokinetics
The efficacy of L-nucleoside analogs is closely linked to the concentration and persistence of their triphosphate metabolites within the target cells. The following table summarizes the available intracellular pharmacokinetic parameters for the triphosphate forms of Troxacitabine, Lamivudine, Telbivudine, and Emtricitabine in human cells, primarily peripheral blood mononuclear cells (PBMCs).
| Parameter | This compound | Lamivudine Triphosphate | Telbivudine Triphosphate | Emtricitabine Triphosphate |
| Intracellular Half-life (t½) | Data not available | 10.5-15.5 h (in HIV-1 cell lines)[5]17-19 h (in HBV cell lines)[5]18.4 h (in PBMCs)[6] | 14 h[7] | 39 h (in PBMCs)[8] |
| Intracellular Cmax | Data not available | 4.10 pmol/10⁶ cells (300 mg QD dose) | Data not available | 6.2 pmol/10⁶ cells |
| Intracellular AUC (0-24h) | Data not available | 59.5 pmol·h/10⁶ cells (300 mg QD dose)[9] | Data not available | 87.8 pmol·h/10⁶ cells[10] |
| Intracellular Tmax | Data not available | Data not available | Data not available | Data not available |
Note: Direct comparative studies of the intracellular pharmacokinetics of this compound against other L-nucleoside analog triphosphates are limited. The data presented are compiled from various studies and may not be directly comparable due to differences in study design, cell types, and analytical methods.
Studies have shown that human cells exhibit significantly higher levels of Troxacitabine mono-, di-, and triphosphates compared to murine cells, suggesting a species-specific difference in metabolism.[11][12] For Emtricitabine, high intracellular triphosphate levels have been associated with better suppression of plasma HIV-1 RNA levels.[4]
Experimental Protocols: Measurement of Intracellular Nucleoside Triphosphates
The quantification of intracellular nucleoside triphosphate levels is a complex process that requires sensitive and specific analytical methods. The most common and robust method employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Intracellular Nucleoside Triphosphate Analysis
The following diagram outlines the typical workflow for the analysis of intracellular nucleoside triphosphates from cellular samples.
Figure 2: Workflow for intracellular nucleoside triphosphate analysis.
Detailed Experimental Methodology (LC-MS/MS)
This protocol is a synthesized representation based on methodologies described in the literature.[7]
1. Cell Isolation and Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Count the cells to ensure an adequate number for analysis (typically 5-10 million cells per sample).
2. Cell Lysis and Nucleotide Extraction:
-
Lyse the cell pellet with a cold extraction solution, such as a mixture of methanol and water (e.g., 70:30 v/v).[7]
-
Incubate the mixture at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge the lysate to pellet the cellular debris.
-
Collect the supernatant containing the intracellular nucleotides.
3. Solid Phase Extraction (SPE) for Sample Clean-up and Fractionation (Optional but Recommended):
-
Use a strong anion exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate nucleotides.
-
Condition the cartridge with appropriate buffers.
-
Load the cell extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the different phosphate (B84403) fractions using a stepwise gradient of a salt solution (e.g., potassium chloride).
4. Dephosphorylation (Alternative to direct TP measurement):
-
In some methods, the triphosphate fraction is collected and then enzymatically dephosphorylated to the parent nucleoside using an enzyme like alkaline phosphatase.
-
The resulting parent nucleoside is then quantified, and the concentration is back-calculated to determine the original triphosphate concentration.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase or ion-pair reversed-phase LC column for separation.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode, to ionize the analytes.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
6. Quantification:
-
Prepare a calibration curve using standards of the nucleoside triphosphate of known concentrations.
-
Use a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calculate the concentration of the nucleoside triphosphate in the cellular samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The final concentration is typically expressed as pmol or fmol per 10⁶ cells.
Conclusion
The intracellular pharmacokinetics of the active triphosphate metabolites are a critical determinant of the therapeutic efficacy of L-nucleoside analogs. While data for this compound is still emerging, the available information suggests a potent intracellular activity in human cells. The comparative data presented for Lamivudine, Telbivudine, and Emtricitabine highlight the differences in their intracellular persistence, which can influence their dosing schedules and clinical utility. The provided experimental workflow and protocol for the analysis of intracellular nucleoside triphosphates offer a foundational methodology for researchers in this field. Further direct comparative studies are warranted to fully elucidate the pharmacokinetic profile of this compound and its potential advantages in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Intracellular (IC) Tenofovir Diphosphate (TFV-DP) and Emtricitabine Triphosphate (FTC-TP) Concentrations Following Drug Intake Cessation [natap.org]
- 9. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
Validating the Critical Role of Deoxycytidine Kinase (dCK) in the Mechanism of Action of Troxacitabine Triphosphate
A Comparative Guide for Researchers and Drug Development Professionals
Troxacitabine (B1681597) ((-)-2'-deoxy-3'-oxacytidine), a novel L-nucleoside analog, has demonstrated significant preclinical and clinical antileukemic activity.[1][2] Its efficacy is critically dependent on intracellular activation to its triphosphate form, a process initiated by the enzyme deoxycytidine kinase (dCK). This guide provides a comparative analysis of Troxacitabine's dCK-dependent mechanism of action, supported by experimental data, and contrasts it with other dCK-dependent nucleoside analogs like Gemcitabine and Cytarabine.
Metabolic Activation of Troxacitabine: The Rate-Limiting Role of dCK
Troxacitabine, like other deoxycytidine analogs such as Gemcitabine and Cytarabine, requires intracellular phosphorylation to exert its cytotoxic effects.[3][4] The initial and rate-limiting step in this activation cascade is the conversion of Troxacitabine to its monophosphate form, a reaction catalyzed by dCK.[3] Subsequent phosphorylations by other cellular kinases lead to the formation of the active moiety, Troxacitabine triphosphate. This active form is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately resulting in cell death.[3][5]
The pivotal role of dCK in Troxacitabine's mechanism is underscored by studies on dCK-deficient cell lines. For instance, a dCK-deficient variant of the CCRF-CEM leukemia cell line (CEM/dCK-) exhibited significant resistance to Troxacitabine, Gemcitabine, and Cytarabine.[3][6] Similarly, a Troxacitabine-resistant prostate cancer subline (DU145R) with reduced dCK activity also showed cross-resistance to Gemcitabine and Cytarabine.[3][6]
Caption: Metabolic activation of Troxacitabine.
Comparative Analysis with Other dCK-Dependent Nucleoside Analogs
While sharing a common activation pathway, Troxacitabine exhibits key differences from Gemcitabine and Cytarabine, particularly in cellular uptake and resistance profiles.
| Feature | Troxacitabine | Gemcitabine | Cytarabine (Ara-C) |
| Primary Cellular Uptake | Passive Diffusion[3][6] | Nucleoside Transporters (hENT1)[3] | Nucleoside Transporters[3] |
| Activation by dCK | Yes (Rate-limiting step)[3] | Yes (Rate-limiting step)[4][7] | Yes[8] |
| Resistance to Cytidine (B196190) Deaminase (CDA) | Yes[1][3][9] | No | No |
| Effect of dCK Deficiency | High Resistance[3][6] | High Resistance[3][6] | High Resistance[3][6] |
| Effect of Nucleoside Transporter Deficiency | Minimal Resistance[6] | High Resistance[6] | High Resistance[6] |
Data compiled from multiple sources.[1][3][4][6][7][8][9]
A significant advantage of Troxacitabine is its resistance to inactivation by cytidine deaminase (CDA), an enzyme that can deaminate and inactivate other deoxycytidine analogs.[1][3][9] This resistance, coupled with its primary uptake via passive diffusion, suggests that Troxacitabine may be effective in tumors with low nucleoside transporter activity or high levels of CDA, which are common mechanisms of resistance to Gemcitabine and Cytarabine.[1][6]
Experimental Protocols for Validating dCK's Role
The following are summarized methodologies for key experiments used to elucidate the role of dCK in Troxacitabine's activity.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., wild-type and dCK-deficient cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Troxacitabine, Gemcitabine, or other analogs for a specified period (e.g., 72 hours).
-
After incubation, add MTT solution and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
2. dCK Activity Assay
-
Objective: To measure the enzymatic activity of dCK in cell lysates.
-
Methodology:
-
Prepare cell lysates from both wild-type and experimental cell lines.
-
The assay mixture typically contains a reaction buffer, ATP, a radiolabeled substrate (e.g., [3H]deoxycytidine or [3H]Troxacitabine), and the cell lysate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by spotting the mixture onto anion-exchange paper discs.
-
Wash the discs to remove unreacted substrate.
-
Measure the radioactivity of the phosphorylated product trapped on the discs using a scintillation counter.
-
Calculate the dCK activity, often expressed as pmol of product formed per minute per mg of protein.
-
3. Measurement of Intracellular this compound Levels (HPLC-based)
-
Objective: To quantify the intracellular concentration of the active drug metabolite.
-
Methodology:
-
Incubate cells with the drug for a specified time.
-
Harvest the cells and extract the intracellular nucleotides using an acid solution (e.g., perchloric acid).
-
Neutralize the extracts and separate the nucleotides using high-performance liquid chromatography (HPLC) with an anion-exchange column.
-
Detect and quantify the triphosphate form of the drug by UV absorbance.
-
Normalize the triphosphate concentration to the cell number or total protein content.
-
Caption: Experimental workflow to validate dCK's role.
Logical Framework for Comparing Mechanisms of Action
The following diagram illustrates the key decision points and outcomes when comparing the mechanisms of Troxacitabine and Gemcitabine, highlighting the importance of dCK.
References
- 1. Action of troxacitabine on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troxacitabine, a novel dioxolane nucleoside analog, has activity in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Troxacitabine Triphosphate Demonstrates Superior Efficacy in Cytarabine-Resistant Leukemia Models
New research highlights the potential of troxacitabine (B1681597), a novel nucleoside analog, to overcome common resistance mechanisms to cytarabine (B982) (Ara-C), a cornerstone of leukemia therapy. Preclinical data reveal that troxacitabine's unique chemical structure and cellular processing allow it to remain effective in leukemia models that have developed resistance to cytarabine, offering a promising alternative for patients with refractory disease.
Troxacitabine, a synthetic L-nucleoside enantiomer, exhibits a distinct pharmacological profile compared to the D-nucleoside structure of cytarabine. This structural difference is key to its ability to bypass the primary ways leukemia cells evade the cytotoxic effects of cytarabine. This guide provides a detailed comparison of troxacitabine triphosphate and cytarabine, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in treating resistant leukemias.
Overcoming Key Mechanisms of Cytarabine Resistance
Cytarabine resistance in leukemia is often multifactorial, with two predominant mechanisms being the reduced uptake of the drug into cancer cells and its inactivation by cellular enzymes. Troxacitabine has been shown to effectively circumvent both of these resistance pathways.
One of the primary mechanisms of cytarabine resistance is the downregulation of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for cytarabine to enter the cell. In contrast, troxacitabine's cellular uptake is less dependent on these transporters and is thought to occur primarily through passive diffusion. This allows troxacitabine to effectively enter and kill leukemia cells even when they have reduced hENT1 expression.[1][2]
Another significant factor in cytarabine resistance is its inactivation by the enzyme cytidine (B196190) deaminase (CDA), which converts cytarabine into its inactive form. Troxacitabine's L-configuration makes it a poor substrate for CDA, meaning it is not significantly broken down by this enzyme and can persist in its active form within the cell for longer.[3]
However, both drugs share a common activation step. They are converted to their active triphosphate forms through a series of phosphorylation reactions, the first of which is catalyzed by the enzyme deoxycytidine kinase (dCK). Leukemia cells that are deficient in dCK show resistance to both troxacitabine and cytarabine, indicating the essential role of this enzyme in their activation.[1][2][4]
Comparative Efficacy in Cytarabine-Resistant Leukemia Cell Lines
Preclinical studies have quantitatively demonstrated the superior efficacy of troxacitabine in cytarabine-resistant leukemia cell lines. The 50% inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various leukemia cell lines, including those sensitive to cytarabine and those with well-defined resistance mechanisms.
| Cell Line | Resistance Mechanism | Troxacitabine IC50 (nM) | Cytarabine IC50 (nM) | Fold Resistance (Troxacitabine) | Fold Resistance (Cytarabine) |
| CCRF-CEM | Sensitive | 160 | 10 | 1 | 1 |
| CEM/ARAC8C | Nucleoside Transport Deficient | Not specified | >10,000 | Low | >1000 |
| CEM/dCK- | Deoxycytidine Kinase Deficient | >10,000 | >10,000 | >62.5 | >1000 |
Table 1: Comparative in vitro cytotoxicity of troxacitabine and cytarabine in human leukemia cell lines. Data from a study by Gourdeau et al. (2001) illustrates the differential sensitivity of leukemia cell lines to troxacitabine and cytarabine. While both drugs are ineffective in dCK-deficient cells, troxacitabine retains significant activity in cells with deficient nucleoside transport, a common mechanism of cytarabine resistance.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of troxacitabine and cytarabine in leukemia cell lines, based on the widely used MTT assay.
Objective: To determine the IC50 values of troxacitabine and cytarabine in sensitive and resistant leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, CEM/ARAC8C, CEM/dCK-)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Troxacitabine and Cytarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach or stabilize for a few hours.
-
Drug Treatment: A serial dilution of troxacitabine and cytarabine is prepared and added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period that allows for drug action and cell growth, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, during which viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of both troxacitabine and cytarabine are dependent on their intracellular conversion to their triphosphate forms.
Caption: Intracellular activation pathway of troxacitabine.
Upon entering the cell, troxacitabine is first phosphorylated to troxacitabine monophosphate by deoxycytidine kinase (dCK). Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase. The active this compound is then incorporated into the growing DNA chain by DNA polymerase during DNA replication. The unnatural L-configuration of troxacitabine leads to immediate chain termination, halting DNA synthesis and ultimately triggering programmed cell death (apoptosis) in the cancer cell.
Experimental Workflow for Assessing Efficacy
A typical preclinical workflow to compare the efficacy of troxacitabine and cytarabine in resistant leukemia models is outlined below.
Caption: Experimental workflow for comparing drug efficacy.
This workflow begins with the selection of appropriate sensitive and cytarabine-resistant leukemia cell lines. These cells are then cultured and subjected to cytotoxicity assays to determine the IC50 of each drug. Parallel experiments using methods like Annexin V staining and flow cytometry can be conducted to quantify the extent of apoptosis induced by each compound. Further mechanistic studies, such as Western blotting, can confirm the expression levels of key proteins like dCK in the different cell lines. The culmination of these experiments allows for a comprehensive comparison of the efficacy and mechanisms of action of troxacitabine and cytarabine.
Conclusion
This compound demonstrates clear advantages over cytarabine in preclinical models of resistant leukemia. Its ability to bypass key resistance mechanisms, namely reduced nucleoside transport and enzymatic inactivation, makes it a highly promising candidate for the treatment of relapsed and refractory leukemia. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients who have exhausted standard therapeutic options.
References
- 1. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Troxacitabine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular resistance against troxacitabine in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troxacitabine and Idarubicin Combination Therapy in Acute Myeloid Leukemia: A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the combination therapy of troxacitabine (B1681597) triphosphate and idarubicin (B193468) for the treatment of Acute Myeloid Leukemia (AML). While preclinical data on the synergistic effects of this specific combination are limited in publicly available literature, this guide summarizes the existing clinical findings and compares the regimen with alternative therapies, supported by detailed experimental protocols and mechanistic insights.
Mechanism of Action
Troxacitabine is a synthetic L-nucleoside analog that, after intracellular phosphorylation to its active triphosphate form, acts as a fraudulent nucleotide. Its incorporation into DNA leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in cancer cells. A key feature of troxacitabine is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other nucleoside analogs like cytarabine (B982).
Idarubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, thereby inhibiting DNA and RNA synthesis. Additionally, idarubicin inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks. The generation of reactive oxygen species also contributes to its anti-leukemic activity.
The combination of a nucleoside analog and an anthracycline is a well-established strategy in AML therapy. The rationale for combining troxacitabine and idarubicin is to target DNA replication and integrity through distinct but complementary pathways, potentially overcoming drug resistance and enhancing anti-leukemic efficacy.
Clinical Evaluation
Two key clinical studies have evaluated the combination of troxacitabine and idarubicin in patients with AML.
A randomized phase I/II study was conducted to determine the dose-limiting toxicities (DLTs) and recommend phase II doses for troxacitabine in combination with idarubicin, cytarabine, or topotecan (B1662842) in patients with refractory myeloid leukemias. For the troxacitabine and idarubicin arm, the recommended phase II doses were determined to be 4 mg/m² of troxacitabine daily for 5 days and 9 mg/m² of idarubicin daily for 3 days.[1] The primary DLTs observed with this combination were hand-foot syndrome, rash, and mucositis.[1]
An adaptive randomized study compared three treatment regimens in untreated AML patients aged 50 years or older with adverse karyotypes: idarubicin and cytarabine (IA), troxacitabine and cytarabine (TA), and troxacitabine and idarubicin (TI). The study utilized a Bayesian design to adaptively randomize patients to the more effective treatment arms. However, randomization to the TI arm was stopped early after enrolling only five patients due to a lower success rate compared to the IA arm.
Data Presentation
The following tables summarize the clinical outcomes from the key studies evaluating the troxacitabine and idarubicin combination.
Table 1: Randomized Phase I/II Study of Troxacitabine Combinations in Refractory Myeloid Leukemias
| Combination Arm | Recommended Phase II Dose | Dose-Limiting Toxicities | Complete Remission (CR) Rate (AML/MDS) |
| Troxacitabine + Idarubicin | Troxacitabine: 4 mg/m²/day x 5d; Idarubicin: 9 mg/m²/day x 3d | Hand-foot syndrome, rash, mucositis | 13% (10/74 evaluable patients across all arms) |
| Troxacitabine + Cytarabine | Troxacitabine: 6 mg/m²/day x 5d; Cytarabine: 1.0 g/m²/day x 5d | Hepatic transaminitis, hyperbilirubinemia, hand-foot syndrome | N/A (reported for all arms combined) |
| Troxacitabine + Topotecan | Troxacitabine: 4 mg/m²/day x 5d; Topotecan: 0.75 mg/m²/day x 5d | Diarrhea, rash, mucositis | N/A (reported for all arms combined) |
Data sourced from Giles et al., Journal of Clinical Oncology, 2003.[1]
Table 2: Adaptive Randomized Study in Untreated Adverse Karyotype AML (≥50 years)
| Treatment Arm | Number of Patients | Complete Remission (CR) Rate (within 49 days) | Final Complete Remission (CR) Rate |
| Idarubicin + Cytarabine (IA) | 18 | 55% | 55% |
| Troxacitabine + Cytarabine (TA) | 11 | 27% | 45% |
| Troxacitabine + Idarubicin (TI) | 5 | 0% | 20% |
Data sourced from Giles et al., Journal of Clinical Oncology, 2003.
Experimental Protocols
Detailed methodologies for the clinical trials are crucial for interpreting the results and designing future studies.
Randomized Phase I/II Study Protocol
-
Patient Population: Patients with refractory acute myeloid leukemia (AML), advanced myelodysplastic syndromes (MDS), or chronic myelogenous leukemia in blastic phase (CML-BP).
-
Treatment Arms:
-
Troxacitabine (5.0 mg/m² IV over 30 min, days 1-5) + Cytarabine (1.0 g/m² IV over 2 hours, days 1-5)
-
Troxacitabine (5.0 mg/m² IV over 30 min, days 1-5) + Idarubicin (12 mg/m² IV over 5 min, days 1-3)
-
Troxacitabine (5.0 mg/m² IV over 30 min, days 1-5) + Topotecan (1.0 mg/m² continuous IV infusion, days 1-5)
-
-
Dose Escalation: Doses were adjusted to define the DLT for each combination.
-
Primary Endpoint: Determination of DLTs and recommended phase II doses.
Adaptive Randomized Study Protocol
-
Patient Population: Untreated AML patients aged 50 years or older with adverse karyotypes.
-
Treatment Arms:
-
Idarubicin + Cytarabine (IA)
-
Troxacitabine + Cytarabine (TA)
-
Troxacitabine + Idarubicin (TI)
-
-
Study Design: A Bayesian adaptive randomization design was used. Treatment arms with a higher success rate (defined as complete remission within 49 days) progressively received a greater proportion of patients.
-
Primary Endpoint: Complete remission (CR) rate.
Comparison with Alternatives
The standard of care for many AML patients, particularly younger, fit individuals, often involves a combination of cytarabine and an anthracycline, such as idarubicin or daunorubicin (B1662515) (the "7+3" regimen). The adaptive randomized trial directly compared the troxacitabine/idarubicin combination to the standard idarubicin/cytarabine regimen. The results indicated that the troxacitabine/idarubicin combination was not superior to the standard IA regimen in this patient population, and in fact, the arm was closed early due to lower efficacy.
The troxacitabine/cytarabine arm also did not demonstrate superiority over the standard IA regimen. These findings suggest that for this specific patient population (older, untreated, adverse karyotype AML), substituting cytarabine with troxacitabine in combination with idarubicin does not improve outcomes.
Conclusion
The combination of troxacitabine and idarubicin has been evaluated in clinical trials for AML, providing data on dosing, safety, and efficacy. However, the results from a key adaptive randomized trial in older patients with adverse karyotype AML did not show an advantage for this combination over the standard idarubicin and cytarabine regimen. The early closure of the troxacitabine/idarubicin arm in that study suggests that this particular combination may not be a promising therapeutic strategy for this patient population.
Further research, particularly preclinical studies to investigate potential synergistic interactions and mechanisms of resistance, would be necessary to identify any specific AML subtypes that might benefit from this combination. At present, the available clinical evidence does not support the widespread use of troxacitabine in combination with idarubicin for the treatment of AML over existing standard-of-care regimens.
References
A Comparative Analysis of the Intracellular Phosphorylation of Troxacitabine and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) and Gemcitabine (B846) are both deoxycytidine nucleoside analogs that exhibit potent antitumor activity. A critical step in their mechanism of action is intracellular phosphorylation to their active triphosphate forms, which are subsequently incorporated into DNA, leading to inhibition of DNA synthesis and cell death. While both drugs share an initial activation step, their subsequent metabolic pathways diverge, influencing their efficacy and resistance profiles. This guide provides a detailed comparative analysis of the intracellular phosphorylation of Troxacitabine and Gemcitabine, supported by experimental data and methodologies.
Phosphorylation Pathways: A Tale of Two Kinases
The activation of both Troxacitabine and Gemcitabine is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation to their respective monophosphate forms. This step is considered rate-limiting for the activation of both drugs.[1][2] However, the subsequent phosphorylation steps to the active triphosphate metabolites are catalyzed by different enzymes, representing a key divergence in their metabolic pathways.
Gemcitabine's Phosphorylation Cascade: Gemcitabine monophosphate (dFdCMP) is further phosphorylated to the diphosphate (B83284) form (dFdCDP) by UMP/CMP kinase (CMPK1).[2] The final phosphorylation to the active gemcitabine triphosphate (dFdCTP) is catalyzed by nucleoside-diphosphate kinase (NDPK).[2]
Troxacitabine's Unique Activation Route: Following the initial phosphorylation by dCK, the pathway for Troxacitabine diverges. While UMP/CMP kinase can phosphorylate Troxacitabine monophosphate, it does so with very low efficiency. A key distinction is the involvement of 3-phosphoglycerate (B1209933) kinase (PGK) in the formation of Troxacitabine triphosphate. This reliance on a different kinase for the final phosphorylation step is a significant differentiator from Gemcitabine.
The distinct phosphorylation pathways of Troxacitabine and Gemcitabine are illustrated below:
Quantitative Comparison of Phosphorylation
The efficiency of phosphorylation at each step is a critical determinant of the intracellular concentration of the active triphosphate metabolite and, consequently, the drug's cytotoxic potential.
Enzyme Kinetics
The initial phosphorylation by dCK is a key regulatory point. While comprehensive comparative kinetic data is not available in a single study, reported values for the Michaelis constant (Km) indicate that dCK has a higher affinity for Gemcitabine than its natural substrate, deoxycytidine.
| Substrate | Enzyme | Km (µM) | Vmax/kcat | Source |
| Gemcitabine | Deoxycytidine Kinase (dCK) | 4.6 | Not Reported | [3][4] |
| Troxacitabine | Deoxycytidine Kinase (dCK) | Not Reported | Not Reported | - |
| Gemcitabine-MP | UMP/CMP Kinase | 450-581 | 3.6-31 µmol/mg/min | - |
| Troxacitabine-MP | UMP/CMP Kinase | 1037 | 0.63 µmol/mg/min | - |
Note: The absence of complete, directly comparable kinetic data for dCK with both substrates is a notable gap in the current literature.
Intracellular Triphosphate Accumulation
The ultimate measure of phosphorylation efficiency is the intracellular concentration of the active triphosphate form. Studies have shown that both drugs are converted to their mono-, di-, and triphosphorylated forms within cancer cells. However, direct comparative studies quantifying the triphosphate levels of both drugs under identical experimental conditions are limited. One study in DU145 prostate cancer cells demonstrated the conversion of Troxacitabine to its phosphorylated metabolites.
| Cell Line | Drug | Metabolite Levels (relative %) | Incubation Time (h) |
| DU145 | Troxacitabine | Trox-MP: ~40%, Trox-DP: ~20%, Trox-TP: ~40% | 4 |
| DU145 | Troxacitabine | Trox-MP: ~30%, Trox-DP: ~25%, Trox-TP: ~45% | 24 |
Experimental Protocols
Accurate measurement of intracellular phosphorylation is crucial for understanding the pharmacology of these drugs. Below are detailed methodologies for key experiments.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK, the rate-limiting enzyme in the activation of both Troxacitabine and Gemcitabine.
References
- 1. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activity of troxacitabine (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Superiority of Troxacitabine Triphosphate in High Cytidine Deaminase Expressing Tumors
For Immediate Release
LAVAL, Quebec – December 12, 2025 – A comprehensive review of preclinical data underscores the potential of Troxacitabine, a novel L-nucleoside analogue, as a superior treatment option for tumors characterized by high expression of cytidine (B196190) deaminase (CDA). Unlike conventional deoxycytidine analogues such as cytarabine (B982) and gemcitabine, Troxacitabine exhibits remarkable resistance to degradation by CDA, an enzyme that is a primary mechanism of resistance to these widely used chemotherapeutics. This unique property suggests that Troxacitabine could offer a significant clinical advantage in treating a range of cancers that have been historically difficult to treat due to high CDA levels.
The Challenge of CDA-Mediated Resistance
Cytidine deaminase is a key enzyme in the pyrimidine (B1678525) salvage pathway that deaminates and inactivates cytidine analogues like cytarabine and gemcitabine, rendering them ineffective. High levels of CDA in tumor cells are frequently associated with poor response to these therapies. Troxacitabine, with its unnatural L-configuration, is not a substrate for CDA, allowing it to bypass this resistance mechanism and exert its cytotoxic effects.
Comparative Efficacy in High CDA Expressing Cancer Cells
To validate the superiority of Troxacitabine in high CDA environments, a critical study was conducted using the A549 human lung carcinoma cell line and a genetically modified variant engineered to overexpress human CDA (A549-CD). The results from this study provide compelling evidence of Troxacitabine's advantage.
Key Findings:
-
Cytarabine (ARA-C) Resistance: The A549-CD cells, with their artificially elevated CDA levels, demonstrated a significant increase in resistance to the cytotoxic effects of cytarabine.
-
Troxacitabine Sensitivity: In stark contrast, the A549-CD cells remained as sensitive, if not more so, to Troxacitabine compared to the parental A549 cells with normal CDA levels.
This pivotal experiment highlights that while high CDA expression confers resistance to standard cytidine analogues, it does not impede the anticancer activity of Troxacitabine.
Quantitative Analysis of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for Troxacitabine and Cytarabine in the A549 and A549-CD cell lines, as determined by clonogenic assays.
| Cell Line | Drug | IC50 (µM) | Fold Change in Resistance |
| A549 (Wild-Type CDA) | Cytarabine | Value not available in abstract | - |
| A549-CD (High CDA) | Cytarabine | Significantly Higher than WT | Increased Resistance |
| A549 (Wild-Type CDA) | Troxacitabine | Value not available in abstract | - |
| A549-CD (High CDA) | Troxacitabine | Similar to or Lower than WT | No Resistance Observed |
Note: Specific IC50 values from the clonogenic assays in the Boivin et al., 2004 study were not available in the public abstract. The table reflects the qualitative outcomes reported.
Mechanism of Action: A Distinct Advantage
Troxacitabine's efficacy stems from its unique mechanism of action. Following uptake into the cell, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the DNA of cancer cells, leading to chain termination and the induction of apoptosis (programmed cell death).
Experimental Protocols
The validation of Troxacitabine's superiority in high CDA-expressing tumors is supported by rigorous experimental methodologies.
Generation of High CDA-Expressing Cell Lines (A549-CD)
-
Vector Construction: The full-length cDNA of the human cytidine deaminase (CDA) gene is subcloned into a retroviral expression vector.
-
Retrovirus Production: The retroviral vector containing the CDA gene is transfected into a packaging cell line (e.g., HEK293T) to produce replication-deficient retroviruses.
-
Transduction: The A549 human lung carcinoma cells are incubated with the retroviral supernatant containing the CDA gene.
-
Selection: Transduced cells are selected using an appropriate antibiotic resistance marker included in the retroviral vector to generate a stable cell line (A549-CD) that constitutively overexpresses CDA.
Clonogenic Assay for Cytotoxicity Assessment
-
Cell Seeding: A549 and A549-CD cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
Drug Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of Troxacitabine or Cytarabine.
-
Incubation: The cells are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Colony Staining: The colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: The number of colonies (defined as a cluster of at least 50 cells) in each well is counted.
-
IC50 Determination: The surviving fraction of cells is calculated for each drug concentration relative to untreated controls. The IC50 value, the drug concentration that inhibits colony formation by 50%, is then determined.
Conclusion
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Troxacitabine Triphosphate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Troxacitabine triphosphate are paramount to ensuring laboratory safety and environmental protection. As a nucleoside analog with antineoplastic properties, Troxacitabine and its derivatives are classified as cytotoxic agents.[1][2] Consequently, all waste generated from its use must be treated as hazardous waste. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound Waste
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-grade gloves (e.g., nitrile) | Provides a barrier against skin contact with the cytotoxic compound. Double-gloving offers additional protection in case of a tear. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a solid front. | Prevents contamination of personal clothing and skin. |
| Eye and Face Protection | Safety goggles or a face shield. | Protects against splashes and aerosols that could come into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or when there is a risk of aerosolization. | Prevents inhalation of the cytotoxic compound. |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of cytotoxic waste, including this compound, is through high-temperature incineration.[3][4] It is crucial to segregate this waste stream from regular laboratory trash and other chemical waste.
1. Waste Segregation at the Point of Generation:
-
Identify all contaminated materials: This includes unused this compound, expired stock, contaminated labware (e.g., vials, pipette tips, culture plates), and contaminated PPE.
-
Use designated waste containers: All materials that have come into contact with this compound must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers.[3][5][6]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated chemotherapy sharps container.[3][4][5] These are typically yellow with a purple lid.[3][4]
-
Solids: Contaminated PPE, labware, and other solid waste should be collected in a designated cytotoxic waste container, often a yellow bag or a rigid container with a purple lid.[3][4]
-
Liquids: Unused or waste solutions of this compound should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" and listing the contents. Do not dispose of liquid cytotoxic waste down the drain.[5]
-
2. Labeling and Storage:
-
Properly label all waste containers: Ensure all containers are labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.[5][7]
-
Secure storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
3. Waste Collection and Disposal:
-
Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and high-temperature incineration of the cytotoxic waste.[3]
-
Follow institutional procedures: Adhere to all institutional and local regulations regarding hazardous waste manifests and pickup schedules.
Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and proper cleanup is critical to prevent exposure and contamination.
1. Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the affected area if the spill is large or if there is a risk of aerosolization.
-
Don the appropriate PPE as listed in the table above before re-entering the area.
2. Containment and Cleanup:
-
Contain the spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the area:
-
Starting from the outer edge of the spill and working inwards, carefully clean the area with a detergent solution.
-
Rinse the area with clean water.
-
Follow with a final wipe-down using 70% isopropyl alcohol.[8]
-
-
Dispose of cleanup materials: All materials used for spill cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as cytotoxic waste in the designated containers.
3. Post-Cleanup:
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Report the incident to your supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Troxacitabine | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. depts.washington.edu [depts.washington.edu]
Essential Safety and Operational Protocols for Handling Troxacitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Laboratory Practices
This guide provides immediate, essential safety and logistical information for the handling of Troxacitabine triphosphate, a potent cytotoxic agent. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of research activities. The following procedural, step-by-step guidance is designed to directly address key operational questions, from initial receipt of the compound to its final disposal.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is a hazardous substance that can cause serious eye damage, skin irritation, and respiratory irritation.[1] Strict adherence to recommended personal protective equipment protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-approved nitrile or latex gloves.[2] | Provides a robust barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a full-face shield.[1][3] | Protects against splashes, aerosols, and airborne particles that can cause severe eye damage. |
| Protective Clothing | Disposable, liquid-impermeable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
Operational Workflow for Handling this compound
The following diagram outlines the complete workflow for handling this compound, from receiving the compound to its final disposal. Each step is designed to ensure safety and regulatory compliance.
Detailed Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed container in a designated, secure, and well-ventilated storage area.[1]
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
-
Store away from incompatible materials as specified in the Safety Data Sheet (SDS).
3. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure to prevent aerosol generation and exposure.
-
Before use, decontaminate the work surface of the BSC.
-
When weighing the solid compound, use a balance with a draft shield or a dedicated weighing enclosure within the BSC.
-
To reconstitute, slowly add the solvent to the vial to avoid splashing. Do not shake vigorously; instead, gently swirl or vortex to dissolve.
4. Experimental Use:
-
Conduct all experimental procedures involving this compound within the BSC.
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.
-
Avoid pressurizing vials. Use a vented needle or other appropriate device to equalize pressure.
-
All materials that come into contact with the compound should be considered contaminated.
5. Decontamination and Spill Cleanup:
-
Upon completion of work, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound. A validated decontamination procedure, often involving a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, is recommended.
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Don the appropriate PPE, including a respirator.
-
Contain the spill using absorbent pads from a cytotoxic spill kit.
-
Clean the area from the outer edge of the spill towards the center.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
6. Disposal Plan:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves, gowns), and cleaning materials, must be disposed of as hazardous cytotoxic waste.[1][4]
-
Segregate solid and liquid waste into separate, clearly labeled, leak-proof, and puncture-resistant containers.
-
Do not dispose of this material down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this compound. No specific occupational exposure limit (OEL) for this compound has been established; therefore, it is crucial to handle this compound with the utmost care to minimize any potential for exposure.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
